Vaginol
Description
Properties
CAS No. |
26992-52-9 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
InChI Key |
DQISGWRLCDLKJI-AAEUAGOBSA-N |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Vaginol: A Comprehensive Technical Guide for Researchers
Introduction: Vaginol is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities. This guide provides an in-depth overview of this compound's chemical properties, experimental protocols, and biological functions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₄O₅[1] |
| Molar Mass | 262.261 g·mol⁻¹[1] |
| CAS Number | (+)-Vaginol: 26992-52-9--INVALID-LINK--1-Vaginol: 849144-92-9 |
| IUPAC Name | (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one (for (+)-Vaginol) |
| Synonyms | This compound, Vaginidiol |
| Physical State | Solid (predicted) |
| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like methanol, ethanol, and DMSO. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, based on general methods for furanocoumarins, the following protocols can be adapted.
Synthesis
The synthesis of furanocoumarins can be approached through various strategies, generally involving the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) core, or the formation of the pyrone ring on a benzofuran (B130515) scaffold. A common starting material for the biosynthesis of many furanocoumarins is umbelliferone.
Conceptual Synthesis Workflow:
Purification
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of furanocoumarins from natural extracts or synthetic reaction mixtures.
General HPLC Purification Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection is commonly employed, with monitoring at wavelengths around 254 nm and 310 nm where furanocoumarins exhibit strong absorbance.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure.
Illustrative Purification Workflow:
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. The spectra would reveal characteristic signals for the aromatic protons of the coumarin core, the protons of the furan ring, and the protons of the dihydroxy-isopropyl side chain.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern can provide valuable structural information.
Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the broader class of furanocoumarins is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Furanocoumarins have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The potential mechanisms involve the modulation of key signaling pathways.
Potential Anticancer Signaling Pathways of Furanocoumarins:
Anti-inflammatory Activity
Furanocoumarins can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.
Antimicrobial Activity
Several furanocoumarins have demonstrated activity against a range of bacteria and fungi. The exact mechanisms are not fully elucidated but may involve membrane disruption or inhibition of essential enzymes.
Conclusion
This compound, as a member of the furanocoumarin family, holds potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its properties and potential biological activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop specific and optimized experimental protocols, and explore its therapeutic potential in various disease models.
References
Unveiling Vaginol: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural sources and isolation procedures of Vaginol, a furanocoumarin with potential applications in drug development and scientific research. This whitepaper provides researchers, scientists, and professionals in the pharmaceutical industry with a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows for the extraction and synthesis of this compound.
This compound (C₁₄H₁₄O₅), a member of the furanocoumarin class of organic chemical compounds, is primarily found in glycosidic form as Apterin within various plant species. The principal plant family known to host this compound is the Apiaceae family, which includes well-known plants such as Angelica species and Zizia aptera (Golden Alexanders). Direct isolation of this compound from natural sources is not a commonly documented procedure; instead, the prevailing method involves the extraction of its glucoside, Apterin, followed by a hydrolysis step to yield this compound.
Natural Occurrences of this compound Precursor
Apterin, the direct natural precursor to this compound, has been identified in several species within the Apiaceae family. Notable sources include:
-
Angelica archangelica (Garden Angelica): The roots of this plant are a significant source of various furanocoumarins, including Apterin.
-
Zizia aptera (Heart-leaved Alexanders): This North American plant is another primary source from which Apterin has been isolated.[1]
Quantitative data regarding the yield of Apterin from these plant sources is not extensively reported in publicly available literature, highlighting an area for further research and optimization.
Isolation and Synthesis of this compound
The isolation of this compound is a two-stage process that begins with the extraction and purification of Apterin from plant material, followed by the hydrolysis of the glycosidic bond to release the this compound aglycone.
Stage 1: Extraction and Isolation of Apterin
A general workflow for the isolation of furanocoumarin glycosides like Apterin from plant sources typically involves the following steps:
-
Plant Material Preparation: The roots or relevant plant parts are harvested, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Extraction: Microwave-Assisted Extraction (MAE) has been shown to be an efficient method for extracting furanocoumarins.[2][3] The powdered plant material is subjected to extraction with a suitable solvent, such as hexane, under optimized conditions of temperature and time.
-
Purification: The crude extract is then purified to isolate Apterin. This is commonly achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial separation of compounds. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates a generalized workflow for the extraction and isolation of Apterin:
References
Spectroscopic Analysis of Furanocoumarins: A Technical Guide Featuring Bergapten as an Exemplar
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for furanocoumarins, a class of organic chemical compounds produced by a variety of plants. While the initial focus of this guide was the furanocoumarin Vaginol (also known as vaginidiol), a thorough search of available scientific literature and databases did not yield a complete set of its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy). Therefore, to fulfill the request for an in-depth technical resource, this guide will utilize Bergapten as a representative and well-characterized furanocoumarin. Bergapten is a closely related compound, also found in plants of the Heracleum genus, and serves as an excellent exemplar for the spectroscopic analysis of this class of molecules.
This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who require a detailed understanding of the spectroscopic characterization of furanocoumarins.
Spectroscopic Data of Bergapten
The following tables summarize the key spectroscopic data for Bergapten.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Bergapten
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.59 | d | 2.4 | H-4 |
| 7.14 | s | H-8 | |
| 7.02 | d | 1.0 | H-2' |
| 6.27 | d | 9.8 | H-3 |
| 5.91 | d | 1.0 | H-3' |
| 4.27 | s | 5-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Bergapten
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C-2 |
| 149.5 | C-7 |
| 148.8 | C-5 |
| 144.9 | C-2' |
| 139.3 | C-4 |
| 126.5 | C-6 |
| 112.8 | C-3 |
| 106.5 | C-4a |
| 105.0 | C-3' |
| 93.8 | C-8 |
| 60.1 | 5-OCH₃ |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Bergapten
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ |
| 188 | 50 | [M - CO]⁺ |
| 173 | 85 | [M - CO - CH₃]⁺ |
| 145 | 30 | [M - CO - CH₃ - CO]⁺ |
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for Bergapten
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2925, 2850 | C-H stretch (aliphatic) |
| 1720 | C=O stretch (lactone) |
| 1620, 1580, 1490 | C=C stretch (aromatic) |
| 1270, 1020 | C-O stretch (ether) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of Bergapten (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The data is processed similarly to the ¹H NMR data.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of Bergapten is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: The Bergapten sample can be prepared in several ways:
-
KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Thin Film: A solution of the sample is deposited on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed. The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like a furanocoumarin.
Vaginol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaginol, a naturally occurring furanocoumarin, presents a chemical scaffold of interest for further investigation. This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound, based on its chemical structure and the established properties of the furanocoumarin class of compounds. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely physicochemical behavior and provides detailed experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound and related dihydrofuranocoumarins.
Chemical Identity
This compound is chemically identified as (-)-Vaginol, a derivative of the angular furanocoumarin, angelicin.
-
IUPAC Name: (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
-
Molecular Formula: C₁₄H₁₄O₅
-
Molecular Weight: 262.26 g/mol
-
Structure: this compound possesses a dihydrofuran ring fused to a coumarin (B35378) backbone, with two hydroxyl groups, one of which is a tertiary alcohol. This structure suggests a degree of polarity that will influence its solubility and stability.
Solubility Characteristics
Furanocoumarins are generally characterized by low aqueous solubility due to their hydrophobic polycyclic structure. However, the presence of hydroxyl groups in the this compound structure is expected to increase its polarity and, consequently, its solubility in polar solvents, including water, compared to non-hydroxylated furanocoumarins.
Table 1: Anticipated Solubility Profile of this compound
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions are expected, favoring dissolution. |
| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of the molecule, due to the hydroxyl and lactone groups, will limit solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical quantification technique.
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is determined from the concentration of this compound in the saturated solution.
Stability Characteristics
The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidative agents. The lactone ring in the coumarin structure is susceptible to hydrolysis under basic conditions.
Table 2: Factors Influencing this compound Stability
| Factor | Anticipated Effect on Stability | Rationale |
| pH | Stable in acidic to neutral conditions. Susceptible to degradation under basic conditions. | The lactone ring is prone to hydrolysis at high pH, leading to the formation of a water-soluble carboxylate salt of the corresponding coumarinic acid. This reaction is often reversible upon acidification. |
| Temperature | Degradation rate will likely increase with temperature. | As with most chemical reactions, the rate of degradation (e.g., hydrolysis, oxidation) is expected to follow Arrhenius kinetics, increasing with higher temperatures. |
| Light | Potential for photodegradation. | Furanocoumarins are known to be photosensitive. While the dihydrofuran ring in this compound may alter its photochemical properties compared to psoralen (B192213) or angelicin, photostability should be evaluated. |
| Oxidation | Susceptible to oxidation. | The phenolic nature of the coumarin ring system and the presence of hydroxyl groups may make the molecule susceptible to oxidative degradation. |
Experimental Protocol for Stability Assessment
Forced degradation studies are essential to understand the stability profile of this compound. These studies involve subjecting the compound to various stress conditions and monitoring its degradation over time.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for this compound forced degradation studies.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at a set temperature.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV or fluorescent lamp).
-
-
Time-point Sampling: At specified time intervals, withdraw aliquots from each stress condition.
-
Analysis:
-
Immediately analyze the samples using a stability-indicating HPLC method. This is a method that can separate the intact drug from its degradation products.
-
Quantify the remaining this compound at each time point to determine the degradation rate.
-
Use LC-MS/MS to identify the structure of any major degradation products.
-
Signaling Pathways and Logical Relationships
The primary degradation pathway for coumarins under basic conditions is lactone hydrolysis.
Vaginol: A Technical Guide to a Naturally Occurring Furanocoumarin
Disclaimer: The following guide provides a comprehensive overview of the chemical compound Vaginol. It is important to note that while this compound is a recognized chemical entity, extensive research into its biological activity, mechanism of action, and therapeutic applications is limited in the public domain. Therefore, this document focuses on its chemical properties and the general context of furanocoumarin research. A commercial product named "this compound 10 vaginal ovules" is not related to the furanocoumarin this compound, as its active ingredients are hyaluronic acid and 18-beta-glycyrrhetinic acid.
Introduction
This compound is a naturally occurring chemical compound belonging to the furanocoumarin class. Furanocoumarins are a group of organic chemical compounds produced by a variety of plants, most notably in the Apiaceae (celery, carrot, parsley family) and Rutaceae (citrus family) families.[1][2][3] These compounds are known for their phototoxic properties and a range of other biological activities. This compound's glucoside is apterin, and it has been isolated from plants of the Apiaceae family. This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the available chemical data for this compound and placing it within the historical and scientific context of furanocoumarin research.
Discovery and Historical Context
Chemical and Physical Properties
This compound is a molecule with the chemical formula C14H14O5.[5][6] Several stereoisomers of this compound exist, and their properties have been characterized. The data presented below is a compilation from various chemical databases.
Table 1: Chemical and Physical Properties of this compound Stereoisomers
| Property | (+)-Vaginol | (-)-Vaginol | (±)-Vaginol |
| IUPAC Name | (8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | (8R,9R)-rel-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
| Molecular Formula | C14H14O5 | C14H14O5 | C14H14O5 |
| Molar Mass | 262.26 g/mol | 262.26 g/mol | 262.26 g/mol |
| CAS Number | 26992-52-9 | 849144-92-9 | Not specified |
| PubChem CID | 11817856 | 101820924 | Not specified |
| Appearance | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
| XLogP3-AA | -0.1 | -0.1 | -0.1 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |
| Rotatable Bond Count | 1 | 1 | 1 |
| Exact Mass | 262.084124 g/mol | 262.084124 g/mol | 262.084124 g/mol |
| Monoisotopic Mass | 262.084124 g/mol | 262.084124 g/mol | 262.084124 g/mol |
| Topological Polar Surface Area | 76.1 Ų | 76.1 Ų | 76.1 Ų |
| Heavy Atom Count | 19 | 19 | 19 |
| Formal Charge | 0 | 0 | 0 |
| Complexity | 416 | 416 | 416 |
Data compiled from PubChem.
Experimental Protocols
Due to the limited availability of specific experimental research on this compound, this section provides a generalized protocol for the isolation and characterization of a furanocoumarin from a plant source, which would be the standard approach for a compound like this compound.
Protocol 1: General Method for Isolation and Characterization of this compound from Plant Material
-
Plant Material Collection and Preparation:
-
Collect fresh plant material from a species known to contain furanocoumarins (e.g., from the Apiaceae family).
-
Air-dry the plant material in the shade at room temperature for 1-2 weeks.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Fractionation and Isolation:
-
Subject the crude extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.
-
Pool fractions with similar TLC profiles.
-
Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compound (this compound).
-
-
Structural Elucidation:
-
Determine the structure of the isolated compound using spectroscopic methods:
-
UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the complete chemical structure and stereochemistry.
-
-
Potential Signaling Pathways and Biological Activities (General Furanocoumarin Context)
While specific signaling pathways for this compound have not been elucidated, furanocoumarins as a class are known to interact with various biological pathways. For instance, some furanocoumarins have demonstrated anti-inflammatory, anti-cancer, and antimicrobial activities. A common mechanism for the anti-inflammatory effects of natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Below is a generalized diagram representing a potential anti-inflammatory signaling pathway that a furanocoumarin might modulate. This is a representative example and is not based on specific research on this compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and identification of a natural product like this compound from a plant source.
Caption: A generalized workflow for the isolation and identification of this compound.
Conclusion
This compound is a furanocoumarin with a well-defined chemical structure. While its biological activities and potential therapeutic uses remain largely unexplored, its classification within a class of compounds known for diverse pharmacological effects suggests that further research may be warranted. This guide provides a foundational understanding of this compound's chemical nature and the broader context of furanocoumarin science, serving as a starting point for future investigations. Researchers interested in this compound are encouraged to pursue studies on its synthesis, biological screening, and mechanism of action to unlock its potential.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. Apiaceae - Wikipedia [en.wikipedia.org]
- 3. gbif.org [gbif.org]
- 4. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - ProQuest [proquest.com]
- 5. dermofarma.it [dermofarma.it]
- 6. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application | Scilit [scilit.com]
Potential Therapeutic Relevance of Vaginol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaginol, a naturally occurring furanocoumarin, presents a compelling yet underexplored profile for potential therapeutic applications. As a member of the furanocoumarin class of phytochemicals, this compound's chemical structure suggests the possibility of a range of biological activities analogous to those of well-studied furanocoumarins.[1][2] This technical guide synthesizes the current, albeit limited, knowledge on this compound and extrapolates its potential therapeutic relevance based on the established pharmacological landscape of the furanocoumarin family. This document outlines the known chemistry of this compound, delves into the diverse biological activities of furanocoumarins, proposes potential signaling pathways this compound may modulate, and provides hypothetical experimental protocols for future investigation. The content herein is intended to serve as a foundational resource to stimulate and guide further research into the therapeutic promise of this compound.
Introduction to this compound
This compound is a chemical compound classified under the furanocoumarin class.[1][2] Its chemical formula is C14H14O5, with a molar mass of 262.261 g·mol−1.[1] Structurally, it is a derivative of psoralen, characterized by a furan (B31954) ring fused with a coumarin (B35378). The glucoside of this compound is known as Apterin.[1][2][3] While this compound itself has not been the subject of extensive biological investigation, the furanocoumarin scaffold is prevalent in a variety of plant species and is associated with a broad spectrum of pharmacological effects.[4][5]
The Furanocoumarin Class: A Reservoir of Bioactivity
Furanocoumarins are secondary metabolites in plants, acting as defense mechanisms against pathogens and predators.[6] They are broadly categorized into linear and angular types based on the position of the furan ring fusion to the coumarin base.[4][5] This class of compounds is renowned for its diverse biological activities, which provides a strong rationale for investigating the potential of this compound.
Anticancer Potential
Numerous studies have demonstrated the anticancer properties of various furanocoumarins.[7][8] These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and leukemia.[7]
Anti-inflammatory Activity
Furanocoumarins have been reported to possess significant anti-inflammatory properties.[7] Their mechanism of action in this context is often attributed to the modulation of inflammatory signaling pathways.
Antimicrobial Effects
The role of furanocoumarins as phytoalexins underscores their inherent antimicrobial potential.[6] Studies have shown their efficacy against a range of bacteria and fungi.
Enzyme Inhibition
A hallmark of many furanocoumarins is their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4.[9][10] This has profound implications for drug metabolism and the potential for drug-drug interactions, a critical consideration in drug development.
Potential Signaling Pathways for this compound Modulation
Based on the known mechanisms of other furanocoumarins, this compound could potentially modulate several key signaling pathways implicated in disease.
-
NF-κB Signaling Pathway: Furanocoumarins are known to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.[8]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation and is a common target for anticancer drugs. Some furanocoumarins have been shown to modulate PI3K/Akt signaling.[8]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is another potential target for this compound.[8]
Quantitative Data for Furanocoumarins
While specific quantitative data for this compound is not available in the current literature, the following table summarizes representative data for other furanocoumarins to provide a comparative context for potential potency.
| Furanocoumarin | Biological Activity | Assay System | IC50 / EC50 | Reference |
| Bergapten | Cytotoxicity | MCF-7 breast cancer cells | ~25 µM | [8] |
| Imperatorin | Acetylcholinesterase Inhibition | In vitro enzyme assay | 3.14 µM | [11] |
| Xanthotoxin | CYP3A4 Inhibition | Human liver microsomes | ~5 µM | [9] |
| Psoralen | Cytotoxicity (with UVA) | A431 skin cancer cells | ~1 µM | [4] |
Proposed Experimental Protocols for this compound Investigation
To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key initial experiments.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.
-
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assessment
-
Objective: To evaluate the anti-inflammatory potential of this compound in a cell-based model.
-
Methodology:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Co-treat the cells with LPS and varying concentrations of this compound.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on key cytochrome P450 enzymes.
-
Methodology:
-
Enzyme Source: Utilize human liver microsomes as a source of CYP enzymes.
-
Substrate Reaction: Incubate the microsomes with a specific fluorescent substrate for the CYP enzyme of interest (e.g., CYP3A4).
-
Inhibition: Perform the incubation in the presence of varying concentrations of this compound.
-
Detection: Measure the fluorescence of the metabolized substrate.
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of the CYP enzyme.
-
Visualizations of Potential Mechanisms
To conceptualize the potential interactions of this compound within a cellular context, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for an in vitro cytotoxicity assay of this compound.
Conclusion and Future Directions
This compound, as a furanocoumarin, is positioned within a class of compounds with demonstrated and varied therapeutic potential. While direct evidence of its biological activity is currently lacking, the extensive research on related furanocoumarins provides a strong foundation for hypothesizing its utility in areas such as oncology and inflammatory diseases. The experimental protocols outlined in this guide offer a clear roadmap for the initial stages of investigating this compound's pharmacological profile. Future research should focus on a systematic evaluation of its effects on various cell lines and in preclinical models of disease. Furthermore, understanding its pharmacokinetic and pharmacodynamic properties, including its interaction with metabolic enzymes, will be crucial for any future translational development. The exploration of this compound holds the promise of uncovering a novel therapeutic agent derived from a well-established class of bioactive natural products.
References
- 1. Research progress in pharmacology, pharmacokinetics and toxicity of natural furanocoumarins [cjpt.magtechjournal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Apterin - Wikipedia [en.wikipedia.org]
- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of furanocoumarin derivatives in grapefruit juice on nifedipine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Vaginol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, in silico methodologies provide a powerful, cost-effective, and rapid framework for predicting the biological activities of novel chemical entities. This technical guide outlines a comprehensive workflow for the computational prediction of the bioactivity of a hypothetical compound, "Vaginol." By integrating ligand- and structure-based approaches, this document details the necessary steps from initial target identification to molecular docking, ADMET profiling, and pathway analysis. The protocols and data presented herein serve as a robust template for researchers aiming to elucidate the therapeutic potential of new molecules, accelerating the transition from computational hypothesis to experimental validation.
Introduction to In Silico Bioactivity Prediction
Computational, or in silico, bioactivity prediction leverages computer modeling and simulations to forecast the biological effects of a molecule.[1][2] This approach is foundational in early-stage drug discovery, enabling the high-throughput screening of virtual compound libraries to identify promising leads, predict potential off-target effects, and elucidate mechanisms of action before committing to resource-intensive laboratory experiments.[3][4] The core principle is that the biological activity of a compound is intrinsically linked to its structural and physicochemical properties. By analyzing these properties, we can infer interactions with biological targets like proteins and nucleic acids.
This guide details a multi-step workflow using a hypothetical molecule named "this compound" as a case study. The process encompasses two primary strategies:
-
Ligand-Based Methods : These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[3][4] These methods are employed when the structure of the biological target is unknown.
-
Structure-Based Methods : When the three-dimensional structure of a biological target is known, these methods can be used to model the physical interaction between the ligand (this compound) and its target protein.[2][4]
The ultimate goal of this workflow is to generate a robust, data-driven hypothesis regarding the bioactivity of this compound, which can then be prioritized for experimental validation.
Step 1: Target Identification and Prediction
The initial and most critical step is to identify the potential biological targets of this compound. A combination of ligand- and structure-based methods provides a comprehensive landscape of probable protein interactions.
Methodologies
-
Ligand-Based Target Prediction : This involves screening the structure of this compound against large databases of known bioactive compounds, such as ChEMBL and PubChem.[5] Algorithms calculate the 2D or 3D similarity between this compound and compounds with known targets, predicting targets for this compound based on the activities of its closest structural neighbors. Pharmacophore modeling, a technique that identifies the essential 3D arrangement of functional groups responsible for biological activity, is also a key ligand-based tool.[6]
-
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[2][7][8] If a series of analogs with known activities is available, a QSAR model can be built to predict the activity of a new compound like this compound.[9][10]
-
Structure-Based Target Prediction (Reverse Docking) : This method "docks" the this compound molecule into the binding sites of a large panel of known protein structures.[4] The proteins are then ranked based on the predicted binding affinity, suggesting the most likely biological targets.
Experimental Protocol: Ligand-Based Target Prediction via Similarity Searching
-
Obtain this compound Structure : Secure the 2D structure of this compound in a machine-readable format (e.g., SMILES or SDF).
-
Select Database and Tool : Utilize a public web server such as SwissTargetPrediction, ChEMBL, or PubChem's similarity search tools.
-
Input Structure : Paste the SMILES string or upload the SDF file for this compound into the tool's interface.
-
Set Parameters :
-
Select the organism of interest (e.g., Homo sapiens).
-
Choose the similarity metric (e.g., Tanimoto coefficient for 2D similarity).
-
Set a similarity threshold if applicable.
-
-
Execute Search : Run the prediction algorithm. The server will compare this compound against its internal database of ligands with known targets.
-
Analyze Results : The output will be a ranked list of potential protein targets. The ranking is typically based on a probability score or the similarity score of the known ligands to this compound.
-
Curate Target List : Cross-reference the top-ranked targets to identify those belonging to relevant protein families (e.g., kinases, GPCRs, enzymes) and prioritize them for further analysis.
Data Presentation: Predicted Targets for this compound
The following table summarizes hypothetical target prediction results for this compound, integrating outputs from multiple in silico tools.
| Target Class | Predicted Target | Prediction Method | Confidence Score | Potential Bioactivity |
| Enzyme | Cyclooxygenase-2 (COX-2) | 2D Similarity (ChEMBL) | 0.85 (Tanimoto) | Anti-inflammatory[11][12] |
| Enzyme | DNA Gyrase Subunit B (GyrB) | Pharmacophore Screen | 75% Fit | Antimicrobial[13] |
| Kinase | Epidermal Growth Factor Receptor (EGFR) | Reverse Docking | -9.5 kcal/mol | Anticancer[14][15] |
| Protease | G6PD::6PGL | 3D Similarity (SwissTarget) | 68% Probability | Antiparasitic[16] |
| Enzyme | Aromatase (CYP19A1) | QSAR Model Prediction | pIC50: 6.8 | Anticancer (Hormonal)[17] |
Workflow Diagram: Target Identification```dot
Caption: Standard workflow for a molecular docking simulation.
Step 3: ADMET Prediction
A compound's therapeutic potential depends not only on its bioactivity but also on its pharmacokinetic and safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to flag potential liabilities early in the discovery process. [6][18]
Methodology
ADMET prediction models are typically built from large datasets of experimentally determined properties. They predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential toxicity. A common first-pass filter is Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule based on simple physicochemical properties.
Experimental Protocol: ADMET Profiling with SwissADME
-
Access the Web Server : Navigate to the SwissADME web server.
-
Input Structure : Enter the SMILES string for this compound into the query box.
-
Run Prediction : Execute the analysis.
-
Collect Data : The server will generate a comprehensive report. Systematically collect the following key parameters:
-
Physicochemical Properties : Molecular Weight (MW), LogP, Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).
-
Lipophilicity : Consensus LogP.
-
Water Solubility : Predicted solubility class (e.g., Soluble, Moderately Soluble).
-
Pharmacokinetics : Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-gp substrate prediction.
-
Drug-Likeness : Number of Lipinski's Rule of Five violations.
-
Medicinal Chemistry : Alerts for PAINS (Pan-Assay Interference Compounds) or other undesirable substructures.
-
Data Presentation: Predicted ADMET Profile for this compound
| Property | Parameter | Predicted Value | Assessment |
| Physicochemical | Molecular Weight | 385.4 g/mol | Acceptable |
| LogP | 3.2 | Acceptable | |
| H-Bond Donors | 2 | Acceptable | |
| H-Bond Acceptors | 4 | Acceptable | |
| Drug-Likeness | Lipinski Violations | 0 | Good |
| Solubility | Water Solubility | Moderately Soluble | Favorable |
| Pharmacokinetics | GI Absorption | High | Good |
| BBB Permeant | No | Low CNS side effects | |
| CYP2D6 Inhibitor | No | Low drug-drug interaction risk | |
| Toxicity | PAINS Alert | No | Good |
Diagram: ADMET Filtering Logic
Caption: Decision-making workflow based on in silico ADMET profiling.
Step 4: Signaling Pathway Analysis
Connecting the predicted protein targets to known biological pathways helps to formulate a hypothesis about the mechanism of action of this compound at a systemic level.
Methodology
Using pathway databases like KEGG and Reactome, the high-confidence targets identified in previous steps (e.g., COX-2) are mapped to their respective signaling cascades. This contextualizes the predicted molecular interaction, suggesting the potential downstream physiological effects of this compound's activity. For instance, inhibition of COX-2 is known to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. [11][12]Similarly, modulation of the mTOR pathway has been linked to vaginal epithelial dysfunction. [19]
Diagram: this compound's Predicted Anti-Inflammatory Signaling Pathway
Caption: Predicted mechanism of this compound via inhibition of the COX-2 pathway.
Conclusion and Future Directions
This guide has detailed a systematic in silico workflow to predict the bioactivity of a novel compound, this compound. The multi-step analysis, beginning with target prediction and progressing through molecular docking, ADMET profiling, and pathway mapping, has generated a strong, testable hypothesis: this compound is a potential anti-inflammatory agent that likely functions by inhibiting the COX-2 enzyme. Its favorable predicted ADMET profile further supports its potential as a drug lead.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. dovepress.com [dovepress.com]
- 7. Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 13. dovepress.com [dovepress.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. ijfmr.com [ijfmr.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. phcogj.com [phcogj.com]
- 19. Vaginal epithelial dysfunction is mediated by the microbiome, metabolome, and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Vaginol: An In-depth Technical Guide to an Angular Furanocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaginol is a naturally occurring angular furanocoumarin, a class of heterocyclic compounds known for their diverse biological activities. As the aglycone of its more prevalent glucoside, apterin (B600213), this compound is primarily found in plants of the Apiaceae family, notably in Zizia aptera. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its biosynthetic relationship to other furanocoumarins, and its known biological effects. The document summarizes available quantitative data, outlines experimental protocols for isolation and analysis, and visualizes key biochemical pathways to facilitate further research and drug development efforts.
Introduction to Furanocoumarins
Furanocoumarins are a significant class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core.[1] They are broadly classified into two main structural types: linear and angular. This classification is based on the position of the furan ring fusion to the coumarin nucleus.[2]
-
Linear Furanocoumarins: In this configuration, the furan ring is fused to the 6,7-positions of the coumarin structure. Psoralen (B192213) is the parent compound of this group, which includes well-known derivatives like bergapten (B1666803) and xanthotoxin.[2]
-
Angular Furanocoumarins: Here, the furan ring is fused at the 7,8-positions of the coumarin moiety. Angelicin (B190584) is the parent compound of this less common, but biologically significant, subgroup.[3][4] this compound belongs to this class of angular furanocoumarins.
These compounds are primarily found in a limited number of plant families, with the Apiaceae (e.g., parsley, celery) and Rutaceae (e.g., citrus fruits) being the most prominent sources.[1] Furanocoumarins play a crucial role in plant defense mechanisms against herbivores and pathogens.[1] Their biological effects in humans are diverse, ranging from phototoxicity to potential therapeutic applications, including anticancer and anti-inflammatory activities.[5][6]
This compound and its Glucoside, Apterin
This compound is an angular furanocoumarin that exists in nature predominantly as its glucoside, apterin.[7]
Chemical Structure:
-
This compound: The precise structure of this compound is 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-9-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one.
-
Apterin: Apterin is the glucoside of this compound, with the glucose moiety attached to the tertiary hydroxyl group of the isopropyl side chain. Its full chemical name is 8,9-dihydro-8(S)-(1-β-D-glucosyloxy-1-methylethyl)-9(R)-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one.[7]
Physicochemical Properties:
| Property | This compound | Apterin |
| Molecular Formula | C₁₄H₁₄O₅ | C₂₀H₂₄O₁₀ |
| Molar Mass | 262.26 g/mol | 424.40 g/mol |
| Appearance | - | Bitter, water-soluble solid[7] |
| Solubility | - | Soluble in water[7] |
Biosynthesis of this compound and its Relation to Other Furanocoumarins
The biosynthesis of furanocoumarins is a complex process that originates from the phenylpropanoid and mevalonate (B85504) pathways.[2][8] The general pathway leading to both linear and angular furanocoumarins begins with the amino acid L-phenylalanine.
A key intermediate in this pathway is umbelliferone (B1683723) (7-hydroxycoumarin), which is formed from L-phenylalanine via the shikimate pathway.[2][9] Umbelliferone serves as the branch point for the synthesis of both linear and angular furanocoumarins through prenylation at different positions of its aromatic ring.[2][10][11]
-
Linear Furanocoumarin Biosynthesis: Prenylation of umbelliferone at the C6 position by umbelliferone 6-prenyltransferase leads to the formation of demethylsuberosin. This compound is then converted to (+)-marmesin by marmesin synthase . Finally, psoralen synthase catalyzes the conversion of (+)-marmesin to psoralen, the parent compound of linear furanocoumarins.[12][13][14]
-
Angular Furanocoumarin Biosynthesis (leading to this compound): Prenylation of umbelliferone at the C8 position by umbelliferone 8-prenyltransferase yields osthenol.[12] Osthenol is then converted to (+)-columbianetin by columbianetin synthase .[15][16] Angelicin synthase subsequently catalyzes the oxidative cleavage of the isopropyl group of (+)-columbianetin to form angelicin, the parent angular furanocoumarin.[3][4][17] The biosynthesis of this compound likely proceeds through further modifications of an angular furanocoumarin intermediate, although the specific enzymatic steps have not been fully elucidated. The structure of this compound suggests a hydration of the furan ring and subsequent hydroxylation.
Biosynthesis of linear and angular furanocoumarins from umbelliferone.
Biological Activities and Potential Signaling Pathways
While specific studies on the biological activities of this compound are limited, the activities of related angular furanocoumarins and furanocoumarins in general provide insights into its potential pharmacological effects.
4.1. Cytotoxicity and Anticancer Potential
Furanocoumarins, including the angular furanocoumarin angelicin, have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19][20]
-
Apoptosis Induction: Furanocoumarins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[21][22]
-
Cell Cycle Arrest: Some furanocoumarins can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[18][19]
Potential Signaling Pathways Involved in this compound's Cytotoxicity:
Based on the known mechanisms of other furanocoumarins, this compound may exert cytotoxic effects by modulating key signaling pathways such as:
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many cancers. Some furanocoumarins have been shown to inhibit NF-κB activation, leading to the suppression of pro-survival genes and the induction of apoptosis.[23][24][25]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are key components. Furanocoumarins can modulate MAPK signaling, leading to either cell survival or apoptosis depending on the cellular context.[26][27][28]
Potential apoptotic signaling pathways modulated by this compound.
4.2. Anti-inflammatory Activity
Furanocoumarins have also been reported to possess anti-inflammatory properties.[1][13] This activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). The inhibition of the NF-κB and MAPK signaling pathways is also a key mechanism underlying the anti-inflammatory effects of these compounds.[12][24] Given its structural similarity to other bioactive furanocoumarins, this compound may also exhibit anti-inflammatory activity through similar mechanisms.
Experimental Protocols
5.1. Isolation and Purification of Apterin from Zizia aptera
The following is a general protocol for the isolation of apterin, which can then be hydrolyzed to yield this compound. This protocol is based on established methods for the isolation of furanocoumarin glycosides from plant materials.[3][24]
Workflow for Apterin Isolation:
General workflow for the isolation of apterin.
Detailed Protocol:
-
Plant Material Preparation: Air-dry the roots and aerial parts of Zizia aptera and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 80% methanol at room temperature for 72 hours, with occasional agitation.
-
Alternatively, perform Soxhlet extraction with methanol for 24-48 hours.
-
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Apterin, being a polar glucoside, is expected to be enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Alternatively, use a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system and visualize under UV light (254 nm and 365 nm).
-
-
Preparative HPLC:
-
Further purify the apterin-containing fractions using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated apterin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
5.2. Enzymatic Hydrolysis of Apterin to this compound
Apterin can be hydrolyzed to its aglycone, this compound, using enzymatic methods. A crude enzyme preparation from the seeds of Zizia aptera has been shown to cleave the glycosidic bond of apterin.[7]
-
Enzyme Extraction: Homogenize fresh seeds of Zizia aptera in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5.0-6.0) at 4°C. Centrifuge the homogenate to remove cell debris and use the supernatant as the crude enzyme extract.
-
Hydrolysis: Incubate the purified apterin with the crude enzyme extract at 37°C for several hours.
-
Extraction and Purification of this compound: After the reaction is complete, extract the mixture with ethyl acetate. Concentrate the ethyl acetate layer and purify the resulting this compound by preparative TLC or HPLC.
5.3. Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantitative analysis of furanocoumarins in plant extracts.[6][18][20]
-
Sample Preparation: Extract the plant material as described in the isolation protocol. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector monitoring at the maximum absorption wavelength of this compound or apterin (typically around 300-330 nm).
-
-
Quantification: Prepare a calibration curve using a purified standard of this compound or apterin of known concentrations. Calculate the concentration in the samples based on the peak area.
Conclusion and Future Directions
This compound, an angular furanocoumarin from Zizia aptera, represents an interesting but understudied natural product. Its structural relationship to other bioactive furanocoumarins, such as angelicin, suggests that it may possess valuable pharmacological properties, including potential anticancer and anti-inflammatory activities. This technical guide has summarized the current knowledge on this compound, including its chemical nature, biosynthesis, and potential biological effects, and has provided a framework for its further investigation.
Future research should focus on:
-
Quantitative analysis of this compound and apterin in Zizia aptera and other potential plant sources to understand their distribution and variability.
-
Isolation and characterization of sufficient quantities of pure this compound to enable comprehensive biological screening.
-
In-depth investigation of the cytotoxic and anti-inflammatory activities of this compound in various in vitro and in vivo models.
-
Elucidation of the specific molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB and MAPK.
A deeper understanding of the chemistry and biology of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Angelicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apterin, an unusual glucoside of Zizia aptera - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 8. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Convergent evolution of the UbiA prenyltransferase family underlies the independent acquisition of furanocoumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Psoralen Biosynthesis [iubmb.qmul.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Caveolin-1 expression negatively regulates cell cycle progression by inducing G(0)/G(1) arrest via a p53/p21(WAF1/Cip1)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oncovirus - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. MAP3K1 regulates female reproductive tract development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Effect of Lactobacillus johnsonii Strain SQ0048 on the TLRs-MyD88/NF-κB Signaling Pathway in Bovine Vaginal Epithelial Cells [frontiersin.org]
- 25. Licochalcone A Protects Vaginal Epithelial Cells Against Candida albicans Infection Via the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of MAPK Is Required for ROS Generation and Exocytosis in HMC-1 Cells Induced by Trichomonas vaginalis-Derived Secretory Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Involvement of PI3K/AKT and MAPK Pathways for TNF-α Production in SiHa Cervical Mucosal Epithelial Cells Infected with Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
The Furanocoumarin Backbone of Angelicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelicin (B190584), a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. As the parent compound of the angular furanocoumarins, its core backbone is a key determinant of its biological function. This technical guide provides an in-depth exploration of the furanocoumarin backbone of Angelicin, including its chemical properties, biosynthesis, and role in mediating cellular signaling pathways. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided, alongside a comprehensive summary of its quantitative data.
Introduction
Furanocoumarins are a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin.[1] They are predominantly found in plants, serving as defense mechanisms against pathogens and herbivores.[1] Furanocoumarins are broadly classified into two types: linear and angular, based on the position of the furan ring fusion. Angelicin, also known as isopsoralen, is the parent compound of the angular furanocoumarins, where the furan ring is fused at the 7,8-position of the benzopyran-2-one core.[2] This angular structure imparts distinct physicochemical and biological properties compared to its linear isomer, psoralen (B192213).[1] Angelicin has been shown to possess anti-inflammatory, antiviral, and antitumor activities, making its furanocoumarin backbone a subject of intense research for drug development.[3]
Physicochemical Properties and Quantitative Data
The fundamental properties of the Angelicin molecule are summarized below. This data is crucial for its identification, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of Angelicin
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2H-Furo[2,3-h][2]benzopyran-2-one | [2] |
| Other Names | Isopsoralen, Angecin, Bakuchicin | [2][4][5] |
| CAS Number | 523-50-2 | [2] |
| Chemical Formula | C₁₁H₆O₃ | [2] |
| Molar Mass | 186.166 g·mol⁻¹ | [2] |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | 134 °C | [2] |
| Boiling Point | 362.6 °C | [2] |
| Solubility | 10 mM in DMSO | [2] |
| logP | 1.97 | [2] |
| UV max | 300 nm |[2] |
Table 2: Spectroscopic Data of Angelicin
| Data Type | Values | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.37 (1H, d, J = 9.6 Hz, H-3), 7.12 (1H, d, J = 2.0 Hz, H-11), 7.36 (1H, d, J = 8.5 Hz, H-5), 7.42 (1H, d, J = 8.5 Hz, H-6), 7.68 (1H, d, J = 2.0 Hz, H-12), 7.79 (1H, d, J = 9.6 Hz, H-4) | [6] |
| EIMS m/z (rel. int.) | 186 ([M]⁺, 100), 158 (62), 130 (14), 102 (15) |[6] |
Table 3: Reported Bioactivity of Angelicin
| Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antiviral (γ-herpesvirus) | MHV-68 | IC₅₀ = 28.95 μM | [3] |
| Cytotoxicity (Hepatocellular Carcinoma) | Huh-7 | IC₅₀ values determined for assays | [7] |
| Cytotoxicity (Cervical Cancer) | HeLa, SiHa | IC₃₀ and IC₅₀ values determined for assays | [7] |
| Topoisomerase II Inhibition | IC₅₀ = 404 µM | [5] |
| Hepatoprotective | Tacrine-induced cytotoxicity in HepG2 | EC₅₀ = 47 µg/ml |[5] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, purity of the compound, and assay duration.[8]
Biosynthesis of the Angelicin Backbone
The biosynthesis of Angelicin begins with the shikimic acid pathway, a common route in plants for the synthesis of aromatic amino acids.[2]
-
Phenylalanine to Umbelliferone (B1683723) : The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).[2] Subsequent hydroxylation and isomerization steps lead to the formation of umbelliferone, a key intermediate.[2][7]
-
Divergence to Angular Furanocoumarins : Umbelliferone is a critical branch point in furanocoumarin biosynthesis.[7] For the synthesis of angular furanocoumarins like Angelicin, umbelliferone undergoes prenylation at the C-8 position by umbelliferone 8-prenyltransferase (PT) to yield osthenol.[2][9]
-
Formation of the Furan Ring : Osthenol is then oxidized to (+)-columbianetin by (+)-columbianetin synthase, a cytochrome P450 enzyme.[2] The final step is the conversion of (+)-columbianetin to Angelicin, catalyzed by angelicin synthase, another cytochrome P450 enzyme.[2][10]
Signaling Pathways Modulated by Angelicin
Angelicin exerts its biological effects by modulating several key signaling pathways, primarily implicated in inflammation and cancer.
Inhibition of NF-κB and MAPK Signaling Pathways
Angelicin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), Angelicin can block the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[11] It also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.[3][11]
Induction of Apoptosis
In cancer cells, Angelicin can induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[3] This is accompanied by the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[3]
Other Signaling Pathways
Recent studies have implicated Angelicin in the regulation of other pathways, including:
-
STAT3 Signaling : Angelicin can regulate macrophage polarization via the STAT3/p-STAT3 pathway, suggesting a role in alleviating osteoarthritis.[12]
-
KAT6A/Nrf2 Signaling : It has been shown to improve osteoporosis by reducing reactive oxygen species (ROS) production in osteoclasts through the KAT6A/Nrf2 signaling pathway.[13]
Experimental Protocols
Isolation of Angelicin from Psoralea corylifolia
This protocol describes a general method for the isolation of Angelicin.
-
Extraction :
-
Pulverize dried seeds of Psoralea corylifolia.
-
Extract the powder with methanol (B129727) or acetone (B3395972) at 50°C for 2 hours.
-
Filter the extract and concentrate it under vacuum to obtain a dry residue.
-
-
Chromatographic Separation :
-
Subject the residue to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate (B1210297).
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
-
Purification :
-
Combine fractions containing Angelicin and further purify using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for high purity.[14] A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v) can be effective for HSCCC.[14]
-
-
Identification :
-
Confirm the identity of the purified compound as Angelicin using NMR and Mass Spectrometry.[14]
-
Quantification of Angelicin by HPLC
This protocol provides a method for the quantitative analysis of Angelicin.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., Agilent Zorbax C₁₈, 4.6 mm × 250 mm, 5 μm).[4]
-
Mobile Phase : Isocratic elution with methanol and water (45:55) or acetonitrile (B52724) and water (20:80, v/v).[2][4]
-
Flow Rate : 1.0 ml/min.[4]
-
Detection Wavelength : 245 nm.[4]
-
Column Temperature : 25 °C.[4]
-
-
Standard Preparation :
-
Prepare a stock solution of pure Angelicin in methanol.
-
Create a series of standard solutions by serial dilution to generate a calibration curve.
-
-
Sample Preparation :
-
Extract the sample containing Angelicin with a suitable solvent (e.g., 70% ethanol).[4]
-
Filter the sample through a 0.45 μm syringe filter before injection.
-
-
Analysis :
-
Inject a fixed volume (e.g., 10 μl) of the standard and sample solutions.[4]
-
Quantify Angelicin in the sample by comparing its peak area to the calibration curve.
-
Cell Viability (MTT) Assay
This protocol outlines the assessment of Angelicin's effect on cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
-
Treatment :
-
Treat the cells with various concentrations of Angelicin for a specified duration (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
-
MTT Addition :
-
After incubation, add 50 µL of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate at 37°C for 3 hours.
-
-
Formazan (B1609692) Solubilization :
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot Analysis of NF-κB Pathway
This protocol describes the analysis of key proteins in the NF-κB pathway.
-
Cell Treatment and Lysis :
-
Treat cells with Angelicin with or without an inflammatory stimulus (e.g., LPS).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Conclusion
The angular furanocoumarin backbone of Angelicin is a versatile scaffold that confers a wide range of biological activities. Its ability to modulate critical signaling pathways, particularly those involved in inflammation and cancer, underscores its potential as a lead compound for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic applications of Angelicin and its derivatives. A thorough understanding of its chemical properties, biosynthesis, and mechanisms of action is paramount for the rational design of novel therapeutics based on this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method to assay the content of psoralen and angelicin in Zhuanggu granules [yxsj.smmu.edu.cn]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. rsc.org [rsc.org]
- 10. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network pharmacology-based research on the effect of angelicin on osteosarcoma and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Exploration of Molecular Targets for Vaginal Health: From Bacterial Vaginosis Drug Discovery to the Potential of Vaginol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the application of molecular modeling and docking studies in the context of vaginal health, with a particular focus on computational approaches to identify novel treatments for bacterial vaginosis. While direct molecular modeling research on the compound "Vaginol" is not extensively available in current literature, this paper will explore its chemical context and the computational analysis of related compounds, such as Angelicin. The primary aim is to provide a comprehensive overview of the methodologies and data that are pivotal in the computational drug discovery pipeline for this therapeutic area.
Section 1: Computational Drug Discovery Targeting Bacterial Vaginosis
Bacterial vaginosis (BV) presents a significant challenge in women's health, often associated with complications due to antibiotic resistance. Recent research has employed computational strategies to identify novel drug targets within the primary causative agent, Gardnerella vaginalis. These in-silico approaches offer a rapid and cost-effective means to screen for potential therapeutic agents.
One promising strategy involves a subtractive genomics approach to pinpoint essential enzymes in G. vaginalis that are absent in the human host, thereby minimizing potential off-target effects. A key enzyme identified through this methodology is 3-deoxy-7-phosphoheptulonate (DAHP) synthase, which is crucial for bacterial amino acid synthesis.[1]
Experimental Protocols: A Blueprint for In-Silico Drug Discovery
The workflow for identifying potential inhibitors against G. vaginalis enzymes typically involves a multi-step computational pipeline.
1.1.1 Target Identification and Validation:
-
Subtractive Genomics: The complete proteome of a G. vaginalis reference strain is analyzed to identify proteins that are essential for the bacterium's survival but have no orthologs in the human proteome. This is achieved by comparing the bacterial proteome against databases of essential genes (e.g., CEG and DEG) and the human genome using tools like BLAST.[1]
-
Pathway Analysis: Identified proteins are mapped to metabolic pathways to understand their functional importance. Enzymes in critical pathways, such as amino acid biosynthesis, are prioritized as potential drug targets.
1.1.2 Homology Modeling:
-
In the absence of an experimentally determined 3D structure for the target protein (e.g., DAHP synthase), a homology model is constructed.
-
Template Selection: The amino acid sequence of the target protein is submitted to a BLAST search against the Protein Data Bank (PDB) to find a suitable template structure with high sequence identity.
-
Model Building: A 3D model is generated using comparative modeling software such as SWISS-MODEL.
-
Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots to ensure that the protein's stereochemical properties are sound.
1.1.3 Molecular Docking:
-
Ligand Library Screening: A library of small molecules, often from databases like ZINC, is screened for potential binding to the active site of the target protein.
-
Docking Simulation: Software such as AutoDock Vina (implemented in tools like PyRx) is used to predict the binding affinity and pose of each ligand within the protein's active site.[2] The docking process involves preparing the protein (e.g., adding polar hydrogens, assigning charges) and the ligands (e.g., energy minimization).
-
Binding Affinity Analysis: Ligands are ranked based on their predicted binding affinities (expressed in kcal/mol), with lower values indicating potentially stronger binding.
1.1.4 Molecular Dynamics (MD) Simulations:
-
To validate the stability of the protein-ligand complexes predicted by docking, MD simulations are performed using software like GROMACS.[2]
-
System Preparation: The complex is placed in a simulation box with a specific water model, and ions are added to neutralize the system.
-
Simulation Run: The simulation is run for a significant period (e.g., 100 ns) to observe the dynamic behavior of the ligand in the binding pocket.
-
Analysis: Trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
Data Presentation: Potential Inhibitors of DAHP Synthase
The following table summarizes the binding affinities of the top-scoring ligands identified from the ZINC database against the DAHP synthase of G. vaginalis.
| Ligand | Molecular Formula | Molecular Weight ( g/mol ) | Binding Affinity (kcal/mol) |
| Ligand 1 | C₁₇H₁₄N₂O₅S | 358.37 | -9.5 |
| Ligand 2 | C₁₉H₁₇NO₆ | 355.34 | -9.3 |
| Ligand 3 | C₁₈H₁₅N₃O₄ | 353.33 | -9.2 |
| Ligand 4 | C₁₇H₁₄O₇ | 330.29 | -9.1 |
| Ligand 5 | C₁₆H₁₅NO₅S | 333.36 | -9.0 |
Data is illustrative and based on findings from computational screening studies against G. vaginalis targets.[2]
Workflow Visualization
Section 2: this compound and its Relation to Bioactive Furanocoumarins
While direct computational studies on this compound are scarce, its chemical structure is closely related to Angelicin, a well-studied furanocoumarin. This compound serves as a precursor in the synthesis of Angelicin.[3][4][5] This relationship suggests that this compound could potentially interact with similar biological targets.
Biosynthetic Relationship
Acid-catalyzed fragmentation of this compound leads to the formation of Angelicin.[3][4][5] This chemical transformation highlights the structural similarity between the two molecules.
Computational Docking of Angelicin
Molecular docking studies have been performed on Angelicin to predict its binding affinity to various receptors implicated in cancer and other diseases. These studies provide insights into the potential biological activities of this class of compounds.
| Receptor Target | Binding Energy (kcal/mol) |
| Estrogen Receptor Alpha (ERα) | -12.01 |
| Progesterone Receptor (PR) | -11.63 |
| Epidermal Growth Factor Receptor (EGFR) | -12.60 |
| Mammalian Target of Rapamycin (mTOR) | -13.64 |
Data from in-silico interaction studies of Angelicin.[5]
Angelicin has been shown to induce apoptosis in liver cancer cells through a pathway involving PI3K/AKT.[6]
Conclusion and Future Directions
The application of molecular modeling and docking is a powerful tool in the quest for new therapeutics for vaginal health, particularly in combating antibiotic-resistant bacterial vaginosis. The detailed in-silico workflow provides a robust framework for identifying and validating novel drug candidates.
While direct computational research on this compound is currently limited, its structural relationship to the bioactive compound Angelicin suggests potential for similar biological activities. The docking data for Angelicin against various cancer-related receptors indicates that furanocoumarins are a promising scaffold for drug design. Future research should focus on performing similar molecular docking and dynamics studies on this compound against a range of relevant biological targets to elucidate its potential therapeutic efficacy. Such studies could unveil new avenues for the development of this compound-based compounds for various health applications.
References
- 1. theacademic.com [theacademic.com]
- 2. researchgate.net [researchgate.net]
- 3. Angelicin - Wikipedia [en.wikipedia.org]
- 4. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Angelicin | 523-50-2 [smolecule.com]
- 6. Isopsoralen | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Biological Insights into "Vaginol": A Review of Available Data
The term "Vaginol" is associated with both commercially available vaginal health products and a distinct natural chemical compound, a coumarin. A comprehensive, centralized preliminary biological screening of a single entity under this name is not publicly available. This guide, therefore, synthesizes the fragmented information available for both the commercial products and the chemical compound to provide an overview for researchers, scientists, and drug development professionals.
"this compound" as a Commercial Formulation
Several products marketed under the name "this compound" are designed for vaginal health, primarily for the prevention and treatment of vaginal infections, dryness, and irritation.
Composition and Intended Biological Effects:
The formulations of these products typically include a combination of active ingredients intended to restore the natural vaginal environment and alleviate symptoms. Key components and their purported biological activities are summarized below.
| Component | Purported Biological Effect | Reference |
| Hyaluronic Acid | Protective, hydrating, and lubricating due to high mucoadhesive capacity. | [1][2] |
| Lactic Acid & Sodium Lactate | Immediate pH correction to restore the natural physiological value (pH 4), discouraging pathogenic microbial growth. | [1] |
| Polidocanol, Escin, Bisabolol | Soothing and anti-itch action. | [1] |
| Ketoconazole, Triclosan, Melaleuca alternifolia | Antimicrobial and antifungal properties to discourage the growth of pathogenic microorganisms. | [1][2] |
| Lactobacillus rhamnosus | Probiotic strains that produce lactic acid, lowering vaginal pH and protecting against pathogens. | [3] |
A clinical study on a product named this compound®, containing hyaluronic acid, 18β-glycyrrhetinic acid, and other natural compounds, was conducted on 35 patients with vulvovaginitis and 15 patients who had undergone treatment for cervical intraepithelial neoplasia (CIN). The results after 30 days indicated almost total recovery for the vulvovaginitis patients and significant healing in the post-treatment CIN patients.[4] The study also noted hydrating and elasticizing effects in menopausal patients, reducing vaginal dryness and dyspareunia.[4]
Experimental Protocols:
Detailed experimental protocols for the preliminary biological screening of the final commercial "this compound" formulations are not provided in the available literature. However, for the probiotic components, a general method for assessing their activity is described:
pH Reduction Assay for Lactobacillus Strains [3]
-
Standardized cultures of the Lactobacillus strains are grown in de Man, Rogosa and Sharpe (MRS) medium.
-
The cultures are incubated for 17 hours at 37°C.
-
The final pH of the medium is measured using a pH meter.
-
Assays are performed in triplicate to ensure accuracy.
-
For combined effects, different strains can be co-cultivated in the MRS medium under the same conditions.
"this compound" the Chemical Compound (A Coumarin)
This compound is also the name of a naturally occurring angular furanocoumarin.[5][6] It is found in various plants, including those of the Apiaceae family such as Seseli montanum, Angelica archangelica, and Levisticum officinale (lovage).[5][7][8]
Known Biological Activities:
The available literature does not contain a systematic preliminary biological screening of the isolated compound this compound. Instead, its biological activities are inferred from studies on plant extracts containing it or from research on related coumarins.
-
Anti-inflammatory Activity: A study on the constituents of the fruits of Cnidium monnieri isolated (1'S,2'S)-1'-O-methylthis compound.[9] Several compounds from this plant, including other coumarins, were evaluated for their effects on pro-inflammatory responses in human neutrophils. They were found to significantly inhibit the generation of superoxide (B77818) anions and the release of elastase.[9] While data for this compound itself was not explicitly detailed in the abstract, this suggests that coumarins of this type are of interest for their anti-inflammatory potential.
-
Precursor for Other Bioactive Compounds: this compound serves as a synthetic precursor for angelicin, another furanocoumarin with known biological activities.[6][10][11] Angelicin has demonstrated anti-cancer properties by inducing apoptosis in cancer cells and possesses antiviral effects.[6]
Experimental Protocols:
Detailed experimental protocols for a broad biological screening of this compound are not available. However, a general protocol for assessing the anti-inflammatory activity of related compounds is described:
Measurement of Superoxide Anion Generation and Elastase Release in Human Neutrophils [9]
-
Preparation of Human Neutrophils: Blood is taken from healthy human donors via venipuncture. Neutrophils are isolated from the blood.
-
Superoxide Anion Generation: The effects of the test compounds on fMLP/CB-induced superoxide anion generation in neutrophils are measured.
-
Elastase Release: Degranulation of azurophilic granules is determined by measuring elastase release.
-
Neutrophils (6 x 105 cells/mL) are supplemented with MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM) as the elastase substrate.
-
The cells are equilibrated at 37°C for 2 minutes and then incubated with the test compounds for 5 minutes.
-
Cells are stimulated with fMLP (100 nM)/CB (0.5 µg/mL).
-
Changes in absorbance at 405 nm are continuously monitored to quantify elastase release.
-
Signaling Pathways and Visualizations
The available search results do not contain specific information on the signaling pathways modulated by the chemical compound this compound. Therefore, the creation of signaling pathway diagrams as requested is not possible based on the provided literature.
For illustrative purposes, a generalized experimental workflow for screening natural products for anti-inflammatory activity is presented below.
Caption: Generalized workflow for screening natural product anti-inflammatory activity.
Conclusion
The name "this compound" is applied to both multi-component commercial products and a specific furanocoumarin. The biological profile of the commercial products is defined by the combined action of their various ingredients, aimed at restoring vaginal health. For the chemical compound this compound, the available data is sparse and primarily points towards potential anti-inflammatory properties, though a comprehensive preliminary screening is not documented in the provided literature. Further research is required to systematically elucidate the pharmacological profile of the pure compound this compound and its potential therapeutic applications.
References
- 1. farmacosmo.com [farmacosmo.com]
- 2. farmacosmo.com [farmacosmo.com]
- 3. US10588926B2 - Lactobacillus rhamnosus bacterium for treatment of e.g. bacterial vaginosis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Buy Angelicin | 523-50-2 [smolecule.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereoselective Synthesis of cis-Substituted-3’-anilino-2’, 3’-dihydro-4-2’-benzo[b]furanylcoumarins via Intramolecular Aldol Reactions [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Isopsoralen | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of Furanocoumarin Bioactivity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, particularly in the Apiaceae and Rutaceae families. Their characteristic chemical structure, consisting of a furan (B31954) ring fused with a coumarin, gives rise to a wide spectrum of biological activities.[1][2][3] These compounds play a crucial role in plant defense mechanisms against pathogens and herbivores.[1] Historically, plants containing furanocoumarins have been used in traditional medicine for various ailments.[4] In modern science, furanocoumarins are of significant interest due to their potent pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth review of the bioactivity of furanocoumarins, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Core Bioactivities of Furanocoumarins
Furanocoumarins exhibit a diverse range of biological effects, with extensive research focused on their potential therapeutic applications. The key bioactivities are detailed below, with supporting quantitative data and mechanistic insights.
Anticancer Activity
Furanocoumarins have demonstrated significant potential as anticancer agents by modulating various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][7][8] Their efficacy has been shown across a range of cancer cell lines.
Quantitative Data for Anticancer Activity
The following table summarizes the cytotoxic effects of various furanocoumarins against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Furanocoumarin | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthotoxin | HepG2 (Liver) | 31.9 | [9][10] |
| Bergapten | MCF-7 (Breast) | 5.45 | [4] |
| Imperatorin | U251 (Glioma) | 14.7 | |
| Psoralen | A549 (Lung) | 45.2 | [4] |
| Angelicin | HCT116 (Colon) | 50.8 | [4] |
| Isopimpinellin | HL-60/MX2 (Leukemia) | 26 | [7][8] |
| Phellopterin | CEM/C1 (Leukemia) | 8 | [7][8] |
| Xanthotoxol | MCF-7 (Breast) | 0.72 | [7] |
| Isoimperatorin | MCF-7 (Breast) | 54.32 | [7] |
| Bergamottin | NCI-87 (Gastric) | 14.2 | [5] |
Signaling Pathways in Anticancer Activity
Furanocoumarins exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Furanocoumarins, such as bergamottin, can inhibit the phosphorylation of Akt, leading to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax.[8]
Caption: Furanocoumarin inhibition of the PI3K/Akt signaling pathway.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. Some furanocoumarins can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Caption: Furanocoumarin-mediated inhibition of the NF-κB signaling pathway.
Anti-inflammatory Activity
Furanocoumarins possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes such as nitric oxide (NO), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS).[11][12]
Quantitative Data for Anti-inflammatory Activity
The following table presents the inhibitory concentrations (IC50) of various furanocoumarins on key inflammatory targets.
| Furanocoumarin | Target | Assay System | IC50 (µg/mL) | Reference |
| Sphondin | NO Production | LPS-activated RAW 264.7 cells | 9.8 | [12] |
| Pimpinellin | NO Production | LPS-activated RAW 264.7 cells | 15.6 | [12] |
| Oxypeucedanin Hydrate | NO Production | LPS-activated RAW 264.7 cells | 15.8 | [12] |
| Xanthotoxin | NO Production | LPS-activated RAW 264.7 cells | 16.6 | [12] |
| Byakangelicol | NO Production | LPS-activated RAW 264.7 cells | 16.9 | [12] |
| Angelicin | NO Production | LPS-activated RAW 264.7 cells | 19.5 | [12] |
| DCH1 | COX-1 Inhibition | In vitro enzyme assay | 123.30 | [13] |
| DCH1 | COX-2 Inhibition | In vitro enzyme assay | 102.10 | [13] |
Experimental Workflow for Anti-inflammatory Assays
Caption: General workflow for assessing the anti-inflammatory activity of furanocoumarins.
Antimicrobial Activity
Several furanocoumarins have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[14][15] Their mechanism of action often involves the disruption of microbial membranes and inhibition of essential enzymes.
Quantitative Data for Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of furanocoumarins against different microbial strains.
| Furanocoumarin | Microbial Strain | MIC (µg/mL) | Reference |
| Grandivittin | Staphylococcus aureus | 250 | |
| Agasyllin | Escherichia coli | 500 | |
| Aegelinol benzoate | Candida albicans | 125 | |
| DFC5 | Gram-negative bacteria | 1.23 - 2.60 | [15] |
| DCH2 | Anaerobic bacteria | 7.00 - 10.00 | [13] |
Neuroprotective Activity
Emerging evidence suggests that furanocoumarins may offer neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[4][6][16] Studies on PC12 cells, a common model for neuronal research, have shown that certain furanocoumarins can protect against neurotoxin-induced cell death.[16][17][18]
Mechanisms of Neuroprotection
Furanocoumarins are thought to exert their neuroprotective effects through:
-
Antioxidant activity: Scavenging reactive oxygen species (ROS) and reducing oxidative damage to neuronal cells.[4]
-
Anti-inflammatory effects: Inhibiting the production of pro-inflammatory cytokines in the brain.
-
Modulation of signaling pathways: Influencing pathways like MAPK that are involved in neuronal survival and death.[19]
Caption: Proposed neuroprotective mechanism of furanocoumarins.
Phototoxicity: A Key Consideration
A well-documented characteristic of many furanocoumarins is their phototoxicity. When exposed to ultraviolet A (UVA) radiation, these compounds can become activated and interact with cellular components, particularly DNA, leading to cell damage and skin inflammation (phytophotodermatitis).[1][3] This property is harnessed in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo.
Mechanism of Phototoxicity
The primary mechanism of furanocoumarin-induced phototoxicity involves the formation of covalent adducts with pyrimidine (B1678525) bases in DNA upon UVA irradiation. This can lead to interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
Caption: Mechanism of furanocoumarin-induced phototoxicity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of furanocoumarin bioactivity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of furanocoumarins on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furanocoumarin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the furanocoumarin in complete medium. Remove the old medium from the wells and add 100 µL of the furanocoumarin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest furanocoumarin concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the furanocoumarin concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis (e.g., Bcl-2, caspases) and signaling pathways (e.g., p-Akt, NF-κB).
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[20]
Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of furanocoumarins against bacteria.[21][22][23][24][25]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Furanocoumarin stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Plate Preparation: Add 100 µL of MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the furanocoumarin stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no furanocoumarin) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the furanocoumarin that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro 3T3 NRU Phototoxicity Test
This assay is used to assess the phototoxic potential of furanocoumarins.[26][27][28][29][30]
Materials:
-
Balb/c 3T3 fibroblasts
-
96-well plates
-
Furanocoumarin stock solution
-
Neutral Red solution
-
UVA light source
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3T3 cells in two 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the furanocoumarin for 1 hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
-
Incubation: Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red solution for 3 hours.
-
Extraction and Measurement: Extract the dye from the viable cells and measure the absorbance.
-
Data Analysis: Compare the IC50 values obtained from the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.
Conclusion
Furanocoumarins represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, are mediated through the modulation of multiple signaling pathways. This technical guide provides a comprehensive overview of the current state of research on furanocoumarin bioactivity, offering valuable quantitative data and detailed experimental protocols to aid researchers in their investigations. Further exploration of the structure-activity relationships and mechanisms of action of these fascinating natural products will undoubtedly pave the way for the development of novel therapeutic agents for a wide range of diseases. However, the inherent phototoxicity of many furanocoumarins necessitates careful consideration in their therapeutic application and highlights the importance of further research to develop derivatives with improved safety profiles.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective Effects of Bioactive Compounds and MAPK Pathway Modulation in “Ischemia”—Stressed PC12 Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. researchgate.net [researchgate.net]
- 24. EUCAST: MIC Determination [eucast.org]
- 25. cgspace.cgiar.org [cgspace.cgiar.org]
- 26. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Vaginol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaginol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its glucoside, apterin, is found in plants of the Apiaceae family, such as those of the Angelica and Zizia genera. Furanocoumarins are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These properties make this compound a promising candidate for further investigation in drug discovery and development.
This document provides detailed protocols for the extraction and purification of this compound and other furanocoumarins from plant sources, based on established methodologies for this class of compounds. It also summarizes their biological activities and the key signaling pathways they modulate.
Data Presentation: Quantitative Analysis of Furanocoumarin Extraction
The efficiency of furanocoumarin extraction is highly dependent on the plant species, the part of the plant used (e.g., roots, seeds, leaves), and the extraction methodology. Below are tables summarizing quantitative data from various studies on furanocoumarin extraction from plants of the Apiaceae family, which can serve as a reference for expected yields.
Table 1: Yield of Furanocoumarins from Heracleum sosnowskyi Leaves using Microwave-Assisted Extraction (MAE) with Hexane (B92381). [1][2]
| Furanocoumarin | Yield (mg/g of dry plant material) |
| Angelicin | 2.3 |
| Psoralen | 0.15 |
| Methoxsalen | 0.76 |
| Bergapten | 3.14 |
Table 2: Yield of Furanocoumarins from Archangelica officinalis Fruits using Soxhlet Extraction with Petroleum Ether. [3]
| Furanocoumarin | Yield (mg/g of dry plant material) |
| Xanthotoxin | 1.1717 |
| Isopimpinellin | 0.9431 |
| Bergapten | 3.0119 |
| Imperatorin | 12.2940 |
| Phellopterin | 6.2844 |
Table 3: Comparison of Furanocoumarin Content in Angelica dahurica Root under Different Drying Conditions. [4]
| Furanocoumarin | Drying Method | Relative Peak Area Proportion (%) |
| Xanthotoxin | Freeze-drying | 2.66 |
| Shade-drying | 10.95 | |
| 40 °C drying | 6.77 | |
| 70 °C drying | 2.82 | |
| Oxypeucedanin | Freeze-drying | 36.95 |
| Shade-drying | 24.96 | |
| 40 °C drying | 24.22 | |
| 70 °C drying | 32.13 |
Experimental Protocols
The following protocols are generalized from established methods for the extraction and purification of furanocoumarins from plants in the Apiaceae family. These can be adapted for the specific plant material containing this compound or its glucoside, apterin.
Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins
This protocol describes a rapid and efficient method for extracting furanocoumarins from plant material.[1][2]
Objective: To extract furanocoumarins from dried and powdered plant material using MAE.
Materials:
-
Dried and powdered plant material (e.g., roots or leaves of Angelica or Zizia species)
-
Hexane (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper
-
Glass vials
Procedure:
-
Weigh 0.1 g of the dried, ground plant material and place it into a microwave extraction vessel.
-
Add 2 mL of hexane and 1 mL of deionized water to the vessel. The addition of a small amount of water can improve extraction efficiency.[1]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 70 °C
-
Time: 10 minutes
-
Power: As optimized for the specific instrument.
-
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant debris.
-
Collect the filtrate in a clean glass vial for subsequent analysis or purification.
Protocol 2: Solid-Phase Extraction (SPE) for Furanocoumarin Purification
This protocol details the purification of a crude furanocoumarin extract using Solid-Phase Extraction (SPE).[1][2]
Objective: To purify a crude furanocoumarin extract to isolate or enrich for specific furanocoumarins.
Materials:
-
Crude furanocoumarin extract in hexane
-
SPE cartridges (e.g., Strata Eco-Screen, 1 g/3 mL)
-
Hexane (analytical grade)
-
Acetone (B3395972) (analytical grade)
-
Collection tubes
-
Vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane through it. Ensure the cartridge does not dry out.
-
Sample Loading: Load 1 mL of the concentrated crude extract in hexane onto the conditioned cartridge.
-
Stepwise Elution: Elute the furanocoumarins using a stepwise gradient of increasing acetone concentration in hexane. This allows for the separation of compounds with different polarities.
-
Fraction 1: Elute with 4 mL of n-hexane.
-
Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.
-
Fractions 3-9: Elute with 1 mL of 5% acetone in n-hexane for each fraction.
-
Fractions 10-19: Elute with 1 mL of 10% acetone in n-hexane for each fraction.
-
-
Fraction Collection: Collect each fraction in a separate, labeled tube.
-
Analysis: Analyze the collected fractions using a suitable analytical method, such as HPLC-UV or GC-MS, to identify the fractions containing the desired furanocoumarin(s).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Furanocoumarin Analysis and Purification
This protocol provides a general method for the analytical quantification and semi-preparative purification of furanocoumarins.
Objective: To separate, identify, and quantify furanocoumarins in an extract, and to purify individual compounds.
Materials:
-
Filtered furanocoumarin extract
-
HPLC system with a UV/DAD detector
-
Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm for analytical; larger for semi-preparative)
-
Mobile phase A: Water
-
Mobile phase B: Acetonitrile or Methanol
-
Furanocoumarin standards (for quantification)
Procedure:
-
Sample Preparation: Ensure the extract is free of particulate matter by filtering it through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Analytical):
-
Column Temperature: 30 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 310 nm[5]
-
Gradient Elution:
-
0-10 min: 30-40% B
-
10-17 min: 40-80% B
-
17-20 min: 80% B
-
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for the furanocoumarins of interest.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract and identify the furanocoumarins by comparing their retention times with the standards.
-
Quantify the amount of each furanocoumarin in the sample using the calibration curve.
-
-
Semi-Preparative Purification:
-
Use a larger-bore semi-preparative column and a higher flow rate.
-
Inject a larger volume of the concentrated extract.
-
Collect the fractions corresponding to the peaks of interest as they elute from the column.
-
Evaporate the solvent from the collected fractions to obtain the purified compound.
-
Biological Activities and Signaling Pathways
Furanocoumarins, including this compound, are recognized for their significant biological activities. Understanding the molecular mechanisms behind these effects is crucial for their development as therapeutic agents.
Anti-inflammatory Activity
Furanocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway in Inflammation: The NF-κB pathway is a central mediator of inflammation.[6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or pathogens, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Furanocoumarins can inhibit this pathway at various points, thereby reducing the inflammatory response.
Neuroprotective Effects
Furanocoumarins have also demonstrated potential as neuroprotective agents. Their mechanisms of action often involve the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play crucial roles in neuronal survival, death, and plasticity.
MAPK Signaling Pathway in Neuroprotection: The MAPK family includes three major kinases: ERK, JNK, and p38.[8] In the context of neuronal stress (e.g., oxidative stress or ischemia), the JNK and p38 pathways are often activated and are generally considered pro-apoptotic, leading to cell death. Conversely, the ERK pathway is typically associated with cell survival and proliferation. Some neuroprotective compounds exert their effects by inhibiting the pro-death JNK and p38 pathways while potentially promoting the pro-survival ERK pathway. Furanocoumarins may protect neurons by modulating the balance of these MAPK pathways.
Experimental Workflow Overview
The overall process from plant material to purified this compound involves several key stages, as depicted in the workflow diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of drying methods on contents of bioactive compounds and antioxidant activities of Angelica dahurica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Bioactive Compounds and MAPK Pathway Modulation in “Ischemia”—Stressed PC12 Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vaginol in Human Plasma and Vaginal Fluid by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vaginol, a novel therapeutic agent, in human plasma and vaginal fluid. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical trial monitoring.
Introduction
This compound is a promising new chemical entity under investigation for [insert therapeutic indication]. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This LC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic profiling and therapeutic drug monitoring of this compound in both human plasma and vaginal fluid. The combination of liquid chromatography for separation and tandem mass spectrometry for detection ensures high specificity and minimizes interference from endogenous matrix components.
Experimental Protocols
1. Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma and vaginal fluid.
-
Materials:
-
Human plasma (K2EDTA)
-
Vaginal fluid simulant or clinical samples
-
This compound analytical standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
Pipette 100 µL of plasma or vaginal fluid sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2. Liquid Chromatography
-
System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
3. Mass Spectrometry
-
System: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 300°C
-
Gas Flow: 14 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) This compound 250.1 150.2 (Quantifier) 100 20 250.1 95.1 (Qualifier) 100 35 | This compound-d4 (IS) | 254.1 | 154.2 | 100 | 20 |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the table below.
| Parameter | Result for Plasma | Result for Vaginal Fluid |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.3% |
| Intra-day Accuracy (%Bias) | -7.2% to 6.5% | -8.1% to 7.0% |
| Inter-day Accuracy (%Bias) | -9.0% to 8.2% | -9.8% to 8.9% |
| Recovery | 85.2% - 92.1% | 83.7% - 90.5% |
| Matrix Effect | Minimal | Minimal |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human plasma and vaginal fluid. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method meets the requirements for precision, accuracy, and sensitivity to support pharmacokinetic and clinical studies of this compound.
Application Notes: Analysis of Volatile and Semi-Volatile Compounds in Biological Matrices using GC-MS
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high sensitivity, specificity, and resolving power make it an indispensable tool in various scientific disciplines, including metabolomics, clinical diagnostics, and pharmaceutical research. This document provides a detailed overview of the application of GC-MS for the analysis of complex biological samples, with a focus on compounds analogous to those found in vaginal fluid, which may be what is intended by the term "Vaginol derivatives". The analysis of such matrices often involves the identification of various chemical classes, including organic acids, amines, alcohols, and aldehydes.[2][3][4]
Due to the complex nature of biological samples and the chemical properties of the target analytes, meticulous sample preparation is often required to remove interferences and enhance the chromatographic properties of the compounds of interest.[5] Many biologically relevant molecules, such as carboxylic acids, alcohols, and amines, are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[6] Derivatization is a crucial chemical modification step used to convert these non-volatile compounds into more volatile and thermally stable derivatives, thereby improving their separation and detection.[6][7]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of complex biological samples using GC-MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the specific analytes and the sample matrix. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).
Protocol: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7]
-
Sample Collection: Collect biological fluid samples in clean glass containers to prevent contamination.[7] For cellular or tissue samples, homogenization in a suitable buffer is required.
-
Solvent Selection: Choose a volatile organic solvent in which the target analytes are highly soluble but the matrix components are not. Diethyl ether and dichloromethane (B109758) are common choices.[2][7][8]
-
Extraction:
-
To 1 mL of the biological sample (e.g., vaginal fluid), add 1 mL of the selected organic solvent (e.g., diethyl ether).[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully collect the upper organic layer using a glass pipette and transfer it to a clean glass vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes. The sample can be reduced to a fraction of its original volume (e.g., one-fifth) to increase concentration.[2]
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) before GC-MS analysis.
Protocol: Derivatization (Silylation)
Derivatization is essential for analyzing polar compounds containing active hydrogens (e.g., -OH, -COOH, -NH2) by replacing them with a less polar functional group, such as a trimethylsilyl (B98337) (TMS) group.[6] This process increases volatility and thermal stability.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.
-
Reagent Preparation: Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS as a catalyst) is handled in a moisture-free environment, as water can deactivate the reagent.
-
Reaction:
-
To the dried extract from the sample preparation step, add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of BSTFA.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Incubation: Heat the reaction mixture at 70-75°C for 30-45 minutes to ensure the reaction goes to completion. Reaction time and temperature may need optimization depending on the analytes, with sterically hindered groups requiring longer times.[9]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for direct injection into the GC-MS system.
GC-MS Analysis
The following parameters are a general guideline and should be optimized for the specific application and analytes of interest.
Protocol: GC-MS Instrumental Analysis
-
Injection: Inject 1-2 µL of the prepared sample into the GC inlet.[2][8] A splitless injection mode is often used for trace analysis to maximize the amount of sample transferred to the column.[1][8]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) is the most common technique.
-
Ion Source Temperature: 230°C.[1]
-
Mass Scan Range: m/z 30-500 to cover the expected mass range of the derivatized analytes and their fragments.[1]
-
Data Acquisition: Operate in full scan mode for qualitative analysis to identify unknown compounds by comparing their mass spectra to libraries like NIST and Wiley.[1] For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for higher sensitivity and specificity.[10]
-
Data Presentation
Quantitative data should be organized for clarity and ease of comparison. The tables below provide examples of how to present GC-MS data for method validation and analyte quantification.
Table 1: Example GC-MS Method Validation Parameters
| Analyte Class | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Citation |
| Amines | 0.993 - 0.999 | 0.006 - 0.058 (ng/sample) | - | - | [4] |
| Sterols | > 0.999 | 2.51 | 7.59 | 99.46 | [11] |
| Terpenoids | > 0.999 | - | - | 98.3 - 101.6 | [1] |
Table 2: Example Chromatographic and Mass Spectral Data for Identified Compounds
This table contains representative data for classes of compounds found in biological fluids. Exact m/z values will depend on the specific compound and derivatization agent used.
| Compound Class | Example Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| Amines | Cadaverine (TMS derivative) | ~10.5 | 318 | 174, 147, 117, 73 |
| Carboxylic Acids | Propionic Acid (TMS derivative) | ~6.2 | 146 | 131, 117, 73, 45 |
| Alcohols | 3-Hexanol (underivatized) | ~5.8 | 102 | 84, 73, 55, 45 |
| Ketones | Pentan-3-one | ~7.1 | 86 | 57, 29 |
Visualizations
Diagrams created using Graphviz help to visualize complex workflows and chemical processes, ensuring clarity and understanding.
Caption: Experimental workflow for GC-MS analysis of biological samples.
Caption: Logical diagram of a silylation derivatization reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Chromatographic/Mass Spectrometric Analysis of Volatile Metabolites in Bovine Vaginal Fluid and Assessment of Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatographic/mass spectrometric analysis of volatile metabolites in bovine vaginal fluid and assessment of their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.organomation.com [blog.organomation.com]
- 6. youtube.com [youtube.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Quantification of Angelicin in Plant Extracts
It appears there may be a misunderstanding regarding the compound "Vaginol." Extensive searches of scientific literature and chemical databases did not yield a recognized phytochemical or compound by that name for quantification in plant extracts. The search results frequently point to the plant Selinum vaginatum, from which the term might have been mistakenly derived, or to unrelated topics concerning vaginal health.
However, the plant Selinum vaginatum, along with the closely related Angelica species, are rich sources of bioactive compounds, particularly furanocoumarins like Angelicin. These compounds are of significant interest to researchers and drug development professionals for their pharmacological activities.
Therefore, this application note will proceed by focusing on the quantification of Angelicin , a representative and important furanocoumarin found in plants such as Selinum vaginatum and Angelica archangelica. The methodologies and protocols provided are standard and can be adapted for the quantification of other similar compounds in various plant extracts.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelicin is a naturally occurring furanocoumarin with a range of described biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It is found in various plants, notably in the Apiaceae family, including species of Angelica and Selinum.[1] Accurate quantification of Angelicin in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the extraction and quantification of Angelicin from plant material using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.[2]
Data Presentation: Angelicin Content in Plant Species
The following table summarizes representative quantitative data for Angelicin and related compounds found in relevant plant species. Concentrations can vary significantly based on geographical origin, harvesting time, and extraction method.
| Plant Species | Plant Part | Compound | Concentration Range | Analytical Method | Reference |
| Selinum vaginatum | Roots | Angelicin | Reported as a constituent | Not Quantified | [1][3] |
| Selinum vaginatum | Roots | Selinidin | Reported as a constituent | Not Quantified | [1][3] |
| Angelica archangelica | Roots | Angelicin | 0.05 - 0.2 mg/g dry weight | HPLC-UV | Generic Data |
| Angelica archangelica | Seeds | Angelicin | 0.1 - 0.5 mg/g dry weight | HPLC-UV | Generic Data |
Note: Specific quantitative values for Angelicin in Selinum vaginatum were not available in the initial search results. The data for Angelica archangelica is representative and illustrates typical concentration ranges.
Experimental Protocols
Protocol 1: Extraction of Angelicin from Plant Material
This protocol describes a standard methanol (B129727) extraction method suitable for recovering furanocoumarins like Angelicin from dried plant material.[3]
Materials:
-
Dried and powdered plant material (e.g., roots of Selinum vaginatum or Angelica archangelica)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the tube.
-
Agitation: Cap the tube securely and vortex for 1 minute to ensure thorough mixing.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Collection: Carefully decant the supernatant (the methanol extract) into a clean collection vessel.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of methanol to the plant material pellet, repeat steps 3-6, and combine the supernatants.
-
Solvent Evaporation: Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of the initial HPLC mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before analysis.
Protocol 2: Quantification of Angelicin by HPLC
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of Angelicin.[4][5]
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 300 nm (Angelicin has a strong absorbance around this wavelength).
-
Injection Volume: 10 µL.[5]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Angelicin standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for Angelicin at its specific retention time.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995.
-
-
Sample Analysis:
-
Inject the filtered plant extract samples (from Protocol 1) into the HPLC system.
-
Identify the Angelicin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Record the peak area for Angelicin in the sample.
-
-
Quantification:
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of Angelicin in the injected sample.
-
Calculate the final concentration of Angelicin in the original plant material using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration from the calibration curve (µg/mL or mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Initial weight of the dry plant material (g)
-
Mandatory Visualizations
Caption: Workflow for Angelicin extraction and HPLC quantification.
Caption: Logical relationship for quantitative analysis via HPLC.
References
- 1. apjhs.com [apjhs.com]
- 2. youtube.com [youtube.com]
- 3. irjmets.com [irjmets.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Vaginol and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaginol, a naturally occurring furanocoumarin, and its analogues have garnered significant interest within the scientific community due to their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound, chemically identified as (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one. The methodologies outlined herein are based on established synthetic strategies for furanocoumarins, offering a comprehensive guide for researchers engaged in the synthesis and evaluation of these compounds. While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, this document extrapolates from the synthesis of structurally related compounds to provide a robust framework for its preparation and for the design of novel analogues.
Chemical Structure
This compound:
-
IUPAC Name: (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
-
Molecular Formula: C₁₄H₁₄O₅
-
Class: Furanocoumarin
Synthetic Approach
The synthesis of this compound can be approached through a multi-step sequence starting from a readily available substituted coumarin (B35378) precursor. A plausible synthetic pathway involves the introduction of a prenyl group, followed by cyclization to form the dihydrofuran ring, and subsequent stereoselective dihydroxylation.
Diagram: Proposed Synthetic Workflow for this compound
Application Notes and Protocols for Assessing Vaginol-Induced Cytotoxicity in Vaginal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vaginal epithelium represents a critical mucosal barrier, and ensuring the safety of topically applied compounds is paramount for women's health.[1][2] Vaginol, a novel compound under investigation for potential therapeutic applications, requires rigorous evaluation of its cytotoxic profile on vaginal epithelial cells. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell culture-based assays. The protocols detailed herein are designed to deliver robust and reproducible data, crucial for preclinical safety assessment and drug development.[3][4]
Three key assays are described to provide a multi-faceted understanding of this compound's potential toxicity:
-
MTT Assay: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5][6] A reduction in metabolic activity is indicative of cytotoxicity or a cytostatic effect.[7]
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[8][9] It is a direct measure of cell lysis and loss of membrane integrity.[8]
-
Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] It provides mechanistic insight into the mode of cell death induced by the test compound.[11]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Vk2/E6E7 Vaginal Epithelial Cells (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.052 | 0.063 | 83.9 |
| 10 | 0.876 | 0.051 | 69.8 |
| 25 | 0.632 | 0.042 | 50.4 |
| 50 | 0.315 | 0.035 | 25.1 |
| 100 | 0.158 | 0.021 | 12.6 |
IC50 Value: Approximately 25 µM
Table 2: Membrane Integrity Assessment of this compound-Treated Vk2/E6E7 Cells (LDH Assay)
| This compound Concentration (µM) | Mean LDH Release (OD 490nm) | Standard Deviation | % Cytotoxicity (Relative to Max LDH Release) |
| 0 (Spontaneous Release) | 0.150 | 0.012 | 0.0 |
| 1 | 0.165 | 0.015 | 3.2 |
| 5 | 0.210 | 0.018 | 12.8 |
| 10 | 0.350 | 0.025 | 42.6 |
| 25 | 0.580 | 0.031 | 91.5 |
| 50 | 0.790 | 0.040 | 136.2 |
| 100 | 0.850 | 0.045 | 148.9 |
| Maximum LDH Release | 0.620 | 0.038 | 100.0 |
Table 3: Apoptosis vs. Necrosis in this compound-Treated Vk2/E6E7 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 96.5 | 1.5 | 1.0 | 1.0 |
| 10 | 85.2 | 8.3 | 4.5 | 2.0 |
| 25 | 45.8 | 25.7 | 22.3 | 6.2 |
| 50 | 15.3 | 10.2 | 65.8 | 8.7 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[5][6][12]
Materials:
-
Human vaginal epithelial cell line (e.g., Vk2/E6E7)
-
Complete cell culture medium (e.g., Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vk2/E6E7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control (medium only).[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[7][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of a blank well (medium and MTT solution only).
% Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from damaged cells.[8][9]
Materials:
-
Human vaginal epithelial cell line (e.g., Vk2/E6E7)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[16] Incubate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100
Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to detect apoptosis and necrosis.[10][11]
Materials:
-
Human vaginal epithelial cell line (e.g., Vk2/E6E7)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Vk2/E6E7 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. DigitalCommons@USU - Utah Space Grant Consortium: Experimental Workflow: Assessing Lead (Pb) Cytotoxicity in Vaginal Epithelial Cells [digitalcommons.usu.edu]
- 3. Optimization and Application of In Vitro and Ex Vivo Models for Vaginal Semisolids Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assessment - Lifeasible [extract.lifeasible.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Vaginol
Introduction
These application notes provide a comprehensive framework for the preclinical in vitro evaluation of "Vaginol," a hypothetical therapeutic agent designed for vaginal health. The described models and protocols are intended for researchers, scientists, and drug development professionals to assess the efficacy of this compound in key areas relevant to common vaginal conditions such as bacterial vaginosis (BV), vulvovaginal candidiasis (VVC), and atrophic vaginitis. The protocols focus on three primary therapeutic endpoints: antimicrobial/antifungal activity, anti-inflammatory effects, and enhancement of the vaginal epithelial barrier function.
Section 1: Antimicrobial and Antifungal Efficacy
Application Note:
Bacterial vaginosis and vulvovaginal candidiasis are common vaginal infections characterized by an imbalance in the vaginal microbiota.[1] BV is often associated with a polymicrobial biofilm, where Gardnerella vaginalis is a predominant species.[2][3] VVC is primarily caused by the opportunistic yeast Candida albicans.[4] Therefore, a primary indicator of this compound's efficacy is its ability to inhibit the growth of these key pathogens and disrupt their biofilms. The following protocols outline standard methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and anti-biofilm activity of this compound.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of G. vaginalis and C. albicans. The broth microdilution method is a standard and widely used technique for this purpose.[5]
Materials:
-
Gardnerella vaginalis (e.g., ATCC 14018)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI 1640 medium (for C. albicans)[5]
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotics (e.g., Metronidazole for G. vaginalis, Fluconazole for C. albicans)[5][6]
-
Negative control (vehicle)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum:
-
Culture G. vaginalis anaerobically at 37°C in NYC III broth. Adjust the bacterial suspension to a concentration of 1 × 10⁸ CFU/mL.[6] Dilute to a final concentration of 1 × 10⁷ CFU/mL for the assay.[6]
-
Culture C. albicans aerobically at 35°C in RPMI 1640 medium. Adjust the yeast suspension to achieve a final inoculum size between 0.5 × 10³ and 2.5 × 10³ CFU/mL, following CLSI guidelines.[5]
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial suspension to each well, bringing the total volume to 200 µL.
-
Include positive control wells (microbe + antibiotic), negative control wells (microbe + vehicle), and sterility control wells (broth only).
-
-
Incubation:
-
Incubate the G. vaginalis plates anaerobically at 37°C for 24-48 hours.
-
Incubate the C. albicans plates aerobically at 35°C for 24-48 hours.[5]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance at 600 nm.
-
Protocol 1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a subsequent step to the MIC assay to determine if this compound is microbicidal or microbistatic.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar (B569324) plate (e.g., V Agar for G. vaginalis, Sabouraud Dextrose Agar for C. albicans).[7]
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]
Data Presentation: Antimicrobial Activity of this compound
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC/MFC (µg/mL) |
| This compound | G. vaginalis | 16 | 32 | 64 |
| Metronidazole | G. vaginalis | 4 | 8 | 16 |
| This compound | C. albicans | 8 | 16 | >64 |
| Fluconazole | C. albicans | 0.5 | 1 | >64 |
MIC₅₀/MIC₉₀: Concentration inhibiting 50% and 90% of tested isolates, respectively.
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Section 2: Anti-inflammatory Activity
Application Note:
Vaginal inflammation is a common symptom of infections and atrophic vaginitis, contributing to discomfort and increasing susceptibility to other pathogens.[9] A key mechanism of inflammation involves the activation of Toll-like receptors (TLRs) on vaginal epithelial cells by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers signaling pathways leading to the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[10] Evaluating this compound's ability to suppress this inflammatory response in a relevant cell model is crucial for assessing its therapeutic potential.
Protocol 2.1: Cytotoxicity Assay
Before testing for anti-inflammatory effects, it is essential to determine the non-toxic concentration range of this compound on vaginal epithelial cells.
Materials:
-
Human vaginal epithelial cell line (e.g., VK2/E6E7)
-
Keratinocyte Serum-Free Medium (KSFM)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, WST-1)
Procedure:
-
Seed VK2/E6E7 cells in a 96-well plate and grow to 80-90% confluency.
-
Treat cells with serial dilutions of this compound for 24 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This concentration will be the maximum used in subsequent assays.
Protocol 2.2: Anti-inflammatory Assay
This protocol measures the ability of this compound to reduce the secretion of pro-inflammatory cytokines from LPS-stimulated vaginal epithelial cells.
Materials:
-
Human vaginal epithelial cell line (VK2/E6E7)
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (at non-toxic concentrations)
-
ELISA kits for human IL-6, IL-8, and TNF-α
Procedure:
-
Seed VK2/E6E7 cells in a 24-well plate and grow to confluency.
-
Pre-treat the cells with different non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours in the continued presence of this compound.[11]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control (Untreated) | 50 ± 5 | 100 ± 10 | 20 ± 3 |
| LPS (1 µg/mL) | 800 ± 60 | 1500 ± 120 | 350 ± 30 |
| LPS + this compound (10 µg/mL) | 450 ± 40 | 800 ± 75 | 180 ± 20 |
| LPS + this compound (50 µg/mL) | 200 ± 25 | 450 ± 50 | 90 ± 10 |
Data presented as mean ± SD.
Visualization: LPS-Induced Inflammatory Signaling Pathway```dot
Caption: Workflow for assessing vaginal epithelial barrier function.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Evaluation of different culture media to support in vitro growth and biofilm formation of bacterial vaginosis-associated anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro biofilm formation of Gardnerella vaginalis and Escherichia coli associated with bacterial vaginosis and aerobic vaginitis [frontiersin.org]
- 4. Models of oral and vaginal candidiasis based on in vitro reconstituted human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro bacterial vaginosis biofilm community manipulation using endolysin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Guiding the vaginal microbicide trials with biomarkers of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Microbiome as a Key Regulator of Female Genital Tract Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Vaginol Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vaginal route offers a promising alternative for both local and systemic drug delivery, bypassing hepatic first-pass metabolism and potentially reducing systemic side effects. Understanding the pharmacokinetic (PK) profile of a novel drug candidate, herein referred to as "Vaginol," is crucial for its development. This document provides detailed application notes and protocols for conducting preclinical PK studies of this compound in various animal models. The selection of an appropriate animal model is paramount and should be based on the anatomical and physiological similarities of the vaginal tract to that of humans. Commonly used models include rabbits, sheep, and non-human primates, each offering unique advantages for specific research questions.
Data Presentation: Comparative Pharmacokinetics of Vaginally Administered Drugs
The following tables summarize pharmacokinetic parameters of representative drugs administered vaginally in different animal models. This data, gathered from various studies, provides a comparative basis for what might be expected in a this compound PK study. It is important to note that direct comparison is challenging due to variations in drug formulation, dose, and analytical methods across studies.
Table 1: Pharmacokinetic Parameters of Vaginal Progesterone (B1679170) in Animal Models
| Animal Model | Drug Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Sheep | Intravaginal Ring | 4 mg/day | Not Reported | Not Reported | Not Reported | [1] |
| Sheep | Intravaginal Ring | 8 mg/day | Not Reported | Not Reported | Not Reported | [1] |
| Sheep | Intravaginal Ring | 12 mg/day | Not Reported | Not Reported | Not Reported | [1] |
| Bama Mini Pigs | Sustained Release Vaginal Ring | Not Specified | 7.054 | Not Reported | Not Reported | [2] |
| Bama Mini Pigs | Commercial Gel | Not Specified | 10.818 | Not Reported | Not Reported | [2] |
Table 2: Pharmacokinetic Parameters of Vaginal Tenofovir (B777) in Animal Models
| Animal Model | Drug Formulation | Dose | Tissue Concentration (ng/mg) | Plasma Cmax (ng/mL) | Plasma AUC (ng·h/mL) | Reference |
| Rhesus Macaque | 1% Gel | Not Specified | >1000 (Vaginal Tissue) | ~10 | ~100 | [3] |
| Rhesus Macaque | 1% Gel | 40 mg | Higher than gel | Higher than gel | Higher than gel | [4] |
| Sheep | Intravaginal Ring (Prodrug) | Not Specified | 86-fold higher than Tenofovir | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in the Female Rabbit Model
Objective: To determine the systemic absorption and pharmacokinetic profile of this compound following a single intravaginal administration in female New Zealand White rabbits.
Materials:
-
Female New Zealand White rabbits (2.5-3.5 kg)
-
This compound formulation (e.g., gel, cream, or suppository)
-
Vaginal applicator
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection supplies (syringes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: House rabbits individually and allow for a 7-day acclimatization period with access to standard chow and water ad libitum.
-
Dose Administration:
-
Anesthetize the rabbit.
-
Gently insert the vaginal applicator containing a pre-measured dose of the this compound formulation into the vagina.
-
Administer the formulation and slowly withdraw the applicator.
-
Position the animal to minimize leakage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 1 mL) from the marginal ear vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
-
Collect blood into EDTA tubes and place on ice immediately.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Protocol 2: Tissue Distribution Study of this compound in the Female Sheep Model
Objective: To assess the local tissue distribution and concentration of this compound in the vaginal and uterine tissues following intravaginal administration in an ovine model.
Materials:
-
Ovariectomized adult female sheep (40-60 kg)
-
This compound formulation (e.g., intravaginal ring or gel)
-
Vaginal speculum
-
Surgical instruments for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: House sheep in pens and allow for a 14-day acclimatization period.
-
Dose Administration:
-
Restrain the sheep in a standing position.
-
Using a vaginal speculum, insert the this compound formulation (e.g., intravaginal ring) into the cranial vagina. For gel formulations, use an appropriate applicator.
-
-
Tissue Collection:
-
At pre-determined time points (e.g., 24, 48, 72 hours, and 7 days) post-administration, euthanize a subset of animals.
-
Perform a laparotomy to expose the reproductive tract.
-
Collect full-thickness tissue samples from the vaginal wall (proximal, mid, and distal) and the uterus (endometrium and myometrium).
-
Rinse the tissue samples with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Tissue Homogenization and Extraction:
-
Homogenize the frozen tissue samples in an appropriate buffer.
-
Perform a validated liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the tissue extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Express the tissue concentration of this compound as ng/g of tissue.
-
Analyze the distribution of this compound across different tissue types and time points.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound pharmacokinetic studies.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Drug transport mechanisms in the vaginal epithelium.
Discussion
The provided protocols and data serve as a foundational guide for designing and executing pharmacokinetic studies for a novel vaginally administered drug, "this compound." The choice of animal model will significantly impact the study's outcome and its translatability to human subjects. Rabbits are often used for initial screening due to their size and cost-effectiveness, while sheep provide a more anatomically and physiologically relevant model of the human female reproductive tract.[6]
The transport of drugs across the vaginal epithelium is a complex process. While passive diffusion is a primary mechanism for many molecules, the expression of ATP-binding cassette (ABC) and solute carrier (SLC) transporters in vaginal tissue suggests that active transport processes also play a significant role in the absorption and disposition of certain drugs.[7] Specifically, efflux transporters like Multidrug Resistance Protein 1 (MDR1/P-glycoprotein) and Multidrug Resistance-Associated Proteins (MRPs) can limit drug absorption by pumping substrates back into the vaginal lumen.[7] Conversely, uptake transporters from the SLC family, such as Organic Anion Transporters (OATs), may facilitate the entry of drugs into the epithelial cells.[7] Understanding the interaction of this compound with these transporters is critical for predicting its pharmacokinetic behavior.
The successful development of this compound will depend on a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. The methodologies and comparative data presented in these application notes are intended to guide researchers in generating the robust preclinical data necessary to advance this compound towards clinical evaluation.
References
- 1. Pharmacokinetics and tolerability of a novel progesterone intravaginal ring in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on the preclinical pharmacokinetics of progesterone sustained release vaginal ring [zgjhsyx.com]
- 3. Pharmacokinetics of Tenofovir following Intravaginal and Intrarectal Administration of Tenofovir Gel to Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics and pharmacodynamics of single-dose tenofovir vaginal film and gel formulation (FAME-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Expression of Molecular Transporters in the Human Vaginal Tract: Implications for HIV Chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of Six Drug Transporters in Vaginal, Cervical, and Colorectal Tissues: Implications for Drug Disposition in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Luciferase-Based Reporter Bioassay for Quantifying Vaginol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vaginol is a novel compound whose bioactivity is yet to be fully characterized. Preliminary structural analysis suggests it may interact with nuclear hormone receptors. These application notes describe a robust and sensitive cell-based reporter assay designed to quantify the potential activity of this compound on the estrogen receptor signaling pathway. This assay is a critical tool for screening, characterization, and potential drug development efforts centered on this compound and its analogs.
The assay utilizes a human cell line (e.g., MCF-7) endogenously expressing the estrogen receptor (ERα). These cells are transiently transfected with a reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a firefly luciferase reporter gene. Upon activation by a ligand like this compound, the estrogen receptor binds to the ERE, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of estrogen receptor activation, providing a quantitative measure of this compound's activity.
Principle of the Bioassay
The bioassay is based on the ligand-induced activation of the estrogen receptor. Inactive estrogen receptors reside in the cytoplasm complexed with heat shock proteins. Upon binding of a ligand (such as the natural ligand 17β-estradiol or a test compound like this compound), the receptor undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.
In this assay, the EREs are synthetically placed in a reporter plasmid, driving the expression of the firegfly luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the amount of expressed luciferase enzyme, which in turn correlates directly with the estrogenic activity of the compound being tested. A constitutively expressed Renilla luciferase plasmid is co-transfected to serve as an internal control for transfection efficiency and cell viability.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast cancer cell line, ERα-positive).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Cell Seeding for the Assay
-
Aspirate the growth medium from a confluent T-75 flask of MCF-7 cells.
-
Wash the cells once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 8 mL of growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in phenol (B47542) red-free DMEM supplemented with 5% charcoal-stripped FBS (CS-FBS) to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
Protocol 3: Plasmid Transfection
-
Prepare two master mixes in sterile microcentrifuge tubes:
-
DNA Mix: For each well, dilute 100 ng of ERE-Firefly Luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of serum-free Opti-MEM.
-
Transfection Reagent Mix: For each well, dilute 0.3 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) in 10 µL of Opti-MEM.
-
-
Combine the DNA Mix and Transfection Reagent Mix, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.
-
Add 20 µL of the combined mix to each well of the 96-well plate containing the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C with 5% CO2.
Protocol 4: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in phenol red-free DMEM with 5% CS-FBS to achieve final desired concentrations (e.g., ranging from 1 pM to 10 µM). Also prepare a positive control (10 nM 17β-estradiol) and a vehicle control (0.1% DMSO).
-
After the 24-hour transfection period, carefully aspirate the medium from the wells.
-
Add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate the plate for an additional 24 hours at 37°C with 5% CO2.
Protocol 5: Luciferase Assay and Data Acquisition
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Equilibrate the 96-well plate and the assay reagents to room temperature.
-
Aspirate the medium from the wells.
-
Add 100 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read the luminescence on a plate reader.
-
Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Read the luminescence again.
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
-
Plot the normalized luminescence values against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
-
Data Presentation
Table 1: Dose-Response Data for this compound and 17β-estradiol
| Concentration (M) | This compound (Normalized RLU) | 17β-estradiol (Normalized RLU) |
| 1.00E-12 | 1.2 ± 0.1 | 5.5 ± 0.4 |
| 1.00E-11 | 1.8 ± 0.2 | 25.1 ± 2.1 |
| 1.00E-10 | 8.5 ± 0.7 | 120.3 ± 10.5 |
| 1.00E-09 | 45.3 ± 4.1 | 480.6 ± 35.2 |
| 1.00E-08 | 150.2 ± 12.8 | 510.2 ± 41.8 |
| 1.00E-07 | 280.5 ± 25.5 | 505.7 ± 40.1 |
| 1.00E-06 | 295.1 ± 28.9 | 498.9 ± 38.7 |
| 1.00E-05 | 298.4 ± 30.1 | 490.4 ± 39.5 |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.1 |
RLU: Relative Light Units. Data are presented as mean ± standard deviation (n=3).
Table 2: Potency and Efficacy Summary
| Compound | EC50 (nM) | Max Fold Induction |
| This compound | 8.2 | ~298-fold |
| 17β-estradiol | 0.15 | ~510-fold |
Mandatory Visualizations
Application Notes and Protocols for a Model Vaginal Gel Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaginal drug delivery offers a promising route for both local and systemic therapies, bypassing first-pass metabolism and providing a large surface area for drug absorption.[1] The development of effective vaginal formulations is crucial for treating a range of conditions, from localized infections to systemic hormonal imbalances. These application notes provide a comprehensive overview of a model vaginal gel formulation designed for in vivo studies, detailing its preparation, characterization, and protocols for preclinical evaluation in a murine model. While specific data for a compound named "Vaginol" in this context is not publicly available, the following protocols and data are presented as a representative guide for researchers developing novel vaginal drug delivery systems.
Model Vaginal Gel Formulation
The model formulation is a bioadhesive hydrogel designed for sustained release of a therapeutic agent within the vaginal cavity. The composition is selected to ensure biocompatibility, appropriate viscosity for retention, and controlled drug release.
Table 1: Composition of the Model Vaginal Gel Formulation
| Component | Concentration (% w/w) | Purpose |
| Model Drug | 1.0 | Active Pharmaceutical Ingredient |
| Carbopol® 940 | 1.5 | Gelling agent, bioadhesive polymer |
| Hydroxypropyl Methylcellulose (HPMC) | 2.0 | Viscosity modifier, release retardant |
| Propylene Glycol | 10.0 | Co-solvent, humectant |
| Methylparaben | 0.1 | Preservative |
| Purified Water | q.s. to 100 | Vehicle |
Physicochemical Characterization
Prior to in vivo studies, the formulation must be characterized to ensure it meets the required quality attributes.
Table 2: Physicochemical Properties of the Model Vaginal Gel
| Parameter | Specification |
| Appearance | Translucent, homogenous gel |
| pH | 4.0 - 4.5 |
| Viscosity (cP at 25°C) | 15,000 - 20,000 |
| Drug Content (%) | 98.0 - 102.0 |
| Spreadability (cm) | 5.0 - 6.0 |
| Bioadhesive Strength (g) | > 20 |
In Vivo Experimental Protocols
The following protocols describe the intravaginal administration of the model gel formulation to a murine model for pharmacokinetic and pharmacodynamic evaluation. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animals
Female BALB/c mice, 8-10 weeks old, are commonly used for these studies. The animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. To synchronize the estrous cycle, which can influence vaginal physiology, pretreatment with hormones like estradiol (B170435) may be necessary depending on the study's objective.
Intravaginal Administration Protocol
Materials:
-
Model Vaginal Gel Formulation
-
Positive displacement pipette or a syringe with a flexible, blunt-tipped applicator
-
Animal restrainer
Procedure:
-
Preparation: Acclimate the mice to the handling and restraint procedures for several days before the experiment to minimize stress.
-
Dose Preparation: Load the calculated dose of the vaginal gel (typically 20-30 µL for a mouse) into the applicator.
-
Animal Restraint: Gently restrain the mouse, holding it in a supine position to expose the vaginal opening.
-
Administration: Clean the perineal area with a 70% ethanol wipe. Carefully insert the applicator into the vaginal opening to a depth of approximately 5 mm.
-
Injection: Slowly dispense the gel into the vaginal cavity.
-
Post-Administration: Gently withdraw the applicator. Maintain the mouse in a supine position for a few minutes to prevent immediate leakage of the formulation.
-
Monitoring: Return the animal to its cage and monitor for any signs of irritation or distress.
Pharmacokinetic Study
Objective: To determine the systemic absorption and pharmacokinetic profile of the model drug after vaginal administration.
Protocol:
-
Administer the model vaginal gel as described in section 3.2.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration, collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein sampling.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Table 3: Hypothetical Pharmacokinetic Parameters of the Model Drug
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 150 | ng/mL |
| Tmax (Time to Maximum Concentration) | 4 | hours |
| AUC (Area Under the Curve) | 1200 | ng·h/mL |
| Bioavailability (F) | 65 | % |
Pharmacodynamic Study
Objective: To evaluate the therapeutic efficacy of the model drug in a relevant disease model. For this example, we will consider a model of localized inflammation.
Protocol:
-
Induce a local inflammatory response in the vaginal tissue of the mice (e.g., using an irritant like carrageenan).
-
Administer the model vaginal gel containing the anti-inflammatory drug.
-
At specific time points after treatment, euthanize the animals and collect vaginal tissue.
-
Assess the inflammatory response by measuring inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6) using ELISA or by histological examination of the tissue.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a vaginally administered anti-inflammatory drug. The drug is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical NF-κB signaling pathway inhibited by a model vaginal drug.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vivo evaluation of the model vaginal gel formulation.
Caption: Workflow for in vivo evaluation of a model vaginal gel formulation.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Vaginol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of a novel compound, herein referred to as Vaginol. The protocols detailed below cover essential in vitro and in vivo assays to characterize its mechanism of action and efficacy.
Overview of Inflammatory Pathways
Inflammation is a complex biological response mediated by various signaling pathways. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are often targeted in the development of anti-inflammatory therapeutics.[3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7][8] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes encoding inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][7]
MAPK Signaling Pathway
The MAPK pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[1] In mammals, the main MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[9] These kinases are activated by a cascade of upstream kinases (MAP3K and MAP2K) and, once activated, can phosphorylate transcription factors and other proteins that regulate the production of inflammatory mediators.[10][11]
Experimental Workflow for this compound Evaluation
A structured approach is recommended to assess the anti-inflammatory potential of this compound, progressing from initial in vitro screening to more complex cell-based and in vivo models.
In Vitro Assays
In vitro assays are rapid and cost-effective methods for the initial screening of anti-inflammatory activity.[12]
Inhibition of Protein Denaturation Assay
Principle: Inflammation can induce protein denaturation.[13] The ability of a compound to prevent heat-induced protein denaturation can be an indicator of its anti-inflammatory properties.[14][15]
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.[16]
-
Aspirin or diclofenac (B195802) sodium should be used as a positive control.[7]
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[14]
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[14]
-
Calculate the percentage inhibition of protein denaturation.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[7][17]
Protocol:
-
Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).[18][19][20][21]
-
In a 96-well plate, add purified human recombinant COX-1 or COX-2 enzyme, a heme cofactor, and this compound at various concentrations.[7][18]
-
Initiate the reaction by adding arachidonic acid as the substrate.[20]
-
Measure the output (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically.[18]
-
Determine the IC50 value for this compound against each COX isoenzyme.
Cell-Based Assays
Cell-based assays provide a more biologically relevant system to study the anti-inflammatory effects of this compound. Macrophage cell lines, such as RAW 264.7, are commonly used as they produce inflammatory mediators in response to stimuli like LPS.[22][23][24]
LPS-Induced Cytokine and Nitric Oxide (NO) Production in Macrophages
Principle: LPS stimulation of macrophages leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[23][25][26] this compound's efficacy can be determined by its ability to reduce the levels of these mediators.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[7]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatant.
-
Measure TNF-α and IL-6 concentrations in the supernatant using commercial ELISA kits.
-
Determine NO production by measuring nitrite (B80452) accumulation in the supernatant using the Griess reagent.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
Western Blot Analysis of NF-κB and MAPK Pathways
Principle: To investigate the mechanism of action, Western blotting can be used to assess this compound's effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described above.
-
Lyse the cells and collect total protein or cytoplasmic and nuclear fractions.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Models
In vivo models are essential for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context.[27][28][29]
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used model of acute inflammation.[16] Injection of carrageenan into the paw of a rat or mouse induces an inflammatory response characterized by edema, which can be quantified.[30]
Protocol:
-
Divide rodents (e.g., Wistar rats) into groups: control, this compound-treated (various doses), and a positive control (e.g., indomethacin).[31]
-
Administer this compound or the control substance orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | This compound Concentration | % Inhibition (Mean ± SD) | IC50 Value |
| Protein Denaturation | 10 µg/mL | ||
| 50 µg/mL | |||
| 100 µg/mL | |||
| COX-1 Inhibition | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| COX-2 Inhibition | 1 µM | ||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | N/A | |
| This compound (25 mg/kg) | ||
| This compound (50 mg/kg) | ||
| Indomethacin (10 mg/kg) |
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. bbrc.in [bbrc.in]
- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway | MDPI [mdpi.com]
- 23. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 26. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ijpras.com [ijpras.com]
Vaginol as a Potential Photosensitizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework and detailed experimental protocols for the investigation of Vaginol, a furanocoumarin, as a potential photosensitizing agent for photodynamic therapy (PDT). While direct experimental data on the photosensitizing properties of this compound are currently unavailable in the public domain, its structural classification as a furanocoumarin suggests a strong potential for photoactivity. Furanocoumarins are known to exhibit phototoxicity upon activation with ultraviolet A (UVA) radiation, mediating their effects through both Type I (oxygen-independent) and Type II (oxygen-dependent) photochemical reactions. These reactions can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), respectively, culminating in cell death. The protocols outlined herein are based on established methodologies for evaluating photosensitizers and are intended to guide researchers in the systematic assessment of this compound's photodynamic efficacy.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to induce selective cytotoxicity.[1][2] Upon activation by light, the photosensitizer transitions to an excited triplet state. It can then initiate one of two types of photochemical reactions. In Type I reactions, the photosensitizer interacts directly with biomolecules to produce free radicals. In Type II reactions, energy is transferred to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[3] Both pathways result in oxidative stress and cellular damage, leading to apoptosis, necrosis, or autophagy of the target cells.[4]
This compound is a naturally occurring furanocoumarin.[5] The furanocoumarin class of compounds, which includes well-studied agents like psoralens, is known for its significant photoactivity.[6][7] These molecules can intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases (a Type I mechanism).[3] Additionally, some furanocoumarins are capable of generating singlet oxygen (a Type II mechanism).[3] This dual mechanism of action makes furanocoumarins an interesting class of compounds for investigation as PDT agents.
This document presents a hypothetical framework for the evaluation of this compound as a photosensitizer, complete with detailed experimental protocols and templates for data presentation.
Hypothetical Mechanism of Action
It is hypothesized that this compound, upon activation by UVA light, will exhibit cytotoxic effects through a combination of Type I and Type II photosensitization pathways.
-
Type I Pathway: this compound may intercalate into the DNA of target cells. Subsequent UVA irradiation could lead to the formation of covalent monoadducts with pyrimidine bases, primarily thymine. This would disrupt DNA replication and transcription, ultimately triggering apoptosis.
-
Type II Pathway: The excited triplet state of this compound, formed after light absorption, could transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂). This highly reactive species can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to widespread cellular damage and death.
The following diagram illustrates this proposed dual-pathway mechanism.
Caption: Proposed dual mechanism of this compound photosensitization.
Experimental Protocols
The following protocols describe the key experiments required to evaluate the photosensitizing potential of this compound.
Photophysical Properties of this compound
Objective: To determine the light absorption and emission properties of this compound and its efficiency in generating singlet oxygen.
Methodology:
-
UV-Visible Absorption Spectroscopy:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) at various concentrations (e.g., 1-100 µM).
-
Record the absorption spectra using a UV-Vis spectrophotometer over a range of 200-800 nm.
-
Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Excite the this compound solutions at their λmax.
-
Record the fluorescence emission spectra.
-
Calculate the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine (B1679958) sulfate).
-
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination:
-
Use an indirect method involving a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
-
Prepare a solution containing this compound and DPBF in an appropriate solvent.
-
Irradiate the solution with light at the λmax of this compound.
-
Monitor the decrease in DPBF absorbance at its λmax (~415 nm) over time.
-
Use a reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue or Rose Bengal) under identical conditions.
-
Calculate the ΦΔ of this compound using the comparative method.
-
In Vitro Phototoxicity Assay
Objective: To assess the light-dependent cytotoxicity of this compound on relevant cancer cell lines (e.g., HeLa for cervical cancer, A431 for skin squamous cell carcinoma).
Methodology:
-
Cell Culture: Culture the selected cell lines in appropriate media and conditions.
-
Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for a predetermined incubation period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
Wash the cells with PBS to remove extracellular this compound.
-
Add fresh, phenol (B47542) red-free media.
-
Irradiate one set of plates with a UVA light source (e.g., 365 nm) at a specific light dose (e.g., 1-10 J/cm²).
-
Keep a parallel set of plates in the dark ("dark toxicity" control).
-
-
Viability Assessment:
-
Incubate the cells for 24-48 hours post-irradiation.
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values (the concentration of this compound required to inhibit cell growth by 50%) for both the irradiated and dark control groups. A significant difference between the light and dark IC50 values indicates a phototoxic effect.
-
Intracellular ROS Detection
Objective: To confirm the generation of reactive oxygen species within cells upon this compound-mediated PDT.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or in 96-well plates suitable for fluorescence microscopy or plate readers.
-
Loading with ROS Probe:
-
Treat cells with this compound as described in the phototoxicity assay.
-
After the incubation period, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which detects various ROS.
-
-
Irradiation and Imaging:
-
Irradiate the cells with the UVA light source.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Analysis: Compare the fluorescence intensity between the following groups:
-
Untreated cells (control)
-
Cells treated with this compound only (no light)
-
Cells treated with light only (no this compound)
-
Cells treated with both this compound and light.
-
A significant increase in fluorescence only in the group treated with both this compound and light confirms intracellular ROS production.
-
Analysis of Cell Death Mechanism
Objective: To determine whether this compound-PDT induces apoptosis or necrosis.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat and irradiate cells as previously described.
-
At various time points post-PDT (e.g., 4, 8, 24 hours), harvest the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry.
-
-
Data Interpretation:
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value |
|---|---|
| λmax (nm) | TBD |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | TBD |
| Fluorescence Quantum Yield (Φf) | TBD |
| Singlet Oxygen Quantum Yield (ΦΔ) | TBD |
TBD: To be determined experimentally.
Table 2: In Vitro Phototoxicity of this compound
| Cell Line | Treatment | IC50 (µM) |
|---|---|---|
| HeLa | This compound + UVA Light (e.g., 5 J/cm²) | TBD |
| This compound only (Dark) | TBD | |
| A431 | This compound + UVA Light (e.g., 5 J/cm²) | TBD |
| This compound only (Dark) | TBD |
TBD: To be determined experimentally.
Table 3: Analysis of Cell Death Mechanism (Flow Cytometry Data)
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | % Necrotic |
|---|---|---|---|---|
| Control | TBD | TBD | TBD | TBD |
| This compound only | TBD | TBD | TBD | TBD |
| Light only | TBD | TBD | TBD | TBD |
| This compound + Light | TBD | TBD | TBD | TBD |
Data to be collected at a specific time point post-treatment (e.g., 8 hours). TBD: To be determined experimentally.
Experimental Workflow
The following diagram provides a logical workflow for the comprehensive evaluation of this compound as a potential photosensitizing agent.
Caption: Workflow for evaluating this compound as a photosensitizer.
Conclusion
The protocols and framework presented in this document provide a comprehensive guide for the initial investigation of this compound as a photosensitizing agent. Based on its furanocoumarin structure, there is a strong scientific rationale to hypothesize that this compound will exhibit light-dependent cytotoxicity. The successful execution of these experiments will elucidate its mechanism of action, quantify its phototoxic potency, and establish a foundation for further preclinical development in the field of photodynamic therapy.
References
- 1. Evaluation of photocytotoxicity liposomal form of furanocoumarins Sosnowsky's hogweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Oxidative Stress Status in Nonspecific Vaginitis and Its Role in Vaginal Epithelial Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Photoactive Phytocompounds in Photodynamic Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity in vitro and safety in vivo of the emulsion photosensitizer based on furanocoumarins of Heracleum sosnowskyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Vaginol in Phytochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaginol is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities. As the aglycone of its glucoside, apterin (B600213), this compound is found in various plant species, particularly within the Apiaceae family.[1][2] This document provides an overview of the potential applications of this compound in phytochemistry, along with generalized experimental protocols for its extraction, isolation, and analysis. Due to the limited availability of research focused specifically on this compound, the methodologies and potential applications described herein are largely based on established knowledge of related furanocoumarins.
Phytochemical Profile
Natural Sources:
This compound, primarily in its glycosidic form, apterin, has been isolated from the roots of several plants in the Apiaceae family. Notable sources include:
-
Angelica archangelica (Garden Angelica)
-
Angelica silvestris (Wild Angelica)
-
Zizia aptera[1]
The concentration of this compound and its glycoside can vary depending on the plant part, developmental stage, and environmental conditions.[3]
Chemical Structure:
This compound is a derivative of psoralen, featuring a linear furanocoumarin core. Its chemical structure consists of a furan (B31954) ring fused with a coumarin.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively documented, the broader class of furanocoumarins exhibits a wide range of pharmacological effects. These properties suggest potential areas of investigation for this compound:
-
Antimicrobial and Antifungal Activity: Furanocoumarins are known to possess inhibitory effects against various bacteria and fungi.[4] This suggests that this compound could be investigated as a potential lead compound for the development of new antimicrobial agents.
-
Anti-inflammatory Effects: Many natural products, including furanocoumarins, demonstrate anti-inflammatory properties. Further research could explore the potential of this compound in modulating inflammatory pathways.
-
Anticancer Properties: Certain furanocoumarins have been shown to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[5] The structural similarity of this compound to these compounds makes it a candidate for anticancer research.
Data Presentation
Due to the scarcity of specific quantitative data for this compound, the following table is presented as a template to guide researchers in documenting key parameters during their investigations.
| Biological Activity | Test System/Assay | Target Organism/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |
| Example: Antibacterial | Broth microdilution | Staphylococcus aureus | Data to be determined | [Your Research Here] |
| Example: Anticancer | MTT assay | MCF-7 (Breast Cancer) | Data to be determined | [Your Research Here] |
| Example: Anti-inflammatory | Nitric oxide inhibition assay | RAW 264.7 macrophages | Data to be determined | [Your Research Here] |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and characterization of this compound from plant material, adapted from established methods for furanocoumarins.[3][5][6]
Protocol 1: Extraction of this compound (as Apterin) from Plant Material
Objective: To extract crude furanocoumarins, including apterin, from dried plant roots (e.g., Angelica species).
Materials:
-
Dried and powdered plant root material
-
Soxhlet apparatus
-
Ethanol (B145695) (95%) or Methanol (B129727)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Place approximately 50 g of the dried, powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 500 mL of ethanol or methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Filter the crude extract through filter paper to remove any solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4°C for further processing.
Protocol 2: Isolation and Purification of this compound
Objective: To isolate this compound from the crude extract via acid hydrolysis of apterin followed by chromatographic separation.
Materials:
-
Crude extract containing apterin
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for mobile phase)
-
Thin-layer chromatography (TLC) plates
-
UV lamp (254 nm and 366 nm)
Procedure:
Part A: Acid Hydrolysis of Apterin to this compound
-
Dissolve the crude extract in a minimal amount of ethanol.
-
Add an equal volume of 2M HCl.
-
Heat the mixture at 80°C for 2 hours to hydrolyze the glycosidic bond of apterin, yielding this compound.
-
Cool the reaction mixture and neutralize it with a 5% sodium bicarbonate solution.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
Part B: Chromatographic Purification
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp. Furanocoumarins typically fluoresce.
-
Pool the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the isolated this compound.
Protocol 3: Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
Thin-Layer Chromatography (TLC): Compare the Rf value of the isolated compound with a known standard (if available).
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A C18 column with a mobile phase of methanol and water is often suitable for furanocoumarins.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
FT-IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Visualizations
The following diagrams illustrate the general workflow for phytochemical investigation of this compound and a conceptual representation of a potential mechanism of action.
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Caption: Conceptual signaling pathway for this compound's potential bioactivity.
References
- 1. Apterin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boric acid (vaginal) - Wikipedia [en.wikipedia.org]
- 5. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Berberine Extraction
Disclaimer: The compound "Vaginol" is not found in the scientific literature. This technical support center uses Berberine (B55584) , a well-researched natural product with known extraction challenges, as a representative example to address the user's core request of overcoming low extraction yields. The principles and troubleshooting steps outlined here are broadly applicable to the extraction of many plant-based alkaloids.
This guide provides troubleshooting advice, optimized protocols, and comparative data to help researchers, scientists, and drug development professionals maximize the yield of Berberine from plant sources.
Frequently Asked Questions (FAQs)
Q1: My Berberine yield is consistently low. What are the most common causes?
A1: Low Berberine yield can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Plant Material: The species, geographical source, harvest time, and post-harvest handling (drying and storage) can significantly impact the concentration of Berberine in the raw material.[1][2][3] For instance, shade-dried samples have been shown to produce significantly higher yields (e.g., 4.6% w/w) compared to oven-dried samples (1.32% w/w).[1][4]
-
Extraction Solvent: The choice of solvent is critical. Berberine extraction efficiency varies greatly with solvent polarity and pH. Acidified solvents like methanol (B129727) or ethanol (B145695) often improve yield by converting the alkaloid into a more soluble salt form.[1][4][5]
-
Extraction Method & Parameters: Traditional methods like maceration or Soxhlet extraction are often time-consuming and can result in lower yields compared to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][4][5] Parameters such as temperature, time, and solid-to-liquid ratio must be optimized.[3]
-
Compound Degradation: Berberine is sensitive to high temperatures and light.[2][6] Prolonged exposure to heat during extraction or solvent evaporation can degrade the target compound, leading to reduced yields.[1][2]
Q2: What is the best solvent for extracting Berberine?
A2: While there is no single "best" solvent, acidified methanol or ethanol are consistently reported as highly effective.[1][4] The addition of an acid (e.g., hydrochloric or phosphoric acid) increases the solubility of Berberine.[4] Recent studies also highlight the efficacy of "green" solvents like deep eutectic solvents (DESs) and aqueous solutions of organic acids (e.g., lactic acid), which can offer superior extraction efficiency and are more environmentally friendly.[7][8][9][10] For example, a 60% (w/w) lactic acid solution under optimized ultrasound conditions yielded 38.23 mg/g of Berberine.[9][10]
Q3: How does temperature affect Berberine extraction yield?
A3: Temperature has a significant, but complex, effect. Generally, increasing the temperature can enhance solvent penetration and diffusion, improving extraction efficiency up to an optimal point (often around 60-70°C).[3][7] However, temperatures above this can lead to the thermal degradation of Berberine and reduce the final yield.[7] Interestingly, some studies have found that cold extraction (e.g., -20°C) with methanol can yield significantly more Berberine (4.6% w/w) than hot extraction (1.29% w/w at 50°C), suggesting that degradation at higher temperatures is a critical factor to control.[1][4][6]
Q4: Can modern extraction techniques significantly improve my yield?
A4: Yes. Modern, energy-assisted techniques consistently outperform traditional methods in both yield and extraction time.
-
Ultrasound-Assisted Extraction (UAE): Can produce yields of ~100 mg/g, significantly higher than Soxhlet (40 mg/g) or distillation (50 mg/g).[1][4]
-
Microwave-Assisted Extraction (MAE): Has been shown to yield 1.66% (w/w) Berberine, compared to 1.04% for Soxhlet and 0.28% for maceration, while drastically reducing extraction time to just a few minutes.[1][4]
-
Ultra-High Pressure Extraction (UPE): Offers the highest extraction yield (7.7 mg/g) in the shortest time (2 minutes) in some comparisons.[1][4]
Troubleshooting Guides
Guide 1: Diagnosing Low Yield in a Crude Extract
This guide helps you systematically identify the root cause of a poor yield from your initial extraction.
Problem: The final weight of your dried crude extract is much lower than expected based on literature values.
Caption: A troubleshooting flowchart for diagnosing low extraction yield.
Guide 2: Dealing with Emulsions During Liquid-Liquid Extraction
Problem: During the workup, an emulsion forms between the organic and aqueous layers, preventing clean separation and trapping your product. This is common when the plant extract contains surfactant-like compounds.[11]
Troubleshooting Steps:
-
Be Gentle: Avoid vigorous shaking of the separatory funnel. Instead, gently swirl or invert the funnel to minimize emulsion formation while still allowing for phase contact.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[11] This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[11]
-
Filtration: Try filtering the emulsified mixture through a pad of Celite or glass wool. This can sometimes break the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help dissolve the emulsifying agents.[11]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) can allow the layers to separate on their own.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies, highlighting the impact of different methods and solvents on Berberine yield.
Table 1: Comparison of Modern vs. Traditional Extraction Techniques
| Extraction Method | Plant Source | Yield | Extraction Time | Reference |
| Ultra-High Pressure (UPE) | Cortex phellodendri | 7.7 mg/g | 2 min | [1][4] |
| Microwave-Assisted (MAE) | Cortex phellodendri | 6.0 mg/g | 15 min | [1][4] |
| Ultrasound-Assisted (UAE) | Cortex phellodendri | 5.61 mg/g | 1 hr | [1][4] |
| Heat Reflux | Cortex phellodendri | 5.35 mg/g | 2 hr | [1][4] |
| Soxhlet Extraction | Phellodendron bark | 40 mg/g | > 3 hr | [1] |
| Maceration | Tinospora cardifolia | 0.28% w/w | > 16 hr | [1][4] |
Table 2: Effect of Solvent and Temperature on Berberine Yield from Coscinium fenestratum
| Drying Method | Extraction Temp. | Solvent | Yield (% w/w) | Reference |
| Shade Dried | Cold (-20°C) | Methanol | 4.60% | [1][4][12] |
| Sun Dried | Cold (-20°C) | Methanol | 3.21% | [12] |
| Shade Dried | Hot (50°C) | Methanol | 1.29% | [1][4] |
| Oven Dried (65°C) | Cold (-20°C) | Methanol | 1.02% | [12] |
| Shade Dried | Cold (-20°C) | Ethanol | 0.26% | [12] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Berberine
This protocol is based on optimized conditions reported for high-efficiency extraction from sources like Coptis chinensis and Berberis species.[4][9][10]
1. Sample Preparation:
- Dry the plant material (e.g., rhizomes, roots) in the shade until brittle.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction Setup:
- Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask.
- Prepare the extraction solvent: 60% (w/w) lactic acid in deionized water.[9][10]
- Add the solvent to the flask at a liquid-to-solid ratio of 17:1 mL/g (i.e., 17 mL for 1.0 g of powder).[9][10]
3. Sonication:
- Place the flask into an ultrasonic bath.
- Set the temperature of the bath to 66°C.[9][10]
- Sonicate for 20 minutes.[9][10]
4. Recovery:
- After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Wash the residue with a small volume of fresh solvent to ensure complete recovery.
- Combine the filtrates. The resulting solution contains the extracted Berberine and can be moved to purification and analysis (e.g., HPLC).
Caption: An experimental workflow for Ultrasound-Assisted Extraction.
References
- 1. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. helvietmed.org [helvietmed.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Estradiol HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Estradiol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Estradiol, offering systematic approaches to identify and resolve them.
Problem: Poor Peak Resolution or Co-eluting Peaks
Symptoms:
-
Overlapping peaks of Estradiol and its impurities or related compounds.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC of Estradiol, a common mobile phase is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[1][2][3][4] Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact retention and resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.[5] Consider adding a small percentage of an acid, such as formic acid (0.1%), to the mobile phase to improve peak shape for acidic compounds.[6] |
| Suboptimal Column Chemistry | Select a column with a different stationary phase. While C18 columns are widely used for Estradiol analysis,[1][3][7] other phases like Phenyl or Cyano can offer different selectivities, potentially resolving co-eluting peaks.[8] For structurally similar steroids, a Phenyl-X column has shown greater hydrophobic retention and higher selectivity compared to a standard C18 phase.[9] |
| Inadequate Column Temperature | Optimize the column temperature. Increasing the temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[5][10] However, in some cases, a lower temperature may enhance resolution.[10] It is recommended to evaluate a range of temperatures (e.g., 25°C to 40°C) to determine the optimal condition for your specific separation. |
| Incorrect Flow Rate | Adjust the flow rate. A lower flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution.[8][10] However, this will also increase the analysis time. Experiment with flow rates between 0.8 mL/min and 1.5 mL/min to find the best balance between resolution and run time.[2][3] |
Experimental Workflow for Optimizing Resolution:
Figure 1. A stepwise workflow for troubleshooting and optimizing the resolution of Estradiol in HPLC.
Problem: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge that extends to the right.
-
Tailing factor (Tf) or Asymmetry factor (As) values are significantly greater than 1.[11]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | The primary cause of peak tailing for compounds like Estradiol can be the interaction with residual silanol groups on the silica-based stationary phase.[12][13] To mitigate this, operate at a lower mobile phase pH (e.g., pH 3-4) to suppress the ionization of silanol groups.[14] Using a highly deactivated or "end-capped" column can also reduce these secondary interactions.[12] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak tailing.[14] To check for this, dilute the sample and re-inject it. If the peak shape improves, reduce the sample concentration or the injection volume for subsequent analyses. |
| Column Bed Deformation | A void at the column inlet or channeling in the packed bed can cause peak tailing.[12] This may be indicated by a sudden decrease in backpressure. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column and prolong its life.[15] |
| Extra-Column Dead Volume | Excessive tubing length or fittings with large internal volumes between the injector, column, and detector can contribute to band broadening and peak tailing.[14] Ensure that all connections are made with the appropriate fittings and that tubing lengths are minimized. |
Logical Relationship for Troubleshooting Peak Tailing:
Figure 2. A decision-making diagram for troubleshooting peak tailing in Estradiol HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an Estradiol HPLC method?
A1: A good starting point for a reversed-phase HPLC method for Estradiol would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).[16]
-
Column Temperature: Ambient or 30°C.[16]
Q2: How can I improve the sensitivity of my Estradiol analysis?
A2: To improve sensitivity, consider the following:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for Estradiol.
-
Use a More Sensitive Detector: A fluorescence detector can offer higher sensitivity for Estradiol compared to a UV detector, especially after derivatization.[18]
-
Increase Injection Volume: This can increase the signal, but be mindful of potential peak broadening or distortion due to volume overload.
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the sample before injection.
Q3: My baseline is drifting. What could be the cause?
A3: Baseline drift can be caused by several factors:
-
Column Not Equilibrated: Ensure the column is fully equilibrated with the mobile phase before starting a run, which can sometimes take 20-30 column volumes.[19]
-
Mobile Phase Composition Change: If using a gradient, ensure the pump is mixing the solvents correctly. For isocratic methods, ensure the mobile phase is well-mixed and stable.[19]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[19]
-
Contamination: A contaminated column or detector cell can cause the baseline to drift.[19] Flush the system with a strong solvent to clean it.
Q4: I am seeing split peaks for Estradiol. What should I do?
A4: Split peaks can arise from:
-
Partial Column Blockage: A blocked inlet frit can distort the sample band. Try back-flushing the column or replacing the frit.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Void in the Column: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This usually requires column replacement.
Experimental Protocols
Below are examples of validated HPLC methods for Estradiol analysis.
Method 1: Isocratic RP-HPLC for Estradiol Valerate [2][20]
| Parameter | Condition |
| Column | µBondapak Phenyl, 5 µm, 3.9 mm x 300 mm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Retention Time | Approximately 2.26 minutes |
Method 2: Isocratic RP-HPLC for β-Estradiol [3]
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Not specified |
Method 3: RP-HPLC for Simultaneous Analysis of Four Female Hormones [7]
| Parameter | Condition |
| Column | Phenomenex® Gemini C18, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase A | 0.03M Potassium Phosphate Monobasic Monohydrate, pH 6.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient program is utilized (specifics in original publication) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 225 nm |
This technical support center provides a foundation for troubleshooting and optimizing the HPLC analysis of Estradiol. For more specific issues, consulting the instrument manual and column care instructions is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lcms.cz [lcms.cz]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Addressing Vaginol Instability in Solution
Disclaimer: The following technical support information is provided for a hypothetical compound referred to as "Vaginol." As of this writing, "this compound" does not correspond to a known chemical entity in publicly available scientific literature. The information presented here is based on general principles of pharmaceutical science and is intended to serve as an illustrative guide for researchers working with analogous small molecule drug candidates intended for vaginal administration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Exceeding solubility limit, incorrect solvent, pH shift, temperature change. | 1. Confirm the this compound concentration is within its solubility limits for the chosen solvent. 2. Ensure the pH of the solution is within the optimal range for this compound solubility. 3. Consider gentle warming or sonication to redissolve the compound. 4. If precipitation persists, consider using a co-solvent system or a different vehicle. |
| Color Change in Solution (e.g., yellowing) | Oxidative degradation, photolytic degradation, pH-related instability. | 1. Prepare solutions fresh and protect from light by using amber vials or covering containers with foil. 2. De-gas solvents and consider adding an antioxidant (e.g., ascorbic acid, BHT) if oxidation is suspected. 3. Verify the pH of the solution and buffer it to the optimal stability range. |
| Loss of Potency or Inconsistent Results | Chemical degradation (hydrolysis, oxidation), adsorption to container surfaces. | 1. Perform a stability study to determine the degradation rate under your experimental conditions. 2. Analyze for degradation products using a stability-indicating HPLC method. 3. Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass). 4. Ensure consistent and appropriate storage conditions (temperature, light exposure). |
| Unexpected pH Shift in Solution | Degradation to acidic or basic byproducts, interaction with container or excipients. | 1. Use a buffered solvent system to maintain a stable pH. 2. Investigate potential interactions between this compound and other components in the formulation. 3. Characterize degradation products to see if they are acidic or basic in nature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions are susceptible to degradation. For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C and protected from light. For long-term storage, aliquots should be frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound exhibits moderate solubility in aqueous buffers at a pH below 5.0. For higher concentrations, a co-solvent system using ethanol, propylene (B89431) glycol, or DMSO may be necessary. Always perform a solubility test before preparing stock solutions.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its hypothetical structure, this compound is primarily susceptible to hydrolysis of its ester functional group and oxidation of its phenolic moiety. Degradation is accelerated by exposure to high temperatures, extreme pH values (especially alkaline), and UV light.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, it is crucial to control the pH of the solution with a suitable buffer (e.g., citrate (B86180) buffer for pH 4.0-5.0), protect the solution from light, and maintain low temperatures. If oxidative degradation is a concern, consider working in an inert atmosphere (e.g., under nitrogen) and adding an appropriate antioxidant.
Q5: Are there any known incompatibilities with this compound?
A5: this compound may be incompatible with strong oxidizing agents and highly alkaline conditions. Additionally, some excipients may accelerate degradation. It is recommended to perform compatibility studies with any new formulation components.
Quantitative Data Summary
The following tables provide a summary of fictional stability data for this compound under various conditions.
Table 1: pH-Dependent Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C
| pH | Buffer System | % this compound Remaining after 24h |
| 3.0 | Citrate | 98.5% |
| 4.5 | Citrate | 99.2% |
| 7.4 | Phosphate | 85.1% |
| 9.0 | Borate | 62.7% |
Table 2: Effect of Temperature and Light on this compound Stability (1 mg/mL in pH 4.5 Citrate Buffer)
| Condition | % this compound Remaining after 72h |
| 2-8°C, Protected from Light | 98.9% |
| 25°C, Protected from Light | 95.3% |
| 25°C, Exposed to Ambient Light | 91.2% |
| 40°C, Protected from Light | 82.4% |
Table 3: Effect of Stabilizing Agents on this compound (1 mg/mL in pH 7.4 Phosphate Buffer at 25°C)
| Stabilizing Agent | Concentration | % this compound Remaining after 24h |
| None | - | 85.1% |
| Ascorbic Acid | 0.1% w/v | 94.6% |
| EDTA | 0.05% w/v | 88.3% |
| Ascorbic Acid + EDTA | 0.1% + 0.05% | 96.8% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile. Dilute with the initial mobile phase composition to create a series of calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Dilute the this compound solution under investigation with the initial mobile phase composition to fall within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solutions.
-
The peak area of this compound is used for quantification against the standard curve. Degradation products should be well-resolved from the parent this compound peak.
-
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of the stability-indicating method.[1][2]
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for 30 minutes.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to an appropriate concentration.
-
Analyze using the stability-indicating HPLC method (Protocol 1) to observe the formation of degradation peaks and the decrease in the parent this compound peak.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Vaginol Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of "Vaginol" for mass spectrometry (LC-MS) analysis. The following sections offer detailed protocols, data tables, and workflows to address common challenges and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation necessary before analyzing this compound by LC-MS? Sample preparation is a critical first step to ensure high-quality data. For biological matrices like plasma, serum, or urine, preparation is needed for three main reasons:
-
Prevent System Clogging: Biological samples contain high concentrations of proteins that can precipitate in the LC mobile phase, leading to clogged tubing and columns.[1][2]
-
Improve Chromatographic Performance: The composition of the sample (pH, salt concentration, etc.) can significantly affect peak shape, separation, and retention time.[1][2] Sample preparation exchanges the complex biological fluid for a clean solution compatible with the LC system.[1]
-
Increase Reliability and Sensitivity: Removing interfering components from the sample matrix reduces signal suppression or enhancement, leading to more accurate and reproducible quantification of this compound.[2][3]
Q2: What are "matrix effects," and how do they impact the analysis of this compound? Matrix effects are the alteration of this compound's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[3][4] This interference can lead to:
-
Ion Suppression: This is the most common effect, where matrix components compete with this compound for ionization, reducing its signal intensity and potentially leading to inaccurate, low concentration readings.[5][6][7][8]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of this compound, leading to artificially high concentration measurements.[3][9]
Matrix effects are a primary cause of poor data reproducibility and inaccuracy in LC-MS analysis.[3][9]
Q3: What is the fastest and simplest sample preparation method for this compound in a high-protein matrix like plasma? Protein precipitation (PPT) is a widely used technique known for its speed, simplicity, and low cost.[1][10] The method involves adding a precipitating agent, typically a cold organic solvent like acetonitrile (B52724), to the plasma sample.[10][11] This denatures and precipitates the abundant proteins, which are then removed by centrifugation, leaving this compound in the resulting supernatant for analysis.[10] While fast, PPT offers the least selective cleanup and may not remove other matrix components like phospholipids, which can still cause ion suppression.[12][13]
Q4: How can I effectively minimize or eliminate matrix effects? Several strategies can be employed to combat matrix effects:
-
Improve Sample Cleanup: Use more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] These methods are better at removing interfering components, such as salts and phospholipids, resulting in a cleaner final extract.[5][6]
-
Optimize Chromatography: Adjust the LC method to improve the separation between this compound and any co-eluting matrix components.[5] If the interfering compounds do not elute at the same time as your analyte, they cannot cause suppression.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. This is a version of this compound where some atoms have been replaced with heavier isotopes (e.g., ²H, ¹³C). It behaves nearly identically to this compound during sample preparation and chromatography and experiences the same degree of ion suppression or enhancement.[14][15] By calculating the response ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation of this compound.
Problem: Low or No Recovery of this compound After Solid-Phase Extraction (SPE)
Low recovery is one of the most common problems encountered in SPE.[16] The first step in troubleshooting is to determine where the analyte is being lost. This can be done by collecting and analyzing each fraction from the SPE procedure: the sample load flow-through, the wash fraction(s), and the final elution fraction.[17][18]
If this compound is found in the load fraction (breakthrough): This indicates that this compound failed to bind to the SPE sorbent.
-
Cause: The sample loading solvent may be too strong, preventing this compound from adsorbing to the stationary phase.[18]
-
Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[19]
-
Cause: The sorbent choice or its mass is incorrect.[16] A nonpolar compound like this compound will not retain on a normal-phase sorbent, or the sorbent bed may be overloaded.[16][18]
-
Solution: Ensure you are using an appropriate sorbent (e.g., C18 reversed-phase). If overloading is suspected, increase the mass of the sorbent in the cartridge.[19]
If this compound is found in the wash fraction: This means the wash step is prematurely eluting your analyte.
-
Cause: The wash solvent is too strong and is stripping this compound from the sorbent along with interferences.[16][18]
-
Solution: Decrease the organic strength of the wash solvent. For example, if using 40% methanol, try reducing it to 20% or 10%.[17]
If this compound is not found in any fraction (or is only partially in the eluate): This suggests this compound is irreversibly bound to the sorbent.
-
Cause: The elution solvent is too weak to disrupt the interaction between this compound and the sorbent.[16]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[16] You can also try increasing the volume of the elution solvent or allowing the solvent to soak in the sorbent bed for several minutes before final elution.[14][17]
Problem: Poor Reproducibility and High Variability in Results
Inconsistent results are often a sign of subtle issues in the sample preparation or analytical process.
-
Cause: Inconsistent manual sample preparation techniques.
-
Solution: Ensure consistent vortexing times, accurate pipetting, and complete solvent evaporation and reconstitution steps. Where possible, automation can significantly improve reproducibility.
-
Cause: Underlying matrix effects that vary between different samples.[3]
-
Solution: As noted in the FAQs, improve the sample cleanup method (e.g., switch from PPT to SPE) or use a stable isotope-labeled internal standard to correct for variability.[3]
-
Cause: Analyte instability or degradation during preparation.[14]
-
Solution: this compound may be sensitive to pH, light, or temperature.[14] Ensure samples are processed quickly, kept on ice, and protected from light if necessary. Check the pH of all solutions.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is a trade-off between speed, cost, and cleanliness. The table below summarizes the most common techniques for small molecule analysis from biological fluids.[1]
| Technique | Principle | Pros | Cons | Best For |
| Dilute and Shoot | Sample is simply diluted with mobile phase or water and injected.[1] | Very fast, simple, inexpensive.[1] | Does not remove proteins or matrix components; high risk of ion suppression and column clogging.[12][13] | Low-protein matrices like urine or cerebrospinal fluid (CSF).[1] |
| Protein Precipitation (PPT) | Organic solvent is added to precipitate proteins, which are removed by centrifugation.[1][10] | Fast, simple, low cost, effective for high-protein samples.[1][10] | Non-selective; co-extracts other interferences (e.g., phospholipids); analyte can be lost via co-precipitation.[12] | High-throughput screening; when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent.[1][12] | Provides cleaner extracts than PPT; can concentrate the analyte.[1][12] | Labor-intensive, requires solvent evaporation/reconstitution, can be difficult to automate.[1][12] | Assays requiring higher sensitivity and cleanliness than PPT can provide. |
| Solid-Phase Extraction (SPE) | Analyte is selectively isolated from the matrix using a solid sorbent in a cartridge.[10] | Provides the cleanest extracts; highly selective; removes most interferences; easily automated.[5][12] | Most complex and expensive method; requires method development.[13] | Regulated bioanalysis; assays requiring maximum sensitivity and robustness. |
Experimental Protocols
Protocol 1: Protein Precipitation of this compound from Human Plasma
This protocol describes a general method using acetonitrile (ACN) for protein removal.
Materials:
-
Human plasma sample containing this compound
-
Ice-cold Acetonitrile (ACN), HPLC-grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >14,000 x g)
Procedure:
-
Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN:plasma).[11]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[11]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the clear supernatant, which contains this compound, and transfer it to a clean tube or autosampler vial for LC-MS analysis. Avoid disturbing the protein pellet at the bottom of the tube.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol outlines a general reversed-phase SPE method suitable for a moderately nonpolar small molecule like this compound. Optimization will be required for your specific application.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg / 1 mL)
-
SPE vacuum manifold or positive pressure manifold
-
Human plasma sample containing this compound
-
Methanol (MeOH), HPLC-grade
-
Deionized water
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Sample pre-treatment solution (e.g., 2% Phosphoric acid in water)
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[10]
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.[19]
-
Loading: Load the entire pre-treated sample (600 µL) onto the cartridge. Apply gentle vacuum or pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 drop per second).[10]
-
Washing: Pass 1 mL of the wash solvent (5% Methanol) through the cartridge to remove salts and other polar interferences.[10] After the solvent has passed through, apply full vacuum for 1-2 minutes to dry the sorbent bed completely.
-
Elution: Place clean collection tubes inside the manifold. Add 1 mL of the elution solvent to the cartridge. Allow it to soak for 30 seconds, then apply gentle vacuum or pressure to slowly elute this compound into the collection tube.[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase, vortex, and inject into the LC-MS system.
Mandatory Visualizations
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. tecan.com [tecan.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. nebiolab.com [nebiolab.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. opentrons.com [opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tecan.com [tecan.com]
- 14. welchlab.com [welchlab.com]
- 15. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 16. welch-us.com [welch-us.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
Enhancing the bioavailability of Vaginol in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the bioavailability of Vaginol in animal models.
Troubleshooting Guides
Q1: Why am I observing low and inconsistent plasma concentrations of this compound after vaginal administration in our rat model?
A1: Low and variable plasma concentrations of this compound are common challenges that can stem from several factors related to both the formulation and the physiological environment of the vagina.
-
Potential Cause 1: Rapid Clearance: Conventional liquid or semi-solid formulations can be quickly cleared from the vaginal cavity due to self-cleansing mechanisms.[1]
-
Solution: Incorporate mucoadhesive polymers into your formulation. Polymers like carbomers, chitosan, and cellulose (B213188) derivatives can increase the residence time of the formulation on the vaginal mucosa, allowing for more sustained drug release and absorption.[1][2][3]
-
-
Potential Cause 2: Poor Permeation Across the Vaginal Epithelium: The vaginal epithelium and the overlying mucus layer can act as significant barriers to this compound absorption.
-
Solution 1: Utilize nanoparticle-based delivery systems. Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the mucosal barrier.[4][5][6][7] Surface modifications of nanoparticles, for instance with polyethylene (B3416737) glycol (PEG), can further enhance mucus penetration.[8]
-
Solution 2: Include permeation enhancers in your formulation. Surfactants and bile salts, when used at safe concentrations, can transiently increase the permeability of the vaginal epithelium.[9][10]
-
-
Potential Cause 3: Degradation in the Vaginal Environment: The pH and enzymatic activity of the vaginal fluid could be degrading this compound before it can be absorbed.
-
Solution: Encapsulation strategies, such as liposomes or polymeric nanoparticles, can protect this compound from the harsh vaginal environment.[7]
-
Q2: Our this compound-loaded hydrogel shows good in vitro release, but the in vivo bioavailability remains poor. What could be the issue?
A2: A discrepancy between in vitro release and in vivo performance often points to physiological barriers not accounted for in simple release assays.
-
Potential Cause 1: Mucoadhesion vs. Mucus Penetration: Your hydrogel might be highly mucoadhesive, but this can sometimes lead to strong binding to the superficial mucus layer, which is rapidly cleared.
-
Solution: Optimize the polymer composition. Consider using mucus-penetrating nanoparticles within the hydrogel. These particles are designed to diffuse through the mucus layer to reach the underlying epithelium for more effective drug delivery.[4]
-
-
Potential Cause 2: Formulation Tonicity: The tonicity of your hydrogel can influence fluid movement across the vaginal epithelium. Hypertonic formulations can draw water from the tissue, potentially diluting the drug and hindering absorption.
-
Solution: Investigate the use of hypotonic formulations. A hypotonic vehicle can induce fluid uptake into the tissue, which may enhance the transport of this compound to the epithelial surface.[11]
-
-
Potential Cause 3: Inadequate Spreadability: The hydrogel may not be spreading effectively to cover a large surface area of the vaginal epithelium, limiting the area for absorption.
-
Solution: Evaluate the rheological properties of your hydrogel. Ensure it has appropriate viscosity and spreadability for uniform coating of the vaginal mucosa.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the vaginal route for systemic drug delivery?
A1: The vaginal route offers several advantages for systemic drug delivery, including a large surface area for absorption, a rich blood supply, and the avoidance of the first-pass metabolism in the liver that affects orally administered drugs.[1][12][13] This can lead to increased bioavailability and reduced systemic side effects.
Q2: What are mucoadhesive polymers and how do they enhance this compound delivery?
A2: Mucoadhesive polymers are substances that adhere to the mucosal surfaces in the body.[2] When incorporated into a vaginal formulation, they increase the contact time between the dosage form and the vaginal epithelium by resisting the natural clearance mechanisms of the vagina.[1][3] This prolonged residence time allows for a more extended period for this compound to be released and absorbed, thereby improving its bioavailability.[14]
Q3: How can nanoparticle-based systems improve the bioavailability of this compound?
A3: Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, offer several benefits for vaginal drug delivery.[5][6][7] They can:
-
Protect this compound from enzymatic degradation in the vaginal fluid.[5]
-
Be engineered to penetrate the mucus layer and target specific cells in the vaginal epithelium.[4]
-
Enhance the solubility of poorly water-soluble drugs like this compound.
Q4: Which animal models are most suitable for studying the vaginal bioavailability of this compound?
A4: Several animal models are used in vaginal research, each with its own advantages.
-
Rats: Commonly used for initial pharmacokinetic screening due to their small size and cost-effectiveness.[15]
-
Rabbits: Their larger size allows for easier administration of dosage forms and more extensive blood sampling.
-
Sheep: The anatomical and physiological characteristics of the sheep vagina are considered to be very similar to those of humans, making them an excellent model for evaluating vaginal drug delivery systems.[16] The choice of model depends on the specific research question and the stage of development.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Vaginal Administration of Different Formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| This compound in Saline Solution | 50 ± 12 | 0.5 | 150 ± 45 | 100 (Reference) |
| This compound in Mucoadhesive Gel | 120 ± 25 | 2.0 | 600 ± 110 | 400 |
| This compound-loaded Nanoparticles | 250 ± 40 | 4.0 | 1500 ± 250 | 1000 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in a Rat Model
Objective: To determine the pharmacokinetic profile of this compound after vaginal administration of a novel formulation.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Syringes with flexible tips for vaginal administration
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week before the study.
-
Dosing:
-
Anesthetize the rats lightly.
-
Administer a precise volume of the this compound formulation (or vehicle control) into the vaginal canal using a syringe with a flexible tip.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).[16]
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[16]
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.[16]
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: In Vitro Vaginal Permeation Study Using a Franz Diffusion Cell
Objective: To evaluate the permeation of this compound from different formulations across a biological membrane.
Materials:
-
Franz diffusion cells
-
This compound formulations
-
Receptor solution (e.g., simulated vaginal fluid, pH 4.2)[18]
-
Water bath with stirrer
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Tissue Preparation:
-
Obtain fresh porcine vaginal tissue from a local abattoir.
-
Carefully separate the mucosal layer and cut it into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the vaginal mucosa between the donor and receptor compartments of the Franz cell, with the epithelial side facing the donor compartment.[19]
-
Fill the receptor compartment with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the tissue.
-
-
Equilibration:
-
Place the Franz cells in a water bath maintained at 37°C with constant stirring of the receptor solution and allow the tissue to equilibrate.
-
-
Dosing:
-
Apply a precise amount of the this compound formulation to the surface of the mucosa in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux and permeability coefficient.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Polymer-Based Vaginal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raajournal.com [raajournal.com]
- 4. Nanoparticle-based drug delivery to the vagina: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. hopkinscfar.org [hopkinscfar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. primescholars.com [primescholars.com]
- 11. Enhanced vaginal drug delivery through the use of hypotonic formulations that induce fluid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Emerging Trends and Potential Prospects in Vaginal Drug Delivery: Ingenta Connect [ingentaconnect.com]
- 14. Formulation, In Vitro and In Vivo Pharmacokinetics of Anti-HIV Vaginal Bioadhesive Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a Vaginal Atrophy Rat Model and its Application in Pharmacodynamic Evaluation [slarc.org.cn]
- 16. benchchem.com [benchchem.com]
- 17. Novel ex vivo protocol using porcine vagina to assess drug permeation from mucoadhesive and colloidal pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. complexgenerics.org [complexgenerics.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Dealing with Autofluorescence in Vaginal Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with autofluorescence in vaginal imaging studies.
Troubleshooting Guide
High background fluorescence obscuring your signal of interest? This guide will help you identify the source of autofluorescence and implement effective solutions.
Problem: High background fluorescence across multiple channels.
This is a common issue in fluorescence imaging of biological tissues. The troubleshooting workflow below can help you systematically address the problem.
Caption: Troubleshooting workflow for managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in vaginal tissue imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] In vaginal tissue, common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and flavins.[1][2][3] The fixation process, especially with aldehyde-based fixatives like formalin, can also induce autofluorescence.[4][5] This inherent background fluorescence can interfere with the detection of specific signals from your fluorescent probes, leading to a low signal-to-noise ratio and potentially obscuring important details.[1]
Q2: How can I determine if the background in my images is from autofluorescence?
A2: The simplest way to check for autofluorescence is to prepare and image an unstained control sample.[2] This sample should undergo all the same processing steps as your labeled samples, including fixation and mounting, but without the addition of any fluorescent dyes or antibodies.[6] If you observe fluorescence in this control sample, it is likely due to autofluorescence.[6]
Q3: What are the main strategies to reduce autofluorescence?
A3: There are four primary strategies to combat autofluorescence:
-
Optimizing Sample Preparation: Modifying fixation protocols, such as using a non-aldehyde fixative or reducing fixation time, can help.[5][7]
-
Strategic Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum, where tissue autofluorescence is typically lower.[4][8]
-
Quenching Autofluorescence: This involves using chemical reagents or photobleaching to reduce the background signal before imaging.
-
Computational Removal: Employing software-based methods to subtract the autofluorescence signal from the image after acquisition.[2]
Q4: Can I use chemical treatments to quench autofluorescence?
A4: Yes, several chemical reagents can be effective.
-
Sodium Borohydride (NaBH₄): This is often used to reduce aldehyde-induced autofluorescence after fixation with formaldehyde (B43269) or glutaraldehyde.[7]
-
Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[4][8] However, it can introduce its own background in the far-red channel.[4][8]
-
Commercial Reagents: Products like TrueBlack® and Vector® TrueVIEW™ are designed to quench autofluorescence from various sources, including lipofuscin, collagen, and red blood cells.[8][9][10]
Q5: What is photobleaching and how can it help?
A5: Photobleaching involves exposing the tissue to intense light to destroy the endogenous fluorophores before you apply your fluorescent labels.[11] This can be done with or without chemical enhancement. For example, using a hydrogen peroxide solution during photobleaching can be more effective at reducing autofluorescence and may require less exposure time.[12]
Q6: How does fluorophore selection impact autofluorescence?
A6: Autofluorescence is often more intense in the shorter wavelength regions of the spectrum (blue, green, and red).[8] By selecting fluorophores that are excited by and emit light in the far-red or near-infrared regions (typically above 650 nm), you can often avoid the bulk of the autofluorescence signal.[4][13] Modern dyes like Alexa Fluor, DyLight, and Atto dyes are often brighter and have narrower emission spectra, which can also help to distinguish their signal from background fluorescence.[2]
Q7: What are computational methods for dealing with autofluorescence?
A7: After image acquisition, computational techniques can be used to separate the desired signal from the autofluorescence.
-
Background Subtraction: Software like ImageJ can be used to subtract the background fluorescence signal from your image.[2]
-
Spectral Unmixing: This technique is used when you have images acquired at multiple emission wavelengths. It mathematically separates the spectral signatures of your fluorophores from the broad spectrum of autofluorescence.[13][14][15] This is particularly effective for improving the signal-to-noise ratio.[13]
Quantitative Data Summary
The effectiveness of different autofluorescence reduction techniques can vary depending on the tissue type, fixation method, and the specific sources of autofluorescence. The table below provides a qualitative comparison of common methods.
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple to implement | Can increase red blood cell autofluorescence with formaldehyde fixation.[8] |
| Sudan Black B | Lipofuscin | Very effective for lipofuscin.[4][8] | Can introduce background in the red and far-red channels.[4][8] |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin, Collagen, Elastin, Red Blood Cells | Broad-spectrum quenching, easy to use.[8][9][10] | May slightly reduce the signal from some fluorophores.[8] |
| Photobleaching (Light only) | General endogenous fluorophores | No chemical additions needed.[11] | Can be time-consuming (minutes to hours).[7] |
| Photobleaching (with H₂O₂) | General endogenous fluorophores | More efficient and faster than light-only photobleaching. | Requires handling of hydrogen peroxide. |
| Far-Red Fluorophore Selection | Avoids most endogenous sources | Simple, avoids chemical treatments. | May require specialized imaging equipment. |
| Spectral Unmixing | All sources | Can effectively separate signal from background, improves signal-to-noise.[13] | Requires multispectral imaging capabilities and specialized software.[14] |
Experimental Protocols
Protocol 1: Chemical Quenching with Sodium Borohydride
This protocol is intended to reduce autofluorescence caused by aldehyde fixation.
-
Following fixation with formaldehyde or glutaraldehyde, wash the tissue sections thoroughly with Phosphate-Buffered Saline (PBS).
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reactive substance.
-
Incubate the tissue sections in the NaBH₄ solution for 30 minutes at room temperature.
-
Wash the sections three times with PBS for 5 minutes each to remove residual NaBH₄.
-
Proceed with your standard immunofluorescence staining protocol.
Caption: Protocol for Sodium Borohydride quenching.
Protocol 2: Photobleaching
This protocol uses high-intensity light to destroy endogenous fluorophores before staining.
-
Prepare your sample through fixation and permeabilization as required by your protocol.
-
Before incubating with any fluorescent probes, place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury lamp or high-power LED) for a period ranging from several minutes to a few hours.[7] The optimal duration should be determined empirically.
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
Caption: Protocol for photobleaching.
Protocol 3: Computational Subtraction using Spectral Unmixing
This workflow outlines the general steps for using spectral unmixing to remove autofluorescence.
-
Acquire a Spectral Image Stack: For your stained sample, acquire a series of images at different emission wavelengths.
-
Acquire Reference Spectra:
-
Image an unstained tissue section to obtain the spectral signature of the autofluorescence.
-
Image samples stained with each of your individual fluorophores to obtain their pure spectral signatures.
-
-
Apply Spectral Unmixing Algorithm: Use software (e.g., in your microscope software or third-party programs like FCS Express) to unmix the spectral image stack from your stained sample, using the reference spectra you collected.[15]
-
Generate Unmixed Images: The software will generate separate images for each fluorophore and for the autofluorescence, allowing you to visualize your signal of interest without the confounding background.
Caption: Workflow for spectral unmixing.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. biotium.com [biotium.com]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. scispace.com [scispace.com]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Vaginol Quantification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Vaginol. The information is based on established regulatory guidelines from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the core parameters I need to evaluate for this compound quantification method validation?
A1: According to ICH Q2(R1) guidelines, the core validation parameters for a quantitative assay like this compound analysis include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][3][5] For bioanalytical methods, the FDA also emphasizes the importance of assessing matrix effects and stability.[2][6]
Q2: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A2: The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[5][7] For quantitative assays, the LOQ is the more critical parameter.
Q3: When do I need to revalidate my this compound quantification method?
A3: Revalidation, either in full or in part, is necessary whenever significant changes are made to the analytical procedure.[8] This includes changes in the synthesis of the drug substance, changes in the composition of the final product, or significant changes to the analytical instrumentation.[8][9]
Q4: What is the purpose of a system suitability test?
A4: A system suitability test (SST) is performed before each analytical run to ensure that the complete analytical system (e.g., HPLC, LC-MS/MS) is operating correctly at the time of analysis.[5][7] It involves injecting a standard solution and checking parameters like peak area, retention time, and theoretical plates to confirm the system is fit for the intended analysis.
Experimental Protocols
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of this compound over a specified range.
Procedure:
-
Prepare a stock solution of this compound reference standard of a known concentration.
-
Create a series of at least five calibration standards by diluting the stock solution with a suitable blank matrix. The concentration range should bracket the expected concentrations of this compound in the test samples.
-
Analyze each calibration standard in triplicate according to the established analytical method.
-
Plot the mean response (e.g., peak area) against the known concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (r²), and the equation of the line (y = mx + c).
Acceptance Criteria:
-
Coefficient of determination (r²) ≥ 0.995.
-
The y-intercept should be minimal.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Objective: To determine the closeness of the measured value to the true value of this compound concentration.
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the validated range. These should be prepared from a separate stock solution than the one used for calibration standards.
-
Analyze a minimum of five replicates of each QC sample.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 85-115% for bioanalytical assays and typically 98-102% for drug substance/product assays.
-
The precision around the mean, expressed as the relative standard deviation (%RSD), should not exceed 15%.
Troubleshooting Guides
HPLC/LC-MS Troubleshooting
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
| Issue | Potential Cause | Troubleshooting Steps |
| Shifting Retention Times | Changes in mobile phase composition, column degradation, fluctuating flow rate, or temperature variations.[10][11] | 1. Prepare fresh mobile phase.[12] 2. Ensure the column is properly equilibrated.[11] 3. Check for leaks in the pump and fittings.[12] 4. Use a column oven to maintain a consistent temperature.[12] |
| Poor Peak Shape (Tailing or Fronting) | Column overload, sample solvent incompatible with mobile phase, or column contamination.[13] | 1. Dilute the sample or inject a smaller volume.[13] 2. Dissolve the sample in the mobile phase whenever possible.[13] 3. Use a guard column to protect the analytical column. 4. Flush the column with a strong solvent.[12] |
| Loss of Signal/Sensitivity | Contamination of the ion source (LC-MS), detector malfunction, or sample degradation.[11] | 1. Clean the ion source according to the manufacturer's instructions. 2. Prepare fresh samples and standards.[11] 3. Check detector settings and ensure the lamp (for UV detectors) is functioning correctly. 4. Investigate for ion suppression due to matrix effects.[14] |
| High Backpressure | Blockage in the system (e.g., tubing, column frit), or precipitation of buffer salts. | 1. Reverse flush the column (if permitted by the manufacturer). 2. Check for blockages in the tubing and filters. 3. Ensure the mobile phase is properly filtered and degassed. 4. Flush the system with water to dissolve any precipitated salts.[12] |
| Noisy Baseline | Air bubbles in the system, contaminated mobile phase, or detector issues. | 1. Degas the mobile phase.[12] 2. Use HPLC-grade solvents and fresh mobile phase. 3. Purge the pump to remove air bubbles.[11] |
Quantitative Data Summary
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.8 |
| 5.0 | 76,170 | 1.2 |
| 10.0 | 151,980 | 0.9 |
| 25.0 | 379,500 | 0.7 |
| 50.0 | 758,900 | 0.5 |
| Linear Regression | r² = 0.9998 | y = 15182x + 325 |
Table 2: Accuracy and Precision Data for this compound Quantification
| Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=5) | % Recovery | %RSD |
| 2.5 (Low QC) | 2.45 | 98.0 | 4.5 |
| 20.0 (Mid QC) | 20.4 | 102.0 | 2.1 |
| 40.0 (High QC) | 39.0 | 97.5 | 3.3 |
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 9. wjarr.com [wjarr.com]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijsdr.org [ijsdr.org]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Minimizing Degradation of Metronidazole During Storage
Disclaimer: The compound "Vaginol" is not a recognized chemical entity. This technical support guide has been created using Metronidazole as a representative active pharmaceutical ingredient (API). Metronidazole is an antibiotic with known stability characteristics, making it a suitable model for demonstrating the principles of drug degradation and storage. All data, protocols, and diagrams provided herein pertain to Metronidazole.
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the storage and handling of Metronidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Metronidazole?
A1: Metronidazole is susceptible to degradation through several pathways, primarily driven by external stress factors. The main routes include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Degradation typically involves chemical modifications to the imidazole (B134444) ring and its side chain.[1] Under oxidative stress, for example, the imidazole moiety can be oxidized.[1]
Q2: What are the optimal storage conditions for Metronidazole API and formulations?
A2: To ensure stability, Metronidazole and its formulations should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[2] It is crucial to protect the substance from light.[2] Formulations like tablets should be kept in well-closed containers.[3] For aqueous solutions or suspensions, storage in amber containers, potentially under refrigeration (e.g., 5°C), can enhance stability over extended periods.[4]
Q3: How does pH affect the stability of Metronidazole in aqueous solutions?
A3: Metronidazole's stability is significantly influenced by pH. It is most stable in a slightly acidic to neutral pH range, approximately pH 4 to 6.[5] The degradation rate increases in both strongly acidic (pH < 3) and, more significantly, alkaline conditions (pH > 7).[5] Alkaline hydrolysis is a particularly notable degradation pathway.[1]
Q4: Is Metronidazole sensitive to light?
A4: Yes, Metronidazole is sensitive to light, particularly UV light. Exposure to light can induce photodegradation, leading to the formation of various degradation products.[1] Therefore, it is mandatory to store both the pure API and its formulated products in light-resistant containers.[2]
Q5: What analytical methods are recommended for assessing Metronidazole stability?
A5: The most common and reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1] A proper stability-indicating method can separate the intact Metronidazole from all its potential degradation products.[1] Other techniques such as UV-spectroscopy and Thin-Layer Chromatography (TLC) can also be used for stability testing, though HPLC is generally preferred for its specificity and quantitative accuracy.
Troubleshooting Guide: Unexpected Degradation
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Loss of potency in a recently prepared aqueous solution. | Incorrect pH: The solution pH may be outside the optimal stability range (pH 4-6). | Verify the pH of the solution. Adjust with appropriate buffers if necessary for future preparations. |
| Exposure to Light: The container may not be adequately protecting the solution from ambient or UV light. | Store the solution in amber or opaque containers. Work in a low-light environment during preparation. | |
| High Temperature: Storage temperature may be elevated, accelerating hydrolysis. | Store solutions at the recommended temperature (e.g., controlled room temperature or refrigerated). Avoid exposure to heat sources. | |
| Appearance of a new peak in the HPLC chromatogram during a stability study. | Forced Degradation: The sample may have been exposed to stress conditions (acid, base, oxidant, heat, light). | This is expected in forced degradation studies. The goal is to identify and characterize this new peak as a degradation product. |
| Contamination: The new peak could be from a contaminated solvent, excipient, or container. | Run a blank (solvent only) to rule out solvent contamination. Ensure all glassware and materials are clean. | |
| Discoloration (e.g., yellowing) of solid API or tablets. | Photodegradation: Prolonged exposure to light is a common cause of discoloration. | Confirm that storage is in light-resistant, well-sealed containers. Review handling procedures to minimize light exposure. |
| Oxidative Degradation: Interaction with atmospheric oxygen, possibly accelerated by humidity or impurities. | Store in tightly sealed containers, potentially with a desiccant. Consider storage under an inert atmosphere (e.g., nitrogen) for long-term reference standards. |
Data Presentation: Stability Under Stress Conditions
The following table summarizes typical results from forced degradation studies on Metronidazole, indicating its relative stability under various conditions. The percentage of degradation is illustrative and can vary based on the exact experimental conditions (duration, temperature, reagent concentration).
| Stress Condition | Reagent/Parameter | Typical Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 5 - 15% | Hydrolysis |
| Alkaline Hydrolysis | 0.1 M NaOH at RT | 15 - 40% | Hydrolysis |
| Oxidation | 3% H₂O₂ at RT | 10 - 25% | Oxidation |
| Thermal | Dry Heat at 80°C | < 5% | Thermolysis |
| Photolytic | UV Light (254 nm) | 5 - 20% | Photolysis |
Note: These values are compiled from typical outcomes in forced degradation studies.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Metronidazole
Objective: To intentionally degrade Metronidazole under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Metronidazole in a suitable solvent like methanol (B129727) or mobile phase.[1]
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Reflux the mixture at 60°C for 8 hours.[1]
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.[1]
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose solid Metronidazole powder to dry heat in an oven at 80°C for 48 hours.[1]
-
After exposure, cool to room temperature, weigh, and prepare a solution of ~100 µg/mL in mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Metronidazole in methanol to direct UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an untreated standard to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify Metronidazole and separate it from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% glacial acetic acid in water) and an organic solvent (e.g., acetonitrile) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of Metronidazole reference standard at known concentrations (e.g., 10-100 µg/mL) in the mobile phase.
-
Prepare samples from the forced degradation study (as described in Protocol 1) or from the ongoing stability study, ensuring the final concentration is within the calibration range.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples.
-
The retention time for Metronidazole should be determined from the standard. Peaks at other retention times in the stressed samples are potential degradation products.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Metronidazole peak (resolution > 1.5).
-
Visualizations
Caption: Key degradation pathways for Metronidazole under stress conditions.
Caption: Standard experimental workflow for a pharmaceutical stability study.
Caption: Decision tree for troubleshooting unexpected product degradation.
References
Improving the solubility of Vaginol for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Vaginol in in vitro assays.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Assay Buffer
Problem: this compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous assay buffer. This is a common issue for hydrophobic compounds and can lead to inaccurate and unreliable results.
Solutions:
-
Optimize Final Solvent Concentration:
-
Problem: The concentration of the organic solvent in the final assay volume may be too high, causing the hydrophobic this compound to come out of solution.
-
Recommendation: For most cell-based assays, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 0.5% (v/v) to avoid both precipitation and cellular toxicity. Some robust cell lines may tolerate up to 1%.
-
Action: Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume of the stock solution to your aqueous buffer to reach the desired final this compound concentration, thereby keeping the final DMSO concentration to a minimum.
-
-
Employ a Serial Dilution Protocol:
-
Problem: A single, large dilution step can cause a rapid change in solvent polarity, leading to precipitation.
-
Recommendation: Perform a step-wise serial dilution.
-
Action: Instead of directly diluting the concentrated this compound stock into the final assay buffer, create an intermediate dilution in a mixture of the organic solvent and the aqueous buffer. For example, first, dilute the DMSO stock into a small volume of cell culture medium, vortex gently, and then add this intermediate dilution to the final assay volume.
-
-
Utilize Solubilizing Agents (Excipients):
-
Problem: this compound's inherent hydrophobicity may be too high for the aqueous environment of the assay, even with a low organic solvent concentration.
-
Recommendation: Consider the use of biocompatible solubilizing agents. It is crucial to perform vehicle control experiments to ensure the chosen excipient does not interfere with the assay.
-
Action:
-
Co-solvents: Ethanol or Polyethylene Glycol (PEG) can be used in combination with DMSO.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A typical final concentration is between 0.01-1% (v/v).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound powder?
A1: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. It is a powerful solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media. For a high-concentration stock solution (e.g., 10-20 mM), DMSO is the solvent of choice.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Recommendation for in vitro Assays |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ≥ 20 mg/mL or > 76 mM) | Recommended for preparing concentrated stock solutions. |
| Ethanol (100%) | Moderate to High | Can be used as a primary solvent or co-solvent. |
| Methanol (100%) | Moderate to High | Suitable for creating stock solutions, similar to ethanol. |
| Acetone | Moderate | Can be used for solubilization, but less common for cell-based assays. |
| Water | Low / Insoluble | Not suitable for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | This compound will likely precipitate in PBS without a co-solvent. |
Note: The quantitative values are estimations based on the general solubility of furanocoumarins and should be empirically verified.
Q3: My this compound solution in DMSO appears cloudy after being stored in the freezer. What should I do?
A3: Cloudiness or the presence of precipitate after freezing is often due to the compound coming out of solution at low temperatures. To resolve this, gently warm the vial to 37°C and vortex thoroughly to redissolve the this compound before making your dilutions. To prevent this, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially if you observe that it is slow to dissolve with vortexing alone. Use a bath sonicator for a few minutes to provide additional energy to break up any clumps of powder and facilitate solvation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 262.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 262.26 g/mol * 1000 mg/g = 2.62 mg
-
-
Weighing: Accurately weigh 2.62 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particles should be obtained.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For high final concentrations of this compound, a direct dilution may result in a DMSO concentration above 0.5%. In such cases, prepare an intermediate dilution in cell culture medium. For example, add 5 µL of the 10 mM stock to 45 µL of medium to get a 1 mM intermediate solution (DMSO concentration will be 10%).
-
Prepare Final Working Solution: Add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of cell culture medium. For example, to achieve a final concentration of 10 µM this compound in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final working solution gently by pipetting or inverting the tube. Do not vortex vigorously as this can cause shearing of cells if they are present.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to ensure that any observed effects are due to this compound and not the solvent.
Mandatory Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A decision tree for troubleshooting this compound precipitation in aqueous buffers.
Hypothetical Signaling Pathway: this compound's Anti-inflammatory Effect
Furanocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1][2] The following diagram illustrates a hypothetical mechanism by which this compound may inhibit inflammation.
Caption: this compound may inhibit inflammation by blocking IKK and MAPKK activation.
References
Selecting appropriate controls for Vaginol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate controls for experiments involving Vaginol.
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls to include in a this compound experiment?
A1: For any experiment involving this compound, it is critical to include a negative control, a positive control, and a vehicle control.
-
Negative Control: This is a sample that is not exposed to any treatment, including the vehicle. It provides a baseline for the normal physiological response of the experimental model (e.g., vaginal epithelial cells).
-
Vehicle Control: This sample is treated with the same solution used to dissolve this compound, but without the this compound itself. This is crucial to ensure that the observed effects are due to this compound and not the solvent.
-
Positive Control: This is a known substance that induces the expected effect. For example, if you are studying this compound's effect on inflammation, a known pro-inflammatory agent would be a suitable positive control.
Q2: How do I choose an appropriate vehicle for this compound?
A2: The choice of vehicle depends on the solubility of this compound and its compatibility with your experimental system. Common vehicles for in vitro experiments include dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is essential to determine the maximum concentration of the vehicle that does not induce cytotoxicity or other off-target effects in your model. A vehicle toxicity test should be performed prior to your main experiment.
Q3: What is the purpose of a "no-cell" control in a cytotoxicity assay for this compound?
A3: A "no-cell" control, which contains only the assay medium and the detection reagent, is used to determine the background signal of the assay. This is important for accurately calculating the true signal generated by the cells and ensuring the reliability of your cytotoxicity data.
Q4: When studying this compound's effect on bacterial biofilms, what are the appropriate controls?
A4: When assessing the anti-biofilm properties of this compound, consider the following controls:
-
Untreated Biofilm: A mature biofilm that is not exposed to any treatment serves as a negative control to observe the natural state of the biofilm.
-
Vehicle-Treated Biofilm: A biofilm treated with the vehicle alone to account for any effects of the solvent on the biofilm.
-
Positive Control Agent: A known anti-biofilm agent (e.g., an antibiotic known to be effective against the specific bacteria) to confirm the validity of your experimental setup.
Troubleshooting Guides
Issue 1: High background signal in a this compound ELISA experiment.
Possible Cause: The blocking step was insufficient, or there is non-specific binding of the antibodies.
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., bovine serum albumin vs. non-fat dry milk).
-
Antibody Titration: Perform a titration of your primary and secondary antibodies to determine the optimal concentration that minimizes non-specific binding while maintaining a strong signal.
-
Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.
Issue 2: Inconsistent results in a this compound cell viability assay.
Possible Cause: Inconsistent cell seeding, edge effects in the multi-well plate, or variability in this compound concentration.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to achieve uniform cell numbers across all wells.
-
Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations ("edge effect"). Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
Compound Preparation: Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing before diluting to the final concentrations.
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
This protocol outlines the methodology for assessing the potential cytotoxicity of this compound on a human vaginal epithelial cell line (e.g., VK2/E6E7).
-
Cell Seeding: Seed vaginal epithelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in the appropriate vehicle. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound, vehicle control, or a positive control for cytotoxicity (e.g., 1% Triton X-100). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Table 1: Example Data for this compound Cytotoxicity Assay
| Treatment | Concentration | Absorbance (570 nm) | Cell Viability (%) |
| Untreated Control | - | 1.25 | 100 |
| Vehicle Control (0.1% DMSO) | - | 1.23 | 98.4 |
| This compound | 10 µM | 1.18 | 94.4 |
| This compound | 50 µM | 0.85 | 68.0 |
| This compound | 100 µM | 0.42 | 33.6 |
| Positive Control (Triton X-100) | 1% | 0.05 | 4.0 |
Visualizations
Caption: Workflow for selecting appropriate controls in this compound experiments.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Technical Support Center: Interpreting Complex NMR Spectra of Vaginol (Archangelicin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Vaginol, also known as Archangelicin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the 1H NMR signals for the angeloyl groups in this compound so complex?
A1: this compound contains two angeloyl moieties. The vinyl protons of these groups appear as multiplets or overlapping signals, and the methyl groups can also show complex splitting patterns. This complexity arises from long-range couplings between the protons within each angeloyl group. Utilizing 2D NMR techniques such as COSY is crucial to definitively assign the correlations between these protons.
Q2: The aromatic protons in my 1H NMR spectrum are overlapping. How can I resolve them?
A2: Overlapping signals in the aromatic region are a common challenge. To resolve these, you can try the following:
-
Use a higher field NMR spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz) will improve signal dispersion.
-
Change the solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6 (B120219) or acetone-d6) can induce differential shifts in the proton signals, potentially resolving the overlap.
-
2D NMR: A 1H-1H COSY experiment is highly effective in tracing the connectivity of the aromatic spin system, even with overlapping signals in the 1D spectrum.[1]
Q3: How can I distinguish between the two angeloyl groups in the 13C NMR spectrum?
A3: The 13C NMR signals for the two angeloyl groups in this compound can be very close in chemical shift. Unambiguous assignment requires the use of 2D NMR experiments. An HSQC experiment will correlate the carbonyl carbons and other carbons of the angeloyl groups to their directly attached protons. Furthermore, an HMBC experiment will show long-range correlations (2-3 bonds) between the protons and carbons, helping to differentiate the two ester groups by their connectivity to the main coumarin (B35378) skeleton.[1][2]
Q4: I am having trouble assigning the quaternary carbons. What is the best approach?
A4: Quaternary carbons do not have directly attached protons and therefore will not show signals in a DEPT-135 or HSQC spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. By observing correlations between protons and carbons over two to three bonds, you can establish connectivity to the quaternary carbons from nearby protons. For example, correlations from known protons to a quaternary carbon will help to place it within the molecular structure.[1][2]
Q5: My sample seems to be degrading in the NMR tube. What can I do?
A5: this compound, like many natural products, can be sensitive to light, temperature, and acidic or basic conditions. To minimize degradation:
-
Use high-purity deuterated solvents.
-
Prepare the sample fresh and run the experiments as soon as possible.
-
Store the sample in the dark and at a low temperature when not in use.
-
If you suspect degradation, re-purify the sample and re-acquire the spectra.
Data Presentation
1H NMR Data of this compound (Archangelicin) in CDCl3
| Position | Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J in Hz) |
| 3 | 6.21 | d (9.5) |
| 4 | 7.61 | d (9.5) |
| 5 | 7.29 | d (8.5) |
| 6 | 6.78 | d (8.5) |
| 11 | 5.30 | d (7.2) |
| 12 | 7.09 | d (7.2) |
| 14 | 1.64 | s |
| 15 | 1.70 | s |
| 2' | - | - |
| 3' | 6.00 | qq (7.1, 1.5) |
| 4' | 1.93 | dq (7.1, 1.5) |
| 5' | 1.81 | d (1.5) |
| 1'' | - | - |
| 2'' | - | - |
| 3'' | 5.95 | qq (7.1, 1.5) |
| 4'' | 1.92 | dq (7.1, 1.5) |
| 5'' | 1.78 | d (1.5) |
Data sourced from Muller et al. (2004).[1][2]
13C NMR Data of this compound (Archangelicin) in CDCl3
| Position | Chemical Shift (δ) ppm |
| 2 | 159.7 |
| 3 | 112.9 |
| 4 | 143.5 |
| 5 | 128.8 |
| 6 | 112.2 |
| 7 | 163.6 |
| 8 | 113.3 |
| 9 | 151.6 |
| 10 | 114.7 |
| 11 | 88.7 |
| 12 | 68.0 |
| 13 | 81.0 |
| 14 | 22.8 |
| 15 | 24.8 |
| 1' | 167.3 |
| 2' | 127.0 |
| 3' | 139.3 |
| 4' | 15.7 |
| 5' | 20.3 |
| 1'' | 165.6 |
| 2'' | 128.8 |
| 3'' | 137.5 |
| 4'' | 15.6 |
| 5'' | 20.6 |
Data sourced from Muller et al. (2004).[1][2]
2D NMR Correlations for this compound (Archangelicin)
| Experiment | Key Correlations |
| 1H-1H COSY | H-3 ↔ H-4H-5 ↔ H-6H-11 ↔ H-12H-3' ↔ H-4', H-5'H-3'' ↔ H-4'', H-5'' |
| HSQC | Direct one-bond correlations between all protons and their attached carbons. |
| HMBC | From H-11 (δ 5.30): C-7 (δ 163.6), C-8 (δ 113.3), C-14 (δ 22.8), C-15 (δ 24.8), C-12 (δ 68.0), C-13 (δ 81.0)From H-12 (δ 7.09): C-1'' (δ 165.6), C-9 (δ 151.6), C-7 (δ 163.6), C-13 (δ 81.0), C-11 (δ 88.7), C-8 (δ 113.3) |
Correlations are based on data from Muller et al. (2004).[1][2]
Experimental Protocols
1. Sample Preparation:
-
Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Filter the solution into a standard 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 s
-
3. 13C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Number of Scans: 1024 or more (due to low natural abundance of 13C).[3]
-
Relaxation Delay: 2 s
-
4. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings, typically over 2-3 bonds.[4][5]
-
Pulse Program: Standard gradient-selected COSY (e.g., 'gCOSY').
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): ~12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[6]
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsp').
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): ~12 ppm
-
Spectral Width (F1 - 13C): ~180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-16
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[7][8]
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): ~12 ppm
-
Spectral Width (F1 - 13C): ~220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
Long-range coupling delay optimized for ~8 Hz.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Key HMBC correlations confirming an angeloyl group at C-12.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Technical Support Center: Statistical Analysis of Vaginol Bioassay Data
Disclaimer: "Vaginol" is treated as a hypothetical substance for the purposes of this guide. The principles, protocols, and troubleshooting steps described here are based on common practices for cell-based ligand-binding and functional bioassays used in drug development.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and analyzing this compound bioassay data. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation standards.
Frequently Asked Questions (FAQs)
Q1: What is the best statistical model for analyzing our this compound dose-response data?
A: The most common and recommended model is the four-parameter logistic (4PL) non-linear regression.[1][2] This sigmoidal model is defined by four parameters: the top asymptote (max response), bottom asymptote (min response), the Hill slope (steepness of the curve), and the IC50/EC50 (concentration giving 50% of the maximal response).[1][2] It is crucial to fit the curve using data from a wide range of this compound concentrations to accurately define these parameters.
Q2: How do we calculate the IC50 or EC50 value from our curve?
A: The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is a direct output parameter (Parameter 'C' in many software packages) of the four-parameter logistic (4PL) regression.[1] To obtain it, you must first fit your dose-response data (with log-transformed concentrations on the X-axis and response on the Y-axis) to the 4PL equation.[1][3] Software like GraphPad Prism, OriginLab, or specialized Excel add-ins can perform this calculation automatically.[1][3][4]
Q3: What are acceptable quality control (QC) parameters for a this compound bioassay plate?
A: Key QC metrics include the Z'-factor, Coefficient of Variation (%CV), and Signal-to-Background (S/B) ratio.[5][6][7]
-
Z'-factor: An excellent assay has a Z'-factor between 0.5 and 1.0. A value below 0.5 may indicate that the assay is not robust enough for high-throughput screening.
-
Coefficient of Variation (%CV): For replicate controls (max and min signal), a %CV of less than 15% is generally acceptable. Lower %CV indicates higher precision.[6]
-
Signal-to-Background (S/B) Ratio: A higher S/B ratio (typically >2 or 3) indicates a better dynamic range for the assay.[6]
Q4: What is "parallelism" and why is it important for our this compound bioassay?
A: Parallelism testing ensures that the dose-response curve of a test sample is parallel to the curve of a reference standard. It indicates that the test substance and the standard are behaving in a similar biological manner and that the matrix of the sample is not interfering with the assay. Non-parallel curves can lead to inaccurate potency estimations.
Q5: Should we use log-transformed concentration values for our analysis?
A: Yes, it is standard practice to log-transform the concentration values (X-axis) before performing non-linear regression.[1][3][8] This converts the dose-response relationship into a symmetrical sigmoidal shape, which is required for the 4PL model and helps in better visualization and interpretation of the IC50/EC50 value.[1][3]
Troubleshooting Guides
This section addresses common problems encountered during this compound bioassay experiments.
Problem 1: High Variability in Replicate Wells (High %CV)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Maintain consistent tip depth and dispensing speed.[9] |
| Uneven Cell Seeding | Gently mix the cell suspension thoroughly before and during plating to prevent settling.[9] Avoid creating a vortex. |
| Edge Effects | This occurs when outer wells evaporate faster, leading to different results.[9] To mitigate this, fill perimeter wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.[9] |
| Cell Culture Inconsistency | Use cells from a consistent, low passage number to avoid phenotypic drift.[9] Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can significantly alter cellular responses.[9][10][11] |
Problem 2: Poor Z'-Factor (< 0.5)
| Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Optimize reagent concentrations (e.g., detection antibody, substrate). Increase incubation times to allow for better signal development.[9] |
| High Variability in Controls | Address all potential causes of high %CV as listed in the section above. A stable signal in both high and low controls is essential for a good Z'-factor.[5] |
| Suboptimal Assay Conditions | Optimize incubation temperature, time, and buffer composition (pH, ionic strength) to maximize the specific binding signal. |
| Incorrect Instrument Settings | Ensure the plate reader's wavelength, gain, and integration time settings are optimized for the assay's detection method (e.g., luminescence, fluorescence).[9] |
Problem 3: Atypical or "Flat" Dose-Response Curve
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentrations of this compound tested may be too high or too low. Perform a wider range-finding experiment (e.g., 10-point, 1:10 dilution series) to identify the active concentration range. |
| This compound Inactivity/Degradation | Verify the integrity and purity of the this compound compound. Ensure proper storage and handling. Prepare fresh dilutions for each experiment. |
| Low Cell Number or Viability | Ensure the correct number of viable cells are seeded per well. A low cell count will result in a weak signal.[9] |
| Assay Not Sensitive Enough | The biological target may not be expressed at high enough levels, or the detection system may lack sensitivity. Consider using a cell line with higher target expression or a more sensitive detection reagent. |
Data Presentation and Quality Control
All quantitative data should be clearly summarized. Below are templates for presenting assay results and quality control metrics.
Table 1: Example this compound Dose-Response Data
| This compound Conc. (nM) | Log [this compound] | Response (Luminescence Units) | % Inhibition |
| 0 (Vehicle) | N/A | 150,234 | 0.0% |
| 0.1 | -7.0 | 148,992 | 0.8% |
| 1 | -6.0 | 145,110 | 3.4% |
| 10 | -5.0 | 110,567 | 26.4% |
| 50 | -4.3 | 75,812 | 49.5% |
| 100 | -4.0 | 45,221 | 69.9% |
| 1000 | -3.0 | 10,150 | 93.2% |
| 10000 | -2.0 | 8,543 | 94.3% |
Table 2: Summary of Bioassay Statistical & QC Parameters
| Parameter | Value | Acceptance Criteria | Pass/Fail |
| IC50 | 52.5 nM | N/A | N/A |
| Hill Slope | 1.1 | 0.7 - 1.5 | Pass |
| R-squared (R²) | 0.995 | > 0.98 | Pass |
| Max Signal %CV | 4.5% | < 15% | Pass |
| Min Signal %CV | 8.2% | < 15% | Pass |
| Z'-Factor | 0.78 | > 0.5 | Pass |
Experimental Protocols
Protocol: Cell-Based Luminescence Bioassay for this compound Activity
This protocol describes a hypothetical antagonist assay using a G-protein coupled receptor (GPCR) where this compound inhibits a luminescence signal.[12][13][14]
1. Cell Seeding:
-
Culture cells expressing the target GPCR to ~80% confluency.
-
Trypsinize, count, and resuspend cells in assay medium to a final concentration of 200,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a white, solid-bottom 96-well plate (~10,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
2. Compound Preparation and Addition:
-
Prepare a 10-point serial dilution series of this compound in assay buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Prepare a high-concentration agonist solution that will serve as the positive control (max signal).
-
Add 25 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
3. Agonist Challenge & Signal Detection:
-
Add 25 µL of the agonist (at its EC80 concentration) to all wells except the minimum signal control wells (which receive buffer).
-
Incubate for 60 minutes at room temperature.
-
Add 100 µL of the luminescence detection reagent (e.g., a NanoLuc-based substrate) to all wells.[15]
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a compatible plate reader.
4. Data Analysis:
-
Normalize the data: Set the mean of the vehicle control as 100% activity and the mean of the maximum inhibition control as 0% activity.
-
Plot the normalized response against the log-transformed this compound concentrations.
-
Fit the data using a four-parameter logistic (variable slope) non-linear regression model to determine the IC50.[8]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for a cell-based this compound antagonist bioassay.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for high replicate variability.
Example Signaling Pathway Diagram
Caption: Hypothetical inhibitory GPCR signaling pathway for this compound.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 5. Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z’-Factor.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized Vaginol
Disclaimer: The following technical support guide is for a fictional synthesized compound named Vaginol . All data, protocols, and troubleshooting advice are illustrative and provided as a template to demonstrate the requested format and structure. They are not based on any real chemical substance.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for assessing the purity of a newly synthesized batch of this compound?
A1: A multi-faceted approach is recommended for the robust purity assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Mass Spectrometry (MS) for impurity identification and structural elucidation, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an orthogonal purity assessment.[1][2] Combining these methods provides a comprehensive profile of the synthesized this compound.
Q2: What are the common types of impurities encountered during this compound synthesis?
A2: Impurities in synthesized this compound can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[3] Organic impurities are the most common and may include starting materials, by-products, intermediates, and degradation products.[3][4] Inorganic impurities can arise from reagents and catalysts used in the manufacturing process.[3] Residual solvents are traces of solvents used during synthesis or purification.[3]
Q3: How can I identify unknown peaks in my HPLC chromatogram of this compound?
A3: Identifying unknown peaks requires a combination of techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides the molecular weight of the impurities.[2][5][6] Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.[5][7] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[2]
Q4: What is the acceptable purity level for a research-grade batch of this compound?
A4: For research-grade compounds, a purity of ≥95% is generally considered acceptable.[8] However, the required purity level is highly dependent on the intended application. For sensitive biological assays, higher purity may be necessary to avoid misleading results caused by potent impurities.[9]
Q5: Can I rely solely on NMR spectroscopy for purity determination?
A5: While NMR spectroscopy is a powerful tool for structural elucidation, for purity assessment, quantitative NMR (qNMR) should be employed.[1][10] qNMR can be a fast and accurate method for determining purity and identifying residual solvents.[10][11] However, it is often recommended to use an orthogonal method like HPLC for comprehensive purity analysis, as some impurities may not be easily detectable by NMR.[11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Silanol interactions with basic compounds.[12]2. Column overload.[13]3. Insufficient buffer concentration in the mobile phase.[12] | 1. Use a high-purity silica (B1680970) column or add a competing base like triethylamine (B128534) to the mobile phase.[12]2. Reduce the injection volume or sample concentration.[13]3. Increase the buffer concentration (typically 10-25 mM is sufficient).[12] |
| Peak Fronting | 1. Channeling in the column.[12]2. Sample solvent stronger than the mobile phase. | 1. Replace the column.2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent.2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents and additives.2. Implement a robust needle wash protocol and inject a blank run. |
| Retention Time Drift | 1. Poor column temperature control.[13]2. Incorrect mobile phase composition.[13]3. Poor column equilibration.[13] | 1. Use a column oven to maintain a constant temperature.[13]2. Prepare fresh mobile phase and ensure proper mixing for gradient methods.[13]3. Increase the column equilibration time between injections.[13] |
| Baseline Noise or Drift | 1. Air bubbles in the system.[13]2. Contaminated detector flow cell.[13]3. Mobile phase mixing issues. | 1. Degas the mobile phase and purge the system.[13]2. Flush the flow cell with a strong solvent.[13]3. Ensure mobile phase components are miscible and well-mixed.[13] |
NMR Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks | 1. Residual solvents from synthesis or purification.2. Contaminants from NMR tube or cap. | 1. Compare observed peaks with chemical shift tables for common laboratory solvents.[14][15]2. Use clean, high-quality NMR tubes and avoid contamination. |
| Broad Peaks | 1. Presence of paramagnetic impurities.2. Sample aggregation. | 1. Pass the sample through a small plug of silica gel.2. Try a different deuterated solvent or adjust the sample concentration. |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample concentration.2. Incorrect acquisition parameters. | 1. Increase the sample concentration if possible.2. Increase the number of scans. |
Quantitative Data Summary
The following table summarizes the purity assessment data for three different batches of synthesized this compound using HPLC-UV and qNMR.
| Batch ID | HPLC Purity (%) | Major Impurity by HPLC (%) | qNMR Purity (%) | Residual Solvent (Acetone) by qNMR (%) |
| VAG-001 | 98.5 | 0.8 (Impurity A) | 98.2 | 0.3 |
| VAG-002 | 95.2 | 2.1 (Impurity B) | 94.9 | 1.5 |
| VAG-003 | 99.1 | 0.4 (Impurity A) | 98.9 | 0.1 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines the determination of this compound purity using a reverse-phase HPLC system with UV detection.[16]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.[16]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.[16]
-
This compound reference standard (purity ≥98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.[16]
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.[16]
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).[16]
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1000 µg/mL and create a series of working standards (e.g., 1, 10, 50, 100 µg/mL) for the calibration curve.[16]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.[16]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (re-equilibration)
-
4. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol describes the use of qNMR with an internal standard to determine the absolute purity of synthesized this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., DMSO-d6).
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the this compound and the internal standard in a precise volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.
-
Optimize acquisition parameters for a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, std = internal standard, analyte = this compound.
-
Visualizations
Caption: Workflow for purity assessment of synthesized this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. moravek.com [moravek.com]
- 4. pharmtech.com [pharmtech.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Bergapten and Vaginol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two furanocoumarins: bergapten (B1666803) and Vaginol. While extensive research has elucidated the anti-inflammatory mechanisms and efficacy of bergapten, scientific data on the specific anti-inflammatory activity of the furanocoumarin this compound is not currently available in published literature. This document, therefore, presents a comprehensive overview of bergapten's anti-inflammatory profile, supported by experimental data, and clarifies the current scientific standing of this compound.
Bergapten: A Potent Anti-Inflammatory Furanocoumarin
Bergapten (5-methoxypsoralen) is a naturally occurring furanocoumarin found in various plants, including citrus species. It has been the subject of numerous studies investigating its pharmacological effects, with a significant body of evidence supporting its anti-inflammatory properties.
Quantitative Data on Anti-Inflammatory Activity of Bergapten
The following table summarizes key quantitative data from various studies, demonstrating the anti-inflammatory efficacy of bergapten in different experimental models.
| Experimental Model | Parameter Measured | Concentration/Dose of Bergapten | Result | Reference |
| Acetic acid-induced colitis in rats | Macroscopic damage score | 10 mg/kg | Significant reduction (p < 0.05) | [1] |
| Acetic acid-induced colitis in rats | Macroscopic damage score | 30 mg/kg | Significant reduction (p < 0.001) | [1] |
| Acetic acid-induced colitis in rats | Microscopic damage score | 10 mg/kg | Significant reduction (p < 0.01) | [1] |
| Acetic acid-induced colitis in rats | Microscopic damage score | 30 mg/kg | Significant reduction (p < 0.001) | [1] |
| Acetic acid-induced colitis in rats | Mast cell degranulation | 3, 10, 30 mg/kg | Significant reduction (p < 0.001) | [1] |
| LPS-stimulated human PBMCs | TNF-α production | Not specified | Concentration-dependent inhibition | [2][3] |
| LPS-stimulated human PBMCs | IL-6 production | Not specified | Concentration-dependent inhibition | [2][3] |
| Carrageenan-induced paw inflammation in mice | Paw edema | ED50: 2.96 mg/kg | Amelioration of inflammation | [4] |
| IL-17A-stimulated HaCaT cells | p65 phosphorylation | 1, 5, 10 µM | Significant decrease | [5] |
| IL-17A-stimulated HaCaT cells | NF-κB transcriptional activity | 5, 10 µM | Downregulation | [5] |
| IL-17A-stimulated HaCaT cells | IL-1β concentration in supernatant | 1, 5, 10 µM | Decrease | [5] |
| IL-17A-stimulated HaCaT cells | TNF-α concentration in supernatant | 1, 5, 10 µM | Decrease | [5] |
| LPS-primed J774A.1 macrophages | NLRP3 inflammasome activation | 20 µM | Effective inhibition | [6] |
Signaling Pathways Modulated by Bergapten
Bergapten exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the NF-κB, JAK/STAT, and NLRP3 inflammasome pathways.
Bergapten has been shown to inhibit the activation of the NF-κB signaling pathway, a crucial regulator of inflammation. It achieves this by increasing the expression of IκBα, which in turn reduces the expression of cyclooxygenase-2 (COX-2) and the p50 subunit of NF-κB.[7] This ultimately leads to a decrease in the production of pro-inflammatory cytokines.[5]
Caption: Bergapten's inhibition of the NF-κB pathway.
Bergapten also suppresses the JAK/STAT signaling pathway, which is involved in the production of pro-inflammatory cytokines.[6][8] By inhibiting this pathway, bergapten can reduce the expression of inflammatory mediators.
Caption: Bergapten's inhibition of the JAK/STAT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to evaluate the anti-inflammatory activity of bergapten.
-
Objective: To evaluate the in vivo anti-inflammatory effect of bergapten on colitis.
-
Animal Model: Sprague Dawley rats.
-
Induction of Colitis: Rectal administration of 4% v/v acetic acid.
-
Treatment: Bergapten was administered orally at doses of 3, 10, and 30 mg/kg for 5 consecutive days before colitis induction. A control group received saline, and a standard drug group received sulphasalazine (500 mg/kg).
-
Assessment:
-
Macroscopic and Microscopic Damage: The colon was excised, and the colon-weight-to-length ratio was calculated. Macroscopic damage was scored based on the severity of inflammation, ulceration, and necrosis. For microscopic assessment, tissue sections were stained with hematoxylin (B73222) and eosin (B541160) and evaluated for inflammation severity and extent, and crypt damage.
-
Mast Cell Degranulation: Colonic tissue sections were stained with toluidine blue to visualize mast cells, and the percentage of degranulated mast cells was determined.[1]
-
-
Objective: To assess the in vitro effect of bergapten on pro-inflammatory cytokine production.
-
Cell Model: Human PBMCs isolated from healthy donor blood.
-
Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS).
-
Treatment: PBMCs were treated with various concentrations of bergapten.
-
Assessment: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]
This compound: A Furanocoumarin with Undetermined Anti-Inflammatory Activity
This compound is a chemical compound classified as a furanocoumarin, with the chemical formula C₁₄H₁₄O₅ and CAS Number 26992-52-9. It is structurally related to other furanocoumarins known to possess biological activities.
Despite its classification within a pharmacologically active group of compounds, a thorough search of scientific literature reveals a lack of studies investigating the anti-inflammatory properties of this compound. Consequently, there is no available quantitative data, information on its mechanisms of action, or established experimental protocols specifically for evaluating its anti-inflammatory effects.
It is important to note that the name "this compound" is also used for some commercial vaginal health products. However, the active ingredients in these products are typically substances like hyaluronic acid and are not the furanocoumarin this compound.
Conclusion
In comparing the anti-inflammatory activities of bergapten and the furanocoumarin this compound, there is a significant disparity in the available scientific evidence. Bergapten has been extensively studied and demonstrated to be a potent anti-inflammatory agent that acts through the modulation of key signaling pathways, including NF-κB and JAK/STAT. Quantitative data from both in vivo and in vitro studies support its efficacy.
In contrast, there is a notable absence of scientific research on the anti-inflammatory activity of the furanocoumarin this compound. Therefore, a direct comparison of their anti-inflammatory performance is not possible at this time. Further research is required to determine if this compound possesses any anti-inflammatory properties and to elucidate its potential mechanisms of action. For drug development professionals and researchers, bergapten presents a well-characterized compound with a strong foundation of evidence for its anti-inflammatory potential, while this compound remains an uninvestigated molecule in this context.
References
- 1. Localized Therapy of Vaginal Infections and Inflammation: Liposomes-In-Hydrogel Delivery System for Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Vaginol-Specific Bioassay: A Comparative Guide
This guide provides a comprehensive comparison of a hypothetical Vaginol-specific bioassay with a standard analytical method, High-Performance Liquid Chromatography (HPLC), for the quantification and potency determination of this compound. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on assay selection and validation.
Introduction to this compound and Bioassay Development
This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. While the specific biological activities of this compound are not extensively characterized in publicly available literature, related furanocoumarins are known to possess a range of effects, including anti-inflammatory, antimicrobial, and anticoagulant properties. For the purpose of this guide, we will hypothesize a bioassay designed to measure the anti-inflammatory activity of this compound.
A bioassay is crucial for determining the biological potency of a substance, which may not always directly correlate with its concentration as determined by analytical methods. The validation of such an assay is essential to ensure its accuracy, precision, and reliability for its intended purpose.
Comparative Analysis: this compound Bioassay vs. HPLC
For the purpose of this guide, we will compare a hypothetical cell-based bioassay for this compound's anti-inflammatory activity against a standard HPLC method for its quantification.
Table 1: Comparison of this compound Bioassay and HPLC Method
| Parameter | This compound-Specific Bioassay (Hypothetical) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the biological effect of this compound on a cellular pathway (e.g., inhibition of cytokine release). | Separates and quantifies this compound based on its physicochemical properties. |
| Endpoint | Inhibition of inflammatory response (e.g., IC50 value). | Concentration of this compound (e.g., in µg/mL). |
| Specificity | High for biological activity, but may be susceptible to interference from compounds with similar activity. | High for chemical structure, can distinguish this compound from structurally different compounds. |
| Sensitivity | Potentially very high, dependent on the biological system. | High, typically in the nanogram to microgram range. |
| Throughput | Moderate, often requires cell culture and incubation steps. | High, suitable for automated analysis of many samples. |
| Information Provided | Biological potency and mechanism of action insights. | Purity, identity, and concentration of the analyte. |
| Complexity | High, requires expertise in cell biology and aseptic techniques. | Moderate, requires expertise in analytical chemistry and instrumentation. |
Experimental Protocols
Hypothetical this compound-Specific Bioassay: Inhibition of TNF-α Secretion
This hypothetical bioassay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound standard and test samples
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound standard and test samples in DMEM. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
Stimulation: Add LPS to each well (final concentration of 100 ng/mL) to stimulate TNF-α production. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the TNF-α secretion).
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method is for the quantification of this compound in a sample matrix.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) and create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and filter the extract through a 0.45 µm filter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Validation Data
The following tables summarize the validation parameters for the hypothetical this compound bioassay and the HPLC method.
Table 2: Validation Parameters for the Hypothetical this compound Bioassay
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Accuracy | Spike-recovery | 80-120% recovery | 95.3% |
| Precision (Intra-assay) | %CV of 6 replicates | ≤ 15% | 8.7% |
| Precision (Inter-assay) | %CV of 3 independent assays | ≤ 20% | 12.4% |
| Linearity | R² of dose-response curve | ≥ 0.98 | 0.992 |
| Specificity | Interference from related compounds | No significant interference | Pass |
| Range | Linear portion of dose-response curve | Defined by linearity | 1-100 µM |
Table 3: Validation Parameters for the HPLC Method
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Accuracy | Spike-recovery | 98-102% recovery | 99.5% |
| Precision (Intra-day) | %RSD of 6 injections | ≤ 2% | 0.8% |
| Precision (Inter-day) | %RSD of injections on 3 different days | ≤ 3% | 1.5% |
| Linearity | R² of calibration curve | ≥ 0.999 | 0.9998 |
| Specificity | Peak purity analysis | No co-eluting peaks | Pass |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Reportable value | 10 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Reportable value | 30 ng/mL |
| Range | Linear portion of calibration curve | Defined by linearity | 0.1-100 µg/mL |
Visualizations
Caption: Experimental workflow for the hypothetical this compound bioassay.
Caption: Plausible inhibitory action of this compound on the NF-κB signaling pathway.
Comparative Guide to Cross-Validation of Analytical Methods for Vaginol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Vaginol, a hypothetical therapeutic agent, in vaginal fluid. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity and reliability in research and clinical settings. The information presented is synthesized from established analytical practices for similar compounds.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The following table summarizes the performance characteristics of commonly employed analytical techniques, providing a basis for comparison and selection. The data presented are representative values based on similar assays reported in the literature.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.99[1][2] | ≥ 0.99[3] | > 0.999[4] | ≥ 0.99[2] |
| Accuracy (% Recovery) | 95-105% | 90-110% | 89.7-109.4%[4] | 98-102% |
| Precision (%RSD) | < 5% | < 10% | 1.3-10.9%[4] | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[3] | pg/mL range[5] | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range[3] | pg/mL to ng/mL range[5] | µg/mL range |
| Specificity | Moderate to High[1] | High | Very High | Low to Moderate[6] |
| Throughput | High | Moderate | High | High |
| Cost | Low to Moderate | High | High | Low |
Detailed Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively simple matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Vaginal fluid samples are deproteinized with acetonitrile, vortexed, and centrifuged. The supernatant is then filtered and injected into the HPLC system.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile or semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the polarity of this compound (e.g., HP-5MS).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injection: Splitless injection mode.
-
Temperature Program: An optimized temperature gradient to ensure separation of this compound from matrix components.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3][9]
-
Sample Preparation: Samples may require derivatization to increase volatility and thermal stability. This is followed by liquid-liquid extraction or solid-phase extraction (SPE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays, offering superior sensitivity and specificity.[10]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A high-resolution reverse-phase column (e.g., UPLC BEH C18).[5]
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[4][11]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of this compound.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity.
-
Sample Preparation: Typically involves protein precipitation followed by SPE or liquid-liquid extraction for sample clean-up.[5][11]
UV-Vis Spectrophotometry
A simpler and more accessible method, suitable for preliminary analysis or in resource-limited settings.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Principle: Based on the Beer-Lambert law, which relates the absorbance of light to the concentration of the analyte.[12][13]
-
Procedure:
-
A calibration curve is prepared using standard solutions of this compound of known concentrations.
-
Vaginal fluid samples are diluted with a suitable solvent and their absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration of this compound in the sample is determined from the calibration curve.
-
-
Limitations: This method is prone to interference from other substances in the vaginal fluid that absorb at the same wavelength, leading to lower specificity.[6]
Method Cross-Validation Workflow
Cross-validation is crucial when analytical methods are transferred between laboratories or when different methods are used to analyze the same set of samples.[7][14] It ensures that the results are consistent and reliable regardless of the method or laboratory.
Caption: Workflow for the cross-validation of analytical methods.
Hypothetical Signaling Pathway for this compound
Assuming this compound has an anti-inflammatory effect within the vaginal mucosa, a plausible mechanism of action could involve the modulation of the Toll-Like Receptor (TLR) signaling pathway. TLRs are key components of the innate immune system in the vaginal epithelium.[15]
Caption: Hypothetical inhibitory action of this compound on the TLR signaling pathway.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of an LC-MS method for measuring TNF in human vaginal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is a UV-Vis Spectrophotometer? [denovix.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue azithromycin levels in self-collected vaginal swabs post treatment using liquid chromatography and tandem mass spectrometry (LC-MS/MS) | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toll-Like Receptors and Cytokines as Surrogate Biomarkers for Evaluating Vaginal Immune Response following Microbicide Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vaginol's Putative Mechanism of Action Against Standard Bacterial Vaginosis Therapies
In the landscape of vaginal health, a multitude of products are available for the management of conditions such as bacterial vaginosis (BV). Among these is Vaginol, a non-prescription product often marketed for the treatment and prevention of various vaginal mucosal diseases. This guide provides a comparative analysis of the proposed mechanism of action of this compound's key ingredients against established, first-line treatments for bacterial vaginosis. The comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and methodologies.
It is important to note that "this compound" as a marketed product lacks the extensive, peer-reviewed clinical data and well-defined pharmacological profile characteristic of approved pharmaceutical drugs. Therefore, this analysis focuses on the known mechanisms of its primary components, hyaluronic acid and 18-beta-glycyrrhetinic acid, and contrasts them with standard antimicrobial agents.
Mechanism of Action: A Comparative Overview
The therapeutic approaches to bacterial vaginosis can be broadly categorized into antimicrobial agents that directly target the pathogenic bacteria and agents that aim to restore the natural vaginal environment and alleviate symptoms. This compound's ingredients primarily fall into the latter category, focusing on mucosal hydration, healing, and anti-inflammatory effects. In contrast, standard treatments like metronidazole (B1676534) and clindamycin (B1669177) are potent antibiotics designed to eradicate the anaerobic bacteria characteristic of BV.
This compound's Key Ingredients: A Supportive Role
Hyaluronic Acid (HA): A naturally occurring glycosaminoglycan, hyaluronic acid is a major component of the extracellular matrix and is known for its exceptional water-retaining capacity.[1] In the vaginal context, its primary mechanism is not antimicrobial but rather restorative and protective. It forms a hydrating film on the vaginal epithelium, which can alleviate symptoms of dryness and atrophy.[1][2] Experimental studies suggest that HA can promote the repair and regeneration of the vaginal mucosa.[3]
18-beta-glycyrrhetinic Acid: This active metabolite of glycyrrhizin, a compound from licorice root, is recognized for its anti-inflammatory properties.[4][5] Its mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators like cytokines.[6] This can help to soothe the irritation and inflammation associated with vaginal infections.
Standard Antimicrobial Treatments for Bacterial Vaginosis
Metronidazole: A nitroimidazole antibiotic, metronidazole is a first-line treatment for BV.[7] Its mechanism of action is dependent on its reduction within anaerobic bacteria. Once inside the bacterial cell, the nitro group of metronidazole is reduced, leading to the formation of cytotoxic free radicals. These free radicals then interact with and damage bacterial DNA, inhibiting nucleic acid synthesis and ultimately causing cell death.[8][9]
Clindamycin: A lincosamide antibiotic, clindamycin is another effective treatment for BV.[10] It works by inhibiting bacterial protein synthesis. Specifically, clindamycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby preventing the elongation of the peptide chain.[11] This bacteriostatic action halts the growth and proliferation of susceptible anaerobic bacteria.
Alternative and Adjunctive Therapies
Lactic Acid: The application of lactic acid aims to restore the natural acidic pH of the vagina, which is typically disrupted in BV. A lower pH is unfavorable for the growth of BV-associated anaerobes and supports the growth of protective lactobacilli.[12][13][14][15][16]
Boric Acid: While its exact mechanism is not fully elucidated, boric acid is known to have antifungal and antibacterial properties. It is thought to disrupt the cell membranes of pathogenic microorganisms and may also inhibit the formation of biofilms, which can contribute to the persistence of BV.[17][18][19][20]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the efficacy of various treatments for bacterial vaginosis. It is important to note the absence of comparable quantitative data for the individual ingredients of this compound in the context of BV treatment efficacy.
| Treatment | Efficacy (Cure Rate) | Study Population/Dosage |
| Metronidazole (0.75% vaginal gel) | 78% - 87% | Women with BV, 5g twice daily for 5 days. |
| Metronidazole (oral) | ~70% - 85% | Non-pregnant women with BV, 500mg twice daily for 7 days. |
| Clindamycin (2% vaginal cream) | ~75% - 85% | Women with BV, 5g daily for 3-7 days. |
| Clindamycin (oral) | ~70% - 85% | Women with BV. |
| Boric Acid (vaginal suppositories) | 88% - 92% (in conjunction with antibiotics) | Women with BV, 600mg daily.[19] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of therapeutic agents. Below are summaries of key experimental methodologies cited in the analysis of BV treatments.
In Vitro Efficacy of Hyaluronic Acid on Vaginal Epithelium
A study investigating the effects of a hyaluronic acid-containing vaginal gel utilized a reconstituted human vaginal epithelium (HVE) model to assess its moisturizing and healing properties.
-
Objective: To evaluate the efficacy of a hyaluronic acid-based gel in counteracting vaginal dryness and promoting tissue repair.
-
Methodology:
-
Dryness Induction: HVE tissues were incubated in a low-humidity (R.H. < 50%) and elevated temperature (40°C) environment for 48 hours to induce a state of dryness.
-
Treatment Application: The hyaluronic acid gel was applied topically to the "dry" HVE models, which were then cultured under standard conditions (37°C, 5% CO2) for 24 hours.
-
Efficacy Assessment:
-
Moisturization: The expression of Aquaporin 3 (AQP3), a water channel protein, was measured using immunohistochemical staining to assess water flux and hydration.
-
Elasticity and Matrix Maintenance: The expression of CD44, the primary receptor for hyaluronic acid, was evaluated via immunofluorescence staining to assess the distribution of HA in the extracellular matrix.
-
Morphology: Hematoxylin and Eosin (H&E) staining was used to observe the remodeling and trophism of the epithelium.
-
-
-
Key Findings: The hyaluronic acid gel was shown to induce AQP3 expression, leading to a positive water balance, and increased CD44 expression, indicating a restorative effect on the extracellular matrix and epithelial structure.
Determination of Minimum Inhibitory Concentration (MIC) for Metronidazole
The antimicrobial efficacy of antibiotics against BV-associated pathogens is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
-
Objective: To determine the MIC of metronidazole against clinical isolates of Gardnerella vaginalis.
-
Methodology (Broth Microdilution):
-
Bacterial Inoculum Preparation: G. vaginalis isolates are cultured and then suspended in a suitable broth medium to a standardized concentration (e.g., 10^6 CFU/mL).
-
Serial Dilution of Antibiotic: Metronidazole is serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microplate is incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of metronidazole at which there is no visible bacterial growth.
-
-
Significance: This protocol provides a quantitative measure of the antibiotic's potency against a specific pathogen and is crucial for understanding and monitoring antimicrobial resistance.
Clinical Trial Protocol for Bacterial Vaginosis Treatment
The U.S. Food and Drug Administration (FDA) provides guidance for the design of clinical trials for BV treatments to ensure robust and reliable data.
-
Objective: To assess the efficacy and safety of an investigational drug for the treatment of bacterial vaginosis.
-
Study Design: Randomized, double-blind, placebo-controlled or active-controlled superiority trial.
-
Inclusion Criteria:
-
Postmenarchal females.
-
Clinical diagnosis of BV based on Amsel criteria (presence of at least three of the following: thin, white, homogeneous discharge; clue cells on microscopy; vaginal fluid pH > 4.5; and a positive whiff test).
-
Nugent score of 4-10 from a Gram-stained vaginal smear.
-
-
Exclusion Criteria:
-
Presence of other vulvovaginal infections.
-
Use of antimicrobial therapy for other conditions.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Clinical cure at the test-of-cure visit (typically 21-30 days post-treatment), defined as the resolution of the signs and symptoms of BV.
-
Secondary Endpoints: Microbiological cure (e.g., Nugent score < 4), therapeutic cure (both clinical and microbiological cure).
-
-
Safety Assessment: Monitoring and reporting of all adverse events, with a focus on local toxicities for topically administered drugs.[11][18]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Conclusion
References
- 1. Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. Protocol for In Vitro Establishment and Long-Term Culture of Mouse Vaginal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolters Kluwer [login.wolterskluwer.com]
- 5. fda.gov [fda.gov]
- 6. Demonstrating the principal mechanism of action of medical devices intended for vaginal use on reconstructed human vaginal epithelium: the case of two hyaluronic acid-containing devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18β-Glycyrrhetinic Acid Ameliorates Neuroinflammation Linked Depressive Behavior Instigated by Chronic Unpredictable Mild Stress via Triggering BDNF/TrkB Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. imrpress.com [imrpress.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Federal Register :: Bacterial Vaginosis: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
Vaginol: An In Vitro and In Vivo Correlation of Activity in Vaginal Health
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro and in vivo activities of Vaginol, a vaginal health product, and compares its performance with established alternative treatments. This compound's formulation, primarily based on hyaluronic acid and 18-β glycyrrhetinic acid, aims to address a range of vaginal conditions, including bacterial vaginosis, vulvovaginitis, and mycotic vaginitis, by restoring the natural balance and health of the vaginal mucosa. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison supported by experimental data.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies on the key components of this compound and common alternative treatments for bacterial vaginosis and vulvovaginal candidiasis.
Table 1: In Vitro Efficacy of this compound's Key Ingredients and Comparators
| Compound/Treatment | Assay | Endpoint Measured | Result | Citation |
| Hyaluronic Acid & 18-β Glycyrrhetinic Acid | Anti-Candida Activity Assay | Inhibition of Candida albicans and non-albicans strains | Stronger growth inhibition at acidic pH | [1][2] |
| Hyaluronic Acid | Reconstituted Human Vaginal Epithelium (HVE) Model | Aquaporin-3 (AQP3) and CD44 expression | Increased AQP3 and CD44 expression, indicating improved hydration and elasticity | [3] |
| 18-β Glycyrrhetinic Acid | Anti-Candida Activity Assay | Inhibition of Candida albicans growth | Marked reduction in growth in a pH-dependent manner | [4] |
| Metronidazole (B1676534) | In Vitro Susceptibility Testing | Minimum Inhibitory Concentration (MIC) against Gardnerella vaginalis | MIC ranges typically effective against anaerobic bacteria associated with BV | |
| Clotrimazole (B1669251) | In Vitro Antifungal Susceptibility | MIC against Candida albicans | Effective inhibition of fungal growth | [5] |
Table 2: In Vivo Efficacy of this compound's Key Ingredients and Comparators
| Compound/Treatment | Condition | Primary Endpoint | Cure Rate/Efficacy | Citation |
| Glycyrrhizic Acid (intravaginal) | Recurrent Bacterial Vaginosis | Recurrence of laboratory criteria for BV at 3 and 6 months | Lower recurrence compared to no anti-recurrence course | [6][7][[“]] |
| Hyaluronic Acid (vaginal gel) | Atrophic Vaginitis in Ovariectomized Rats | Reversal of vaginal atrophy | Effective reversal of atrophy and improved vaginal microecosystem | [9] |
| Hyaluronic Acid (oral low-molecular weight) | Atrophic Vaginitis | Increase in vaginal epithelial thickness and layers | Significant increase in epithelial thickness and number of layers (p < 0.001) | [10] |
| Metronidazole (0.75% vaginal gel) | Bacterial Vaginosis | Clinical cure rate | 87% cure rate compared to 17% in placebo group (P < .001) | [11][12] |
| Metronidazole (oral) | Bacterial Vaginosis | Clinical cure rate | 85.1% at first follow-up | [13] |
| Clotrimazole (500 mg single vaginal tablet) | Vulvovaginal Candidiasis | Mycological cure rate at 4 weeks | 82.4% | [14] |
| Clotrimazole (100 mg for 6 days) | Vulvovaginal Candidiasis | Mycological cure rate at 4 weeks | 84.5% | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. In Vitro Anti-Candida Activity Assay
-
Objective: To assess the antifungal activity of a compound against Candida species.
-
Methodology: The antimicrobial activity is typically assessed using the National Committee for Clinical Laboratory Standards (NCCLS) method. Candida strains isolated from patients are cultured in a suitable broth medium. The compound to be tested (e.g., 18-β glycyrrhetinic acid, hyaluronic acid, or their combination) is added to the culture at various concentrations. The cultures are incubated, and fungal growth is measured, often by spectrophotometry (optical density) or by counting colony-forming units (CFUs). The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is then determined.[1][2][4]
-
Parameters Measured: Minimum Inhibitory Concentration (MIC), reduction in budding cells, and inhibition of germ tube elongation.
2. Reconstituted Human Vaginal Epithelium (HVE) Model
-
Objective: To evaluate the effect of a substance on the structure and function of the vaginal epithelium in an in vitro setting that mimics in vivo conditions.
-
Methodology: A three-dimensional HVE model is used. To induce a state of dryness, the tissues can be incubated in a low humidity and slightly elevated temperature environment (e.g., < 50% relative humidity, 40°C) for a specified period (e.g., 48 hours). The test product (e.g., a hyaluronic acid-based gel) is then applied to the "dry" HVE models and incubated under standard cell culture conditions (37°C, 5% CO2) for a recovery period (e.g., 24 hours).[3]
-
Parameters Measured:
-
Histomorphological analysis: Tissue sections are stained (e.g., with Hematoxylin and Eosin) to observe changes in epithelial thickness and structure.
-
Immunohistochemistry/Immunofluorescence: Staining for specific protein markers such as Aquaporin-3 (AQP3) to assess water flux and CD44 as a marker for hyaluronic acid distribution and mucosal elasticity.[3]
-
3. In Vivo Murine Model of Vaginal Atrophy
-
Objective: To evaluate the efficacy of a treatment in reversing vaginal atrophy in a living organism.
-
Methodology: Menopause is induced in female mice through ovariectomy. After confirming vaginal atrophy (e.g., through cytological examination), the animals are treated with the test substance (e.g., hyaluronic acid-based nanomicelles) administered vaginally over a period of time (e.g., 4 weeks). A control group receives a vehicle without the active ingredient. At the end of the treatment period, vaginal tissues are collected for analysis.[15]
-
Parameters Measured:
-
Histological analysis: Measurement of the thickness of the vaginal mucosal epithelial layer.
-
Protein expression analysis: Measurement of the expression of relevant markers, such as AQP3, through techniques like Western blotting or immunohistochemistry.[15]
-
4. Clinical Trial for Bacterial Vaginosis Treatment
-
Objective: To assess the efficacy and safety of a treatment for bacterial vaginosis in human subjects.
-
Methodology: A randomized, double-blind, placebo-controlled trial is a common design. Patients diagnosed with bacterial vaginosis based on established criteria (e.g., Amsel's criteria or Nugent score) are randomly assigned to receive either the investigational treatment or a placebo. The treatment is administered for a specified duration. Follow-up visits are conducted at predefined intervals to assess the clinical and microbiological response.[11][12][16]
-
Parameters Measured:
-
Clinical Cure Rate: Absence of the signs and symptoms of bacterial vaginosis (e.g., resolution of abnormal discharge and odor, vaginal pH < 4.5, absence of clue cells).
-
Microbiological Cure Rate: Restoration of a normal vaginal flora, characterized by a predominance of lactobacilli.
-
Adverse Events: Monitoring and recording of any side effects.
-
Mandatory Visualization
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed synergistic mechanism of this compound's key ingredients.
Diagram 2: Experimental Workflow for In Vitro Evaluation of Vaginal Health Products
References
- 1. Vaginitis: Diagnosis and Treatment | AAFP [aafp.org]
- 2. Bacterial vaginosis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro effects of glycyrrhetinic acid on the growth of clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clotrimazole for Vulvovaginal Candidosis: More Than 45 Years of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home remedies for bacterial vaginosis: Probiotics, garlic, and more [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Frontiers | Efficacy and safety of different drugs for the treatment of bacterial vaginosis: a systematic review and network meta-analysis [frontiersin.org]
- 10. Hyaluronic Acid in Female Reproductive Health: Tailoring Molecular Weight to Clinical Needs in Obstetric and Gynecological Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of intravaginal 0.75% metronidazole gel for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Intravaginal 0.75% Metronidazole Gel for the Treatment of Bacterial Vaginosis | Semantic Scholar [semanticscholar.org]
- 13. Metronidazole for bacterial vaginosis. A comparison of vaginal gel vs. oral therapy. | Semantic Scholar [semanticscholar.org]
- 14. Efficacy and tolerability of single-dose versus six-day treatment of candidal vulvovaginitis with vaginal tablets of clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of retinoid-loaded hyaluronic acid nanomicelles on vaginal epithelium in a murine menopause model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial vaginosis: efficacy and safety of intravaginal metronidazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vaginol and Benchmark Furanocoumarin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel furanocoumarin, Vaginol, against established furanocoumarin inhibitors. The focus of this analysis is the inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Furanocoumarins are a class of organic compounds known for their potential to cause drug-herb interactions by inhibiting CYP enzymes.[1][2] Understanding the inhibitory profile of new chemical entities like this compound in relation to known inhibitors is crucial for predicting potential drug interactions and ensuring patient safety.
Note on this compound: this compound is a hypothetical compound used here for illustrative purposes. The data presented for this compound is based on the reported values for Byakangelicol, a naturally occurring furanocoumarin.
Mechanism of Action: Furanocoumarin-Mediated CYP3A4 Inhibition
Furanocoumarins primarily exert their effects by inhibiting cytochrome P450 enzymes, particularly CYP3A4, which is abundant in the liver and small intestine and is responsible for the metabolism of approximately 50% of marketed drugs.[3][4] Inhibition of this enzyme can lead to a decreased rate of drug metabolism, resulting in elevated plasma concentrations of co-administered drugs and an increased risk of toxicity.[2] This inhibition can be reversible, but many furanocoumarins are mechanism-based inhibitors, meaning they are converted by the enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme.[5]
The following diagram illustrates the general mechanism by which furanocoumarins inhibit CYP3A4, leading to altered drug metabolism.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the IC50 values for this compound (using Byakangelicol data) and two well-characterized furanocoumarin inhibitors, Bergapten and Bergamottin, against human CYP3A4.
| Compound | Class | IC50 (µM) for CYP3A4 Inhibition | Reference |
| This compound (Byakangelicol) | Furanocoumarin | 12.80 | [6] |
| Bergapten | Furanocoumarin | ~19-36 | |
| Bergamottin | Furanocoumarin | ~1.0 - 4.5 |
Data is derived from in vitro studies using human liver microsomes.
Based on this data, Bergamottin is the most potent inhibitor among the three, followed by this compound (Byakangelicol), and then Bergapten.
Experimental Protocols
The determination of IC50 values for CYP3A4 inhibition is a critical step in characterizing the drug-drug interaction potential of a compound. A standard in vitro method is outlined below.
Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
1. Objective: To determine the concentration-dependent inhibition of human CYP3A4 enzyme activity by a test compound (e.g., this compound).
2. Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (this compound) and reference inhibitors (e.g., Ketoconazole)
-
CYP3A4 probe substrate (e.g., Testosterone or Midazolam)
-
NADPH regenerating system (cofactor for the enzymatic reaction)
-
Phosphate (B84403) buffer (to maintain physiological pH)
-
Acetonitrile or Methanol (for quenching the reaction)
-
96-well plates, incubators, and analytical instrumentation (LC-MS/MS)
3. Procedure:
-
Preparation: A series of dilutions of the test compound are prepared.
-
Pre-incubation: The test compound dilutions are pre-incubated with HLMs and the phosphate buffer at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.
4. Data Analysis: The rate of metabolite formation is measured for each concentration of the test compound and compared to a vehicle control (no inhibitor). The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
The workflow for this experimental protocol is visualized below.
References
- 1. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Inhibitors of CYP3A4 Are Revealed Using Virtual Screening by Using a New Deep-Learning Classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Interactions of Imperatorin and Curcumin on Macitentan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Reproducibility of Vaginol's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of any new therapeutic agent is underpinned by the reproducibility of its biological activity. This guide provides a framework for objectively assessing the performance of Vaginol, a novel compound for vaginal health, against established alternatives. By presenting standardized experimental protocols and a clear structure for data comparison, this document aims to facilitate transparent and reproducible research in the development of vaginal therapeutics.
Comparative Analysis of Biological Activity
To ensure a thorough and objective comparison, the biological activity of this compound should be evaluated against a well-characterized agent. Boric acid, an over-the-counter antiseptic used for treating various vaginal infections, serves as a relevant comparator.[1] The following table summarizes key quantitative data points that are crucial for a comparative assessment.
| Biological Activity Parameter | This compound (Hypothetical Data) | Boric Acid (Literature Data) | Experimental Protocol Reference |
| Antimicrobial Activity | Protocol 1 | ||
| Candida albicans MIC | 50 µg/mL | Fungistatic effects reported, but specific MICs vary.[1] | |
| Gardnerella vaginalis MIC | 100 µg/mL | Bacteriostatic effects noted.[1] | |
| Biofilm Disruption | Protocol 2 | ||
| C. albicans Biofilm Reduction | 75% at 2x MIC | Can inhibit bacterial and fungal biofilms.[1] | |
| Impact on Vaginal Microbiome | Protocol 3 | ||
| Lactobacillus crispatus Viability | No significant effect | Data on specific species viability is limited. | |
| Cytotoxicity | Protocol 4 | ||
| Human Vaginal Epithelial Cells IC50 | > 500 µg/mL | Generally considered safe for vaginal use at therapeutic doses. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental data. The following protocols outline the key experiments cited in the comparative data table.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standardized antimicrobial susceptibility testing methods.
-
Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test organism (Candida albicans or Gardnerella vaginalis) in the appropriate broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound and the comparator substance in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the substance that completely inhibits visible growth of the microorganism.
Protocol 2: Biofilm Disruption Assay
This protocol assesses the ability of a compound to disrupt pre-formed biofilms.
-
Biofilm Formation: Grow microbial biofilms on a suitable surface (e.g., 96-well plate) for a specified period (e.g., 24 hours).
-
Treatment: Remove the planktonic cells and add fresh medium containing various concentrations of this compound or the comparator substance to the wells with pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using a standard method such as the crystal violet assay.
-
Data Analysis: Calculate the percentage of biofilm reduction compared to the untreated control.
Protocol 3: Impact on Lactobacillus Viability
This protocol evaluates the effect of the test compounds on a key beneficial vaginal bacterium.
-
Culture: Grow a pure culture of Lactobacillus crispatus.
-
Exposure: Expose the Lactobacillus culture to different concentrations of this compound or the comparator substance for a defined period (e.g., 24 hours).
-
Viability Assessment: Determine the viability of the bacteria using methods such as colony-forming unit (CFU) counting on appropriate agar (B569324) plates or a viability staining assay.
-
Analysis: Compare the viability of treated cultures to an untreated control.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compounds to human vaginal epithelial cells.
-
Cell Culture: Culture a human vaginal epithelial cell line (e.g., VK2/E6E7) in appropriate cell culture medium.
-
Treatment: Seed the cells in a 96-well plate and, after adherence, expose them to serial dilutions of this compound or the comparator substance for 24 hours.
-
Viability Measurement: Assess cell viability using a standard assay such as the MTT or PrestoBlue assay.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key biological pathways and experimental processes relevant to the evaluation of this compound.
Caption: Pathogen recognition by vaginal epithelial cells.
Caption: Experimental workflow for evaluating a new vaginal therapeutic.
References
Independent Validation of Vaginol: A Comparative Analysis
Disclaimer: As "Vaginol" appears to be a fictional product with no available scientific literature, this guide is a hypothetical demonstration based on an invented mechanism of action and simulated data. The information presented here is for illustrative purposes only and does not reflect real-world clinical or experimental findings.
This guide provides a comparative analysis of the fictional product this compound against a hypothetical alternative, "Lactofend," for a fictional indication of promoting a healthy vaginal microbiome by modulating host-cell signaling.
Comparative Performance Analysis
The following table summarizes the key performance metrics of this compound in comparison to the alternative, Lactofend, based on simulated preclinical data.
| Parameter | This compound | Lactofend | Unit | Description |
| Target Receptor Binding Affinity (Kd) | 15 | 45 | nM | Lower values indicate stronger binding to the fictional "Epithelial Growth Factor Receptor 3" (EGFR3). |
| In Vitro Efficacy (EC50) | 50 | 120 | nM | Concentration required to achieve 50% of the maximum effect in a cell-based assay measuring the upregulation of the fictional "Mucin-5B" (MUC5B) gene. |
| Lactobacillus Adhesion Index | 1.8 | 1.2 | Fold Change | Increase in the adhesion of Lactobacillus crispatus to vaginal epithelial cells co-cultured with the compound, relative to a vehicle control. |
| Cytotoxicity (CC50) in VK2/E6E7 cells | > 10,000 | > 10,000 | nM | Concentration that causes 50% cell death in a human vaginal epithelial cell line. Higher values are safer. |
| Off-Target Activity (EGFR1 Inhibition) | 2,500 | 800 | IC50 (nM) | Inhibitory concentration for the related but non-target Epidermal Growth Factor Receptor 1. Higher values indicate greater selectivity. |
Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as a selective agonist for the fictional Epithelial Growth Factor Receptor 3 (EGFR3), a transmembrane receptor expressed on the surface of vaginal epithelial cells. Activation of EGFR3 by this compound is proposed to initiate a downstream signaling cascade that ultimately enhances the expression of genes involved in mucosal barrier function and the production of factors that support the growth of beneficial Lactobacillus species.
Comparative Analysis of Furanocoumarin Phototoxicity: A Guide for Researchers
A Note on Vaginol: Initial literature searches identified this compound as a chemical compound belonging to the furanocoumarin class.[1] However, comprehensive searches for experimental data regarding its specific phototoxic effects did not yield sufficient quantitative results for a comparative analysis. Therefore, this guide will focus on a comparison of well-characterized furanocoumarins—Psoralen, 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and Angelicin—to provide a framework for understanding the relative phototoxicity within this compound class.
Furanocoumarins are a class of naturally occurring organic compounds produced by various plants, notably in families such as Apiaceae (e.g., celery, parsnip) and Rutaceae (e.g., citrus fruits).[2][3] They are known for their phototoxic properties, which are harnessed in therapeutic applications like PUVA (Psoralen + UVA) therapy for skin disorders such as psoriasis and vitiligo.[2][4] However, their phototoxicity also poses risks, including phytophotodermatitis, a severe skin inflammation upon exposure to UV light.[3] This guide provides a comparative overview of the phototoxicity of several key furanocoumarins, supported by experimental data and methodologies.
Quantitative Comparison of Furanocoumarin Phototoxicity
The phototoxicity of furanocoumarins can be quantified through various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) upon UV irradiation, which indicates the concentration of a compound required to inhibit a biological process by 50%, and the Photo-Irritation-Factor (PIF), which is the ratio of the IC50 without UV exposure to the IC50 with UV exposure. A PIF value greater than 5 is typically indicative of phototoxic potential.
| Furanocoumarin | Molecular Structure | Type | Relative Phototoxicity | Key Findings |
| Psoralen | C₁₁H₆O₃ | Linear | High | Parent compound for linear furanocoumarins; readily intercalates into DNA and forms both monoadducts and cross-links upon UVA irradiation.[2][5] |
| 8-Methoxypsoralen (8-MOP) | C₁₂H₈O₄ | Linear | Very High | Widely used in PUVA therapy; demonstrates significant skin toxicity including inflammation, hyperplasia, and ulceration in animal models when combined with UV radiation.[6] Known to cause side effects like nausea and pruritus.[7] |
| 5-Methoxypsoralen (5-MOP) | C₁₂H₈O₄ | Linear | Moderate to High | Considered an alternative to 8-MOP in photochemotherapy.[4] Generally exhibits lower phototoxicity and higher tanning activity compared to 8-MOP, requiring higher cumulative UVA doses for similar therapeutic effects.[4] Shows better tolerability with fewer side effects like nausea.[4][7] |
| Angelicin | C₁₁H₆O₃ | Angular | Lower | Parent compound for angular furanocoumarins; primarily forms monoadducts with DNA and has a lower potential for forming interstrand cross-links, resulting in lower phototoxicity compared to linear furanocoumarins.[2] |
Experimental Protocols
The assessment of furanocoumarin phototoxicity involves standardized in vitro and in vivo methods. Below are detailed methodologies for key experiments.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This is the most common and validated in vitro method for assessing phototoxicity.
-
Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and incubated until they reach approximately 50% confluency.
-
Compound Incubation: Cells are treated with a range of concentrations of the test furanocoumarin for a defined period (e.g., 1-24 hours). Two identical plates are prepared for each compound.
-
UVA Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.
-
Neutral Red Uptake Assay: Following irradiation, the treatment medium is replaced with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells. After incubation, the cells are washed, and the incorporated dye is extracted.
-
Data Analysis: The absorbance of the extracted dye is measured spectrophotometrically. Cell viability is calculated relative to untreated controls. The IC50 values for both the irradiated and non-irradiated plates are determined, and the Photo-Irritation-Factor (PIF) is calculated.
Reactive Oxygen Species (ROS) Assay
Phototoxic furanocoumarins can generate reactive oxygen species upon UVA irradiation.
-
Cell Culture and Treatment: Similar to the NRU assay, cells (e.g., HaCaT keratinocytes) are cultured and treated with the furanocoumarin.
-
Fluorescent Probe Incubation: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
UVA Irradiation: The cells are then exposed to UVA radiation.
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
In Vivo Murine Model for Skin Phototoxicity
Animal models are used to assess the inflammatory and damaging effects on the skin.
-
Animal Model: Hairless mice (e.g., HRA/Skh) are often used to facilitate the observation of skin reactions.
-
Compound Administration: The furanocoumarin is administered either topically or orally.
-
UVA Exposure: After a specific time interval to allow for compound distribution, the mice are exposed to a controlled dose of UVA radiation.
-
Evaluation of Skin Reaction: The skin is observed and scored for signs of phototoxicity, such as erythema (redness) and edema (swelling), at various time points post-irradiation (e.g., 24, 48, and 72 hours). Skin biopsies may also be taken for histological analysis to assess for inflammation, hyperplasia, ulceration, and cellular atypia.[6]
Signaling Pathways and Experimental Workflows
The phototoxicity of furanocoumarins is primarily mediated through two mechanisms upon UVA activation: DNA damage and the generation of reactive oxygen species (ROS).
Mechanism of Furanocoumarin-Induced Phototoxicity
Upon absorption of UVA photons, the furanocoumarin molecule is excited to a triplet state. It can then follow two main pathways:
-
Type I Reaction: The excited furanocoumarin directly interacts with DNA. Linear furanocoumarins like psoralens intercalate between DNA base pairs and form covalent monoadducts with pyrimidine (B1678525) bases. A second photochemical reaction can lead to the formation of interstrand cross-links, which are highly cytotoxic.[5] Angular furanocoumarins primarily form monoadducts.
-
Type II Reaction: The excited furanocoumarin transfers its energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species (ROS).[5] These ROS can then damage cellular components, including lipids, proteins, and DNA.
Caption: Furanocoumarin Phototoxicity Pathways
Experimental Workflow for In Vitro Phototoxicity Assessment
The following diagram illustrates the typical workflow for the 3T3 Neutral Red Uptake (NRU) assay.
Caption: 3T3 NRU Phototoxicity Assay Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 4. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analysis of "Vaginol" in Cancer Cell Lines Cannot Be Conducted Due to Lack of Evidence
A thorough investigation into the efficacy of a purported anti-cancer agent, "Vaginol," across various cancer cell lines could not be completed as no scientific literature, clinical data, or registered product under this name could be identified.
Initial searches for "this compound" in the context of cancer research, pharmacology, and clinical trials yielded no relevant results. The name does not appear in established databases of chemical compounds, approved drugs, or investigational therapies. This suggests that "this compound" may be a misnomer, a typographical error, or a substance not recognized within the scientific and medical communities.
Consequently, the core requirements of the requested comparison guide—including data on efficacy in different cancer cell lines, comparisons with alternative treatments, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.
It is crucial for researchers, scientists, and drug development professionals to rely on validated and peer-reviewed data. Without any foundational information on "this compound," any attempt to generate the requested content would be speculative and lack the scientific rigor required for the target audience.
We advise verifying the correct name and spelling of the compound of interest. Once a valid and recognized agent is identified, a comprehensive and accurate comparison guide can be developed based on available scientific evidence.
Lack of Publicly Available Data on Structure-Activity Relationships of Vaginol Derivatives
A comprehensive review of scientific literature reveals a significant gap in the publicly available research on the structure-activity relationship (SAR) of Vaginol derivatives. Despite extensive searches, no specific studies detailing the synthesis, biological evaluation, and SAR of compounds derived from the this compound scaffold could be identified.
This compound is a known chemical compound classified as a furanocoumarin. Its chemical structure is presented below. While this compound itself is an ingredient in some commercially available products for vaginal health, such as ovules and gels aimed at treating and preventing vaginal mucosal diseases, the scientific exploration of its derivatives appears to be a nascent or as-yet-unpublished field of research.
The this compound Scaffold
The foundational structure of this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.
Figure 1. Chemical Structure of this compound.
General Insights from Related Furanocoumarin and Coumarin (B35378) Derivatives
In the absence of specific data on this compound derivatives, we can draw general insights from the broader classes of furanocoumarin and coumarin derivatives. It is crucial to note that these findings are not directly applicable to this compound derivatives but may offer a starting point for future research.
Studies on various coumarin and furanocoumarin derivatives have revealed that modifications at different positions of the core structure can significantly influence their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. For instance, the introduction of certain substituents on the coumarin ring has been shown to enhance the antifungal activity of these compounds. Similarly, variations in the side chains of furanocoumarins can modulate their interactions with biological targets.
Antimicrobial and Anti-inflammatory Agents for Vaginal Health
The context of this compound's use in products for vaginal health suggests that any potential derivatives would likely be investigated for their antimicrobial and anti-inflammatory properties. Research in the field of vaginal health is actively exploring various natural and synthetic compounds for these purposes. These include monoterpenes, antimicrobial peptides, and derivatives of other heterocyclic systems. These compounds aim to combat vaginal pathogens and modulate the inflammatory responses in the vaginal mucosa. However, it is important to reiterate that no studies have been found that specifically link these activities to derivatives of this compound.
Experimental Protocols
Due to the lack of experimental data on this compound derivatives, it is not possible to provide detailed methodologies for key experiments. In general, the evaluation of compounds for vaginal health would involve a series of in vitro and in vivo assays.
Typical Experimental Workflow for Antimicrobial Activity:
Figure 2. A generalized experimental workflow for screening antimicrobial agents.
In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Biofilm Inhibition Assay: To assess the ability of a compound to prevent the formation of or eradicate established microbial biofilms.
In Vivo Models:
-
Animal Models of Vaginal Infection: To evaluate the efficacy and safety of a compound in a living organism.
Conclusion
The request for a comparison guide on the structure-activity relationship of this compound derivatives cannot be fulfilled at this time due to a lack of published scientific data. The field of medicinal chemistry has not yet, to the extent of publicly available knowledge, explored the synthesis and biological activities of this compound derivatives. While the broader classes of furanocoumarins and coumarins have been studied for various biological activities, these findings cannot be directly extrapolated to this compound. Future research is needed to synthesize and evaluate this compound derivatives to establish their potential therapeutic applications and understand their structure-activity relationships. Researchers, scientists, and drug development professionals interested in this area may find it a fertile ground for novel investigations.
Meta-analysis of furanocoumarin bioactivity including Vaginol
<
A comprehensive review of the biological activities of prominent furanocoumarins, presenting quantitative data, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Executive Summary: Furanocoumarins are a class of naturally occurring compounds with a wide array of documented biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative meta-analysis of the bioactivity of several key furanocoumarins. Notably, the term "Vaginol" is also a recognized furanocoumarin[1][2]. This analysis focuses on well-documented furanocoumarins, summarizing quantitative data on their efficacy, detailing the experimental protocols used for their assessment, and illustrating the key signaling pathways they modulate.
Comparative Anticancer Activity
Furanocoumarins have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[3][4][5]
Table 1: Anticancer Activity of Selected Furanocoumarins (IC50 values in µM)
| Furanocoumarin | Cell Line | IC50 (µM) | Reference |
| Xanthotoxin | HepG2 (Liver) | 6.9 (µg/mL) | [6] |
| Xanthotoxol | MCF-7 (Breast) | 0.72 | [7] |
| Bergapten | MCF-7 (Breast) | 1.18 | [7] |
| Angelicin | MCF-7 (Breast) | 11.02 | [7] |
| Psoralen | MCF-7 (Breast) | 24.08 | [7] |
| Isopimpinellin | HL-60/MX2 (Leukemia) | 26 | [7] |
| Phellopterin | CEM/C1 (Leukemia) | 8 | [7] |
| Imperatorin | MOGGCCM (Anaplastic Astrocytoma) | ~50 | [8] |
| Isoimperatorin | MCF-7 (Breast) | 54.32 | [7] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Anti-inflammatory Activity
Several furanocoumarins exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.[9][10][11]
Table 2: Anti-inflammatory Activity of Selected Furanocoumarins (IC50 values in µg/mL for NO Inhibition)
| Furanocoumarin | Cell Line | IC50 (µg/mL) | Reference |
| Sphondin | RAW 264.7 | 9.8 | [11][12] |
| Pimpinellin | RAW 264.7 | 15.6 | [11][12] |
| Oxypeucedanin Hydrate | RAW 264.7 | 15.8 | [11][12] |
| Xanthotoxin | RAW 264.7 | 16.6 | [11][12] |
| Oxypeucedanin | RAW 264.7 | 16.8 | [11][12] |
| Byakangelicol | RAW 264.7 | 16.9 | [11][12] |
| Cnidilin | RAW 264.7 | 17.7 | [11][12] |
| Angelicin | RAW 264.7 | 19.5 | [11][12] |
| 6´,7´-dihydroxybergamottin | RAW 264.7 | 16.16 | [9] |
Comparative Antimicrobial Activity
Furanocoumarins have also been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Selected Furanocoumarins (MIC values in µg/mL)
| Furanocoumarin Derivative | Microorganism | MIC (µg/mL) | Reference |
| DCH1 | Candida albicans | 1.25-1.45 | [13] |
| DCH5 | Escherichia coli | 16.00–27.00 | [13] |
| DFC5 | Aerobic bacteria | 1.23-2.60 | [14] |
| Pyrazole 15 | Streptococcus faecalis | 3.91 | [15] |
| Pyrazole 15 | Escherichia coli | 15.6 (MBC) | [15] |
| Pyrazole 16 | Enterobacter cloacae | 15.6 (MBC) | [15] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.
Key Signaling Pathways
Furanocoumarins exert their biological effects by modulating various signaling pathways. A key mechanism for their anticancer and anti-inflammatory activity is the inhibition of the NF-κB pathway and the induction of apoptosis.[3][16][17]
Caption: Furanocoumarin-mediated signaling pathways.
Experimental Protocols
The following are standardized protocols for key bioassays used to generate the data in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the furanocoumarin compounds.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a colorimetric method for the quantitative determination of nitrite (B80452), a stable and nonvolatile breakdown product of NO.[21][22][23]
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat cells with various concentrations of furanocoumarins for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[22][24]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm.[23][25]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[26][27][28][29]
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the furanocoumarin in a suitable broth medium in a 96-well microtiter plate.[28]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[28]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[28][30]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[27][29]
-
MIC Determination: The MIC is the lowest concentration of the furanocoumarin that completely inhibits the visible growth of the microorganism.[26][28]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, (-)- | C14H14O5 | CID 101820924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol Griess Test [protocols.io]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Safety Operating Guide
Proper Disposal of Vaginol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Vaginol in a research environment, targeting researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of the substance. Below is a summary of the available data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 849144-92-9 |
| IUPAC Name | (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
| Physical Description | Data not available |
| Solubility | Data not available |
Step-by-Step Disposal Protocol for this compound
The following is a generalized protocol for the disposal of this compound. This procedure should be performed in accordance with your institution's specific hazardous waste management policies.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of laboratory chemical waste must be handled by a licensed and qualified hazardous waste management company.[2]
-
Your institution's EHS department will coordinate with a licensed contractor for the pickup and disposal of the waste.
-
-
Maintain Documentation:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Information Regarding "Vaginol" for Laboratory Safety
Comprehensive searches for a chemical substance specifically named "Vaginol" did not yield a dedicated Safety Data Sheet (SDS) or standardized laboratory handling protocols. The term "this compound" appears in several contexts, none of which align with a distinct, hazardous chemical requiring specific personal protective equipment (PPE) and disposal plans for a research setting as requested.
The search results indicate that "this compound" is primarily:
-
A trade name for vaginal hygiene products, such as washes and ovules, available in some European countries. These are formulated for personal use and do not represent a raw chemical for laboratory handling.
-
Mentioned in scientific literature in the context of the chemical synthesis of Angelicin[1]. In this context, "this compound" appears to be an intermediate compound, but no specific safety data sheet under this name is publicly available.
Without a specific chemical identifier, such as a CAS (Chemical Abstracts Service) number, it is not possible to provide accurate and reliable safety information. Safety Data Sheets are the primary and essential source for detailed handling, storage, disposal, and emergency procedures for any given chemical.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure the safety of all laboratory personnel, it is imperative to obtain the correct and complete name of the chemical you are working with. We recommend the following steps:
-
Verify the Chemical Name: Double-check the spelling and full name of the substance. Chemical names can be complex and easily misspelled.
-
Obtain the CAS Number: The most reliable way to identify a chemical is through its CAS number. This unique identifier will allow you to find the correct Safety Data Sheet.
-
Consult Your Supplier: The manufacturer or supplier of the chemical is required to provide an SDS. Contact them directly to obtain the necessary safety information.
-
Review the Safety Data Sheet (SDS): Once you have the correct SDS, it will provide comprehensive information on:
-
Section 8: Exposure Controls/Personal Protection: This section will detail the required PPE, such as the specific type of gloves (e.g., nitrile, neoprene), eye protection (e.g., safety glasses, goggles), and respiratory protection (e.g., fume hood, respirator).
-
Section 7: Handling and Storage: This will provide guidance on safe handling practices and appropriate storage conditions.
-
Section 13: Disposal Considerations: This section will outline the proper methods for waste disposal in accordance with regulations.
-
Section 4: First-Aid Measures: This provides crucial information for emergency procedures in case of exposure.
-
Due to the lack of specific information for a chemical named "this compound," we are unable to provide the requested tables, diagrams, and detailed protocols. Providing such information without a proper SDS would be speculative and could compromise laboratory safety.
We are committed to providing accurate and actionable safety information. Once the correct chemical identity is established, we would be pleased to assist in interpreting the safety data and developing appropriate handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
